molecular formula C5H11NO3S B177787 Morpholine, 4-(methylsulfonyl)- CAS No. 1697-34-3

Morpholine, 4-(methylsulfonyl)-

Cat. No.: B177787
CAS No.: 1697-34-3
M. Wt: 165.21 g/mol
InChI Key: GVZKQMUSVBGSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(methylsulfonyl)- is a useful research compound. Its molecular formula is C5H11NO3S and its molecular weight is 165.21 g/mol. The purity is usually 95%.
The exact mass of the compound Morpholine, 4-(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholine, 4-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-10(7,8)6-2-4-9-5-3-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZKQMUSVBGSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333977
Record name 4-methanesulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697-34-3
Record name 4-methanesulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfonylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Morpholine, 4-(methylsulfonyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, recognized for their versatile biological activities and favorable pharmacokinetic profiles.[1] This technical guide focuses on the fundamental properties of a specific derivative, Morpholine, 4-(methylsulfonyl)- (CAS No. 1697-34-3). While this particular compound is not extensively documented in publicly available literature, this guide consolidates the existing data and provides a comprehensive overview based on information available for the morpholine scaffold and closely related analogues. This document is intended to serve as a foundational resource for researchers and scientists interested in the potential applications of this compound in drug discovery and development.

Core Chemical and Physical Properties

"Morpholine, 4-(methylsulfonyl)-" is a heterocyclic compound featuring a morpholine ring N-substituted with a methylsulfonyl group.[2] The presence of the electron-withdrawing methylsulfonyl group is expected to influence the physicochemical properties of the morpholine ring, potentially impacting its basicity and biological interactions.

Table 1: Chemical Identifiers and Calculated Properties

PropertyValueSource(s)
CAS Number 1697-34-3[2]
Molecular Formula C5H11NO3S[2]
Molecular Weight 165.21 g/mol [3]
Canonical SMILES CS(=O)(=O)N1CCOCC1[2]
InChI Key GVZKQMUSVBGSIZ-UHFFFAOYSA-N[2]
Calculated logP -0.722[3]
Calculated Water Solubility (logS) 0.71[3]

Table 2: Experimental and Spectroscopic Data

PropertyValueSource(s)
Melting Point No data available[4]
Boiling Point No data available[4]
Mass Spectrum Available (Electron Ionization)[5]
IR Spectrum Available[6]

Synthesis and Experimental Protocols

General Synthetic Approach: Sulfonylation of Morpholine

A plausible and commonly employed method for the synthesis of N-sulfonylated amines is the reaction of the parent amine with a sulfonyl chloride in the presence of a base. This reaction is a standard procedure for forming sulfonamides.

Reaction Scheme:

Proposed Experimental Protocol:

  • Dissolution: Dissolve morpholine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath (0 °C).

  • Base Addition: Add an appropriate base, such as triethylamine (TEA) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Reagent Addition: Slowly add a solution of methanesulfonyl chloride in the same solvent to the cooled morpholine solution with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture would be washed sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer would be dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent removed under reduced pressure. The resulting crude product could then be purified by column chromatography on silica gel or by recrystallization to yield pure "Morpholine, 4-(methylsulfonyl)-".

Diagram 1: General Experimental Workflow for the Synthesis of Morpholine, 4-(methylsulfonyl)-

G start Start dissolve Dissolve Morpholine in Aprotic Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_reagent Add Methanesulfonyl Chloride Solution add_base->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Chromatography/ Recrystallization) workup->purify end End Product purify->end

Caption: A generalized workflow for the synthesis of N-sulfonylated morpholines.

Potential Biological Activity and Signaling Pathways

While no direct biological data for "Morpholine, 4-(methylsulfonyl)-" has been found, the morpholine scaffold is a key component in a wide range of biologically active molecules, including approved drugs.[1] Furthermore, studies on the closely related analogue, "4-(Phenylsulfonyl)morpholine," provide valuable insights into the potential therapeutic applications of this class of compounds.

Antibacterial and Antibiotic Modulatory Activity

Sulfonamide-containing compounds have a long history as antibacterial agents.[7] A study on 4-(phenylsulfonyl)morpholine demonstrated that while the compound itself had weak intrinsic antimicrobial activity, it significantly enhanced the efficacy of aminoglycoside antibiotics against multidrug-resistant Gram-negative bacteria.[8] This suggests a potential role as an antibiotic modulator, a strategy of growing importance in combating antibiotic resistance. The proposed mechanism for sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8]

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

The morpholine moiety is a privileged structure in the design of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[9][10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Several PI3K/mTOR inhibitors containing the morpholine scaffold are in clinical development.[11] The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, contributing to the inhibitor's potency.[10]

Derivatives of 4-(phenylsulfonyl)morpholine have been shown to exhibit anticancer activity against triple-negative breast cancer cells.[12] The mechanism of action was found to involve the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis.[12] This suggests that "Morpholine, 4-(methylsulfonyl)-" could also be investigated for its potential as an anticancer agent, possibly acting on similar pathways.

Diagram 2: The PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

"Morpholine, 4-(methylsulfonyl)-" is a compound with limited published experimental data. However, based on the well-established biological importance of the morpholine scaffold and the observed activities of its close analogue, 4-(phenylsulfonyl)morpholine, it represents a molecule of interest for further investigation. Its potential as an antibiotic modulator and as an anticancer agent, possibly targeting the PI3K/Akt/mTOR pathway, warrants exploration. This technical guide provides a starting point for researchers by summarizing the available information and suggesting potential avenues for future research, including the development of a robust synthetic protocol and comprehensive biological evaluation.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Methylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)morpholine is a heterocyclic organic compound incorporating both a morpholine ring and a methylsulfonyl group. While specific experimental data on this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known and calculated physicochemical properties. Due to the scarcity of direct experimental values, this document also presents data for the parent compound, morpholine, and the closely related N-methylmorpholine to offer a comparative context. Furthermore, standardized experimental protocols for determining key physicochemical parameters are detailed to guide researchers in the empirical characterization of this and similar molecules. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, where a thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Physicochemical Properties of 4-(Methylsulfonyl)morpholine

The following table summarizes the available physicochemical data for 4-(methylsulfonyl)morpholine. It is important to note that the majority of the quantitative data are calculated values derived from computational models.

PropertyValueSource/Method
Molecular Formula C₅H₁₁NO₃SCheméo[1]
Molecular Weight 165.21 g/mol Cheméo[1]
CAS Number 1697-34-3Cheméo[1]
logP (Octanol/Water Partition Coefficient) -0.722Crippen Calculated Property[1]
Water Solubility (log₁₀S in mol/L) 0.71Crippen Calculated Property[1]
Topological Polar Surface Area (TPSA) 55 ŲGuidechem[2]
Hydrogen Bond Acceptor Count 4Guidechem[2]
Hydrogen Bond Donor Count 0Guidechem[2]
Rotatable Bond Count 1Guidechem[2]
Melting Point No data available
Boiling Point No data available
pKa No data available

Comparative Physicochemical Data: Morpholine and N-Methylmorpholine

To provide a frame of reference, the experimental physicochemical properties of the parent heterocycle, morpholine, and its N-methylated derivative are presented below. These compounds share the core morpholine structure and can offer insights into the expected properties of 4-(methylsulfonyl)morpholine.

PropertyMorpholineN-Methylmorpholine
Molecular Formula C₄H₉NOC₅H₁₁NO
Molecular Weight 87.12 g/mol 101.15 g/mol
Melting Point -5 °C[3]-66 °C[4]
Boiling Point 129 °C[3]115-116 °C[4]
Density 1.007 g/cm³[3]0.92 g/mL at 25 °C[4]
Water Solubility Miscible[5]Miscible[4]
pKa (of conjugate acid) 8.36[3]7.38 at 25 °C[6]
logP -0.86-0.33

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of key physicochemical properties, applicable to solid organic compounds like 4-(methylsulfonyl)morpholine. These protocols are based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity.

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature range from the initial melting of the first droplet to the complete liquefaction of the sample is recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[7]

  • Capillary tubes (sealed at one end)[8]

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is thoroughly dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.[8]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

    • If the approximate melting point is known, heat rapidly to about 15-20°C below the expected melting point.

    • Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first droplet of liquid is observed (T1).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1°C).

Boiling Point Determination (Thiele Tube Method for Solids)

For solids that are stable at their boiling point, this method can be adapted.

Principle: A small amount of the substance is heated in a small test tube, and the temperature at which its vapor pressure equals the atmospheric pressure is determined. For solids, the substance is first melted in the test tube.

Apparatus:

  • Thiele tube[9]

  • Thermometer

  • Small test tube (e.g., Durham tube)[9]

  • Capillary tube (sealed at one end)[9]

  • Heat source (Bunsen burner or oil bath)

  • Liquid paraffin or high-boiling silicone oil

Procedure:

  • Sample Preparation: Place a small amount of the solid sample into the small test tube, enough to form a liquid column of about 1-2 cm upon melting.

  • Assembly:

    • Attach the test tube to the thermometer with a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

    • Place a capillary tube, with its sealed end up, into the sample in the test tube.[9]

    • Fill the Thiele tube with a suitable high-boiling liquid (e.g., paraffin oil) to a level just above the side-arm.

    • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the oil level.

  • Measurement:

    • Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating of the oil.[10]

    • As the temperature rises, the sample will melt, and air will be expelled from the capillary tube.

    • Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube.[9]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9]

  • Reporting: Record the temperature and the atmospheric pressure.

Water Solubility (OECD 105 - Flask Method)

This method is suitable for substances with a solubility of ≥ 10⁻² g/L.

Principle: A weighted amount of the substance is agitated in a known volume of water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[11]

Apparatus:

  • Constant temperature bath or shaker

  • Glass flasks with stoppers

  • Analytical balance

  • Centrifuge (if necessary to separate undissolved solid)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[11]

  • Main Test:

    • Add an excess amount of the solid substance to a flask containing a known volume of distilled water.

    • The flask is then agitated in a constant temperature bath (e.g., 20°C or 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12]

    • After equilibration, the solution is allowed to stand to allow undissolved material to settle. If necessary, the solution can be centrifuged or filtered to remove suspended particles.

  • Analysis:

    • An aliquot of the clear supernatant is carefully removed.

    • The concentration of the dissolved substance is determined using a validated analytical method.

  • Reporting: The water solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.[12]

n-Octanol/Water Partition Coefficient (logP) (OECD 107 - Shake Flask Method)

This method is suitable for determining logP values in the range of -2 to 4.[13]

Principle: The compound is dissolved in a mixture of n-octanol and water, and the system is allowed to reach equilibrium. The concentration of the compound in each phase is then measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[14]

Apparatus:

  • Separatory funnels or centrifuge tubes with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis)

Procedure:

  • Preparation of Solvents: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Test Procedure:

    • A known amount of the test substance is dissolved in either water-saturated n-octanol or octanol-saturated water.

    • The solution is placed in a separatory funnel with the other phase. The volume ratio of the two phases is chosen based on the expected logP.

    • The funnel is shaken at a constant temperature until equilibrium is reached (typically for several hours).

    • The mixture is then centrifuged to ensure complete phase separation.[14]

  • Analysis:

    • The concentration of the substance in each phase is determined using a suitable analytical method.

  • Calculation and Reporting: The partition coefficient (P) is calculated, and the result is reported as its base-10 logarithm (logP).[14]

Dissociation Constant (pKa) (OECD 112 - Titration Method)

This method is applicable for ionizable substances.

Principle: The pKa is determined by titrating a solution of the substance with a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the ionized and unionized forms of the substance are equal.[15]

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stirrer

  • Constant temperature vessel

Procedure:

  • Solution Preparation: A known concentration of the test substance is prepared in water (or a co-solvent if solubility is low).

  • Titration:

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the substance is a base or an acid.

    • The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point(s) are determined from the curve.

    • The pKa is calculated from the pH at the half-equivalence point.[15]

  • Reporting: The pKa value is reported at the specified temperature.

Visualization of Experimental Workflow

Since no specific signaling pathways involving 4-(methylsulfonyl)morpholine have been identified in the literature, the following diagram illustrates a general experimental workflow for the physicochemical characterization of a novel chemical entity.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Boiling_Point Boiling Point Determination Structure_Verification->Boiling_Point Solubility Water Solubility (OECD 105) Structure_Verification->Solubility LogP logP Determination (OECD 107) Structure_Verification->LogP pKa pKa Determination (OECD 112) Structure_Verification->pKa Data_Compilation Data Compilation & Analysis Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Solubility->Data_Compilation LogP->Data_Compilation pKa->Data_Compilation Report Technical Report Generation Data_Compilation->Report

Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.

Conclusion

References

In-Depth Technical Guide: Morpholine, 4-(methylsulfonyl)- (CAS 1697-34-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological data available for Morpholine, 4-(methylsulfonyl)-, a heterocyclic compound with potential applications in scientific research and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, information from closely related structural analogs, particularly 4-(phenylsulfonyl)morpholine derivatives, is included to provide insights into its potential properties and biological activities.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Morpholine, 4-(methylsulfonyl)-

PropertyValueSource
Molecular FormulaC5H11NO3S[2]
Molecular Weight165.211 g/mol [2]
CAS Number1697-34-3[1]
LogP (Octanol/Water Partition Coefficient)-0.722Cheméo (Calculated)[4]
LogS (Aqueous Solubility)0.71 (log10 mol/L)Cheméo (Calculated)[4]
Topological Polar Surface Area55 ŲGuidechem[2]
Hydrogen Bond Acceptor Count4Guidechem[2]
Rotatable Bond Count1Guidechem[2]

Spectral Data

Detailed experimental spectra for Morpholine, 4-(methylsulfonyl)- are not widely published. However, the NIST WebBook provides a mass spectrum for the compound.[1] Spectroscopic data for the structurally similar compound, 4-(phenylsulfonyl)morpholine, and general characteristics of N-substituted morpholines can be used for preliminary characterization.

Table 2: Predicted and Analogous Spectral Data

Spectrum TypeData for "Morpholine, 4-(methylsulfonyl)-" or Analogs
¹H NMR For N-substituted morpholines, signals for the morpholine protons typically appear as two multiplets. Protons on the carbons adjacent to the nitrogen are generally found further downfield than those adjacent to the oxygen. In CDCl₃, the protons on carbons adjacent to the nitrogen in morpholine appear around δ 2.86 ppm, while those adjacent to the oxygen appear around δ 3.67 ppm.[5] The methyl protons of the methylsulfonyl group would be expected to appear as a singlet further downfield.
¹³C NMR For N-substituted morpholines, the carbon atoms of the morpholine ring typically show two distinct signals. The carbons adjacent to the nitrogen are generally found at a different chemical shift than those adjacent to the oxygen. For 4-phenylmorpholine, the carbons adjacent to the nitrogen appear around 46 ppm and those adjacent to the oxygen around 67 ppm.[6]
Infrared (IR) The IR spectrum is expected to show characteristic peaks for C-H stretching of the morpholine ring (around 2850-3000 cm⁻¹), C-O-C stretching (around 1115 cm⁻¹), and strong absorptions corresponding to the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
Mass Spectrometry (MS) The NIST WebBook provides the mass spectrum of Morpholine, 4-(methylsulfonyl)-.[1] The molecular ion peak [M]⁺ would be expected at m/z 165.

Experimental Protocols

Predicted Synthesis of Morpholine, 4-(methylsulfonyl)-

A detailed experimental protocol for the synthesis of "Morpholine, 4-(methylsulfonyl)-" is not explicitly available in the reviewed literature. However, a plausible synthetic route can be predicted based on the well-established reaction of secondary amines with sulfonyl chlorides. The following protocol describes the reaction of morpholine with methanesulfonyl chloride.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Morpholine Morpholine P1 MethanesulfonylChloride Methanesulfonyl Chloride Base Base (e.g., Triethylamine) Reaction + Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Target Morpholine, 4-(methylsulfonyl)- Byproduct Triethylamine Hydrochloride P1->Reaction P2 Reaction->P2

Predicted Synthesis Workflow

Materials:

  • Morpholine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Morpholine, 4-(methylsulfonyl)-.

Biological Activity and Signaling Pathways (Based on Analogs)

Direct studies on the biological activity of "Morpholine, 4-(methylsulfonyl)-" are limited. However, research on the structurally similar 4-(phenylsulfonyl)morpholine and its derivatives provides valuable insights into the potential bioactivity of this class of compounds.

A study on 4-(phenylsulfonyl)morpholine derivatives has demonstrated significant anticancer activity against triple-negative breast cancer (TNBC).[7] One derivative, referred to as GL24, exhibited a potent inhibitory effect on the growth of MDA-MB-231 cancer cells with a half-maximal inhibitory concentration (IC50) of 0.90 µM.[7]

Transcriptomic analysis of cells treated with GL24 revealed the induction of multiple tumor-suppressive signaling pathways dependent on endoplasmic reticulum (ER) stress.[7] These pathways ultimately lead to cell-cycle arrest and apoptosis. The key signaling pathways identified are:

  • Unfolded Protein Response (UPR): The accumulation of unfolded proteins in the ER triggers the UPR, a signaling network that can either promote cell survival or induce apoptosis if the stress is too severe.

  • p53 Pathway: The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress.

  • G2/M Checkpoint: This checkpoint in the cell cycle prevents cells with damaged DNA from entering mitosis, thereby averting the proliferation of cancerous cells.

  • E2F Targets: The E2F family of transcription factors regulates the expression of genes involved in cell cycle progression and DNA synthesis.

The following diagram illustrates the proposed mechanism of action for the 4-(phenylsulfonyl)morpholine derivative GL24, which may be analogous to the activity of "Morpholine, 4-(methylsulfonyl)-".

G Proposed Signaling Pathway of a 4-(Aryl)sulfonylmorpholine Derivative cluster_compound Compound cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes Compound 4-(Aryl)sulfonylmorpholine Derivative (e.g., GL24) ER_Stress Endoplasmic Reticulum (ER) Stress Compound->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53_Pathway p53 Pathway Activation UPR->p53_Pathway G2M_Checkpoint G2/M Checkpoint Activation UPR->G2M_Checkpoint E2F_Targets Modulation of E2F Targets UPR->E2F_Targets CellCycleArrest Cell Cycle Arrest p53_Pathway->CellCycleArrest Apoptosis Apoptosis p53_Pathway->Apoptosis G2M_Checkpoint->CellCycleArrest E2F_Targets->CellCycleArrest CellCycleArrest->Apoptosis

Anticancer Signaling Cascade

Furthermore, a study on 4-(phenylsulfonyl)morpholine demonstrated its ability to modulate the activity of aminoglycoside antibiotics against multidrug-resistant bacteria, suggesting a potential role as an adjuvant in antimicrobial therapy.[8] The underlying mechanism is likely related to the sulfonamide moiety, which can interfere with folic acid synthesis in bacteria.[8]

Conclusion

"Morpholine, 4-(methylsulfonyl)-" is a heterocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is scarce, the available information on its calculated properties and the biological activities of its close structural analogs, particularly in the area of cancer research, suggests that it may possess interesting pharmacological properties. The provided predicted synthesis protocol offers a starting point for its chemical preparation. Future research should focus on the experimental validation of its physical and spectral properties, as well as a thorough investigation of its biological effects and mechanism of action to fully elucidate its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Solubility Profile of Morpholine, 4-(methylsulfonyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of "Morpholine, 4-(methylsulfonyl)-". Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its solubility assessment. It outlines detailed experimental protocols for determining solubility in various solvents, discusses the expected solubility characteristics based on the properties of related morpholine derivatives, and presents a logical workflow for solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to conduct their own solubility studies and make informed decisions in their research and development processes.

Introduction

"Morpholine, 4-(methylsulfonyl)-" is a chemical compound featuring a morpholine ring substituted with a methylsulfonyl group. Morpholine and its derivatives are recognized for their versatile applications in medicinal chemistry and drug development, often contributing to improved pharmacokinetic properties of molecules.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various solvents is therefore a fundamental prerequisite in the drug development pipeline.

This guide addresses the current information gap regarding the specific solubility of "Morpholine, 4-(methylsulfonyl)-" by providing detailed methodologies for its determination.

Predicted Solubility Profile

The morpholine moiety is a heterocyclic compound containing both an ether and a secondary amine functional group, rendering it a base.[2] The presence of the nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents. The methylsulfonyl group is a polar, aprotic substituent. The combination of the polar morpholine ring and the methylsulfonyl group suggests that "Morpholine, 4-(methylsulfonyl)-" is likely to exhibit some degree of solubility in polar solvents.

General Expectations:

  • Polar Protic Solvents (e.g., Water, Ethanol): Moderate solubility would be expected due to the potential for hydrogen bonding with the morpholine ring's heteroatoms. The overall solubility in water will also be influenced by the crystal lattice energy of the solid form.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in these solvents, which can effectively solvate the polar regions of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected in nonpolar solvents due to the compound's overall polarity.

It is crucial to emphasize that these are predictions, and empirical determination is necessary for accurate solubility assessment.

Experimental Protocols for Solubility Determination

A variety of methods can be employed to experimentally determine the solubility of a compound. The choice of method often depends on the properties of the compound, the required accuracy, and the available resources.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.

Methodology:

  • Preparation: An excess amount of solid "Morpholine, 4-(methylsulfonyl)-" is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved through centrifugation followed by careful removal of the supernatant, or by filtration through a suitable membrane filter that does not adsorb the solute.

  • Quantification: The concentration of "Morpholine, 4-(methylsulfonyl)-" in the clear, saturated solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Mass Spectrometry.

  • Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at a specified temperature.

Table 1: Summary of Experimental Parameters for the Shake-Flask Method

ParameterRecommendationRationale
Solid Material Use a well-characterized, pure solid form.Polymorphism can significantly affect solubility.
Solvent Purity High-purity solvents should be used.Impurities can alter the solvent properties and affect solubility.
Temperature Control Maintain a constant and accurately recorded temperature (e.g., 25 °C or 37 °C).Solubility is temperature-dependent.
Equilibration Time Empirically determine the time to reach equilibrium by sampling at different time points.To ensure a true equilibrium is achieved.
pH of Aqueous Media For aqueous solubility, use buffered solutions across a range of pH values.The solubility of ionizable compounds is pH-dependent.
Analytical Method The method must be validated for linearity, accuracy, and precision.To ensure reliable quantification of the solute concentration.
Kinetic Solubility Determination

Kinetic solubility measurement is a higher-throughput method often used in early drug discovery to assess the solubility of a large number of compounds. This method measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of "Morpholine, 4-(methylsulfonyl)-" is prepared in a suitable organic solvent, most commonly DMSO.

  • Serial Dilution: The stock solution is serially diluted in the same organic solvent.

  • Aqueous Dilution: Aliquots of these dilutions are then added to an aqueous buffer in a microtiter plate.

  • Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the point of precipitation is detected by a variety of methods, such as nephelometry (light scattering), turbidimetry, or UV-Vis spectroscopy.

  • Data Reporting: The kinetic solubility is reported as the concentration in the well just before precipitation is observed.

It is important to note that kinetic solubility values are generally higher than equilibrium solubility values as they represent a supersaturated state before precipitation occurs.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of "Morpholine, 4-(methylsulfonyl)-".

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid 'Morpholine, 4-(methylsulfonyl)-' B Add to known volume of solvent A->B Dispense C Agitate at constant temperature (24-72 hours) B->C Incubate D Centrifuge or Filter to separate solid C->D Process E Collect clear supernatant/ filtrate D->E Isolate F Quantify concentration (e.g., HPLC, UV-Vis) E->F Analyze G Report Equilibrium Solubility (mg/mL or mol/L) F->G Finalize Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Aqueous Dilution cluster_detection Precipitation Detection A Prepare concentrated stock solution in DMSO B Perform serial dilutions in DMSO A->B Dilute C Add aliquots to aqueous buffer in microtiter plate B->C Transfer D Incubate for a short period (1-2 hours) C->D Incubate E Measure turbidity or light scattering (Nephelometry) D->E Analyze F Report Kinetic Solubility E->F Determine

References

An In-depth Technical Guide to 4-(Methylsulfonyl)morpholine: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methylsulfonyl)morpholine, a morpholine derivative of interest in medicinal chemistry and drug discovery. The document covers the presumed discovery, the first reported synthetic routes, detailed experimental protocols, and relevant physicochemical properties. Particular emphasis is placed on providing structured data and visual representations of the synthetic workflow to aid researchers in their understanding and application of this compound.

Introduction

4-(Methylsulfonyl)morpholine, also known as N-mesylmorpholine, is a saturated heterocyclic compound belonging to the morpholine class. The incorporation of the methylsulfonyl group at the 4-position of the morpholine ring imparts specific chemical and physical properties that have made it a valuable building block in the synthesis of more complex molecules, particularly in the field of pharmaceuticals. While the initial discovery and first reported synthesis are not extensively documented in a single seminal publication, its preparation follows well-established synthetic organic chemistry principles. The primary route to this compound involves the reaction of morpholine with methanesulfonyl chloride.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(methylsulfonyl)morpholine is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₅H₁₁NO₃S[1]
Molecular Weight 165.21 g/mol [1]
CAS Registry Number 1697-34-3[1]
Appearance Not explicitly stated, likely a solid or oil
Boiling Point Not available
Melting Point Not available
Solubility Soluble in water and most organic solvents

Synthesis of 4-(Methylsulfonyl)morpholine

The most probable and widely accepted method for the synthesis of 4-(methylsulfonyl)morpholine is the sulfonylation of morpholine with methanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

General Reaction Scheme

The overall synthetic transformation can be depicted as follows:

G cluster_conditions Reaction Conditions Morpholine Morpholine process Sulfonylation Morpholine->process MesylChloride Methanesulfonyl Chloride MesylChloride->process Base Base (e.g., Triethylamine) Base->process Solvent Solvent (e.g., Dichloromethane) Solvent->process Product 4-(Methylsulfonyl)morpholine Byproduct Triethylamine Hydrochloride process->Product process->Byproduct

General Synthetic Scheme for 4-(Methylsulfonyl)morpholine.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-(methylsulfonyl)morpholine. This protocol is based on standard procedures for the N-sulfonylation of secondary amines.

Materials:

  • Morpholine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine to the solution. The mixture is then cooled to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride dropwise to the cooled solution while stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically a few hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel.

Reaction Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

G start Start dissolve Dissolve Morpholine and Triethylamine in Dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add_mesyl Add Methanesulfonyl Chloride cool->add_mesyl react Stir at Room Temperature add_mesyl->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify end End Product: 4-(Methylsulfonyl)morpholine purify->end

Experimental Workflow for the Synthesis of 4-(Methylsulfonyl)morpholine.

Applications in Drug Discovery

The 4-(methylsulfonyl)morpholine moiety has been incorporated into various molecular scaffolds in drug discovery programs. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the sulfonylmorpholine group can act as a hydrogen bond acceptor and its conformational rigidity can be advantageous in ligand-receptor interactions.

While a specific signaling pathway directly modulated by 4-(methylsulfonyl)morpholine itself is not established, its derivatives have been investigated as inhibitors of various enzymes and receptors. For example, compounds containing this moiety have been explored as potential anticancer agents. The general approach in such studies is to synthesize a library of compounds with the 4-(methylsulfonyl)morpholine scaffold and screen them for biological activity.

The logical relationship in such a drug discovery workflow can be visualized as follows:

G start Identify Target design Design Library of 4-(Methylsulfonyl)morpholine Derivatives start->design synthesis Synthesize Compound Library design->synthesis screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->design Inactive Compounds (Redesign) sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Drug Discovery Workflow Involving 4-(Methylsulfonyl)morpholine Derivatives.

Conclusion

4-(Methylsulfonyl)morpholine is a readily accessible synthetic intermediate with applications in medicinal chemistry. Its synthesis is straightforward, typically involving the reaction of morpholine with methanesulfonyl chloride. While the specific historical details of its initial discovery are not well-documented, its utility as a scaffold in the development of bioactive molecules is evident from contemporary research. This guide provides researchers with the fundamental knowledge of its synthesis and properties, facilitating its use in the design and preparation of novel compounds for drug discovery and other applications.

References

Quantum Chemical Calculations for 4-(Methylsulfonyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)morpholine is a heterocyclic organic compound featuring a morpholine ring N-substituted with a methylsulfonyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The addition of the methylsulfonyl group can significantly influence the molecule's electronic properties, conformation, and biological activity. Quantum chemical calculations are indispensable tools for elucidating these properties at the molecular level, providing insights that can guide the design and development of novel therapeutics. This guide provides a technical overview of the application of quantum chemical calculations to 4-(methylsulfonyl)morpholine, with a focus on methodologies, data interpretation, and biological context.

Molecular Structure and Properties

The structure of 4-(methylsulfonyl)morpholine is characterized by the six-membered morpholine ring, which typically adopts a chair conformation. The nitrogen atom is bonded to a sulfur atom, which is double-bonded to two oxygen atoms and single-bonded to a methyl group. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations also provide valuable information on the electronic properties of the molecule.

Calculated Molecular Properties
PropertyIllustrative ValueMethod/Basis Set (Example)Reference (for similar compounds)
Geometric Parameters
S=O Bond Length~1.45 ÅB3LYP/6-31G[2]
S-N Bond Length~1.65 ÅB3LYP/6-31G[2]
C-N-S Bond Angle~118°B3LYP/6-31G[2]
O=S=O Bond Angle~120°B3LYP/6-31G[2]
Electronic Properties
Dipole Moment~4.5 DB3LYP/6-31G[3]
HOMO Energy-7.0 eVB3LYP/6-31G[3]
LUMO Energy-1.5 eVB3LYP/6-31G[3]
HOMO-LUMO Gap5.5 eVB3LYP/6-31G[3]
Spectroscopic Data
S=O Stretching Frequency~1350, 1150 cm⁻¹B3LYP/6-31G*[2]

Experimental and Computational Protocols

Synthesis of 4-(Methylsulfonyl)morpholine (Illustrative Protocol)

The synthesis of 4-(methylsulfonyl)morpholine can be achieved through the reaction of morpholine with methanesulfonyl chloride in the presence of a base. This is a standard procedure for the synthesis of sulfonamides.[4]

Materials:

  • Morpholine

  • Methanesulfonyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve morpholine and triethylamine in dichloromethane in a round-bottom flask, and cool the mixture in an ice bath.

  • Slowly add methanesulfonyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with deionized water.

  • Separate the organic layer, and wash it sequentially with dilute acid, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantum Chemical Calculation Protocol (Generalized)

Density Functional Theory (DFT) is a widely used method for quantum chemical calculations on molecules of this size.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

  • Structure Building: Construct the 3D structure of 4-(methylsulfonyl)morpholine using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G* basis set.[2]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.

  • Property Calculations: Calculate various molecular properties such as the dipole moment, molecular orbitals (HOMO, LUMO), and electrostatic potential.

  • Analysis: Analyze the output files to extract the desired data and visualize the molecular orbitals and electrostatic potential.

Biological Context: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Morpholine-containing compounds have been extensively investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[5][6] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[7][8] The morpholine oxygen is often involved in a key hydrogen bond interaction with the hinge region of the kinase domain of these enzymes.[6]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by a morpholine-containing inhibitor.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor 4-(Methylsulfonyl)morpholine (Illustrative Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by a morpholine derivative.

Workflow for Computational Analysis

The following diagram outlines a typical workflow for the quantum chemical analysis of a molecule like 4-(methylsulfonyl)morpholine.

Computational_Workflow Quantum Chemical Calculation Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation Structure 1. Molecular Structure Input (SMILES, 2D sketch, etc.) Initial3D 2. Generation of Initial 3D Coordinates Structure->Initial3D GeoOpt 3. Geometry Optimization (e.g., DFT B3LYP/6-31G*) Initial3D->GeoOpt FreqCalc 4. Frequency Calculation GeoOpt->FreqCalc PropCalc 5. Molecular Property Calculation (HOMO/LUMO, ESP, etc.) FreqCalc->PropCalc DataExtract 6. Extraction of Quantitative Data (Bond lengths, angles, energies) PropCalc->DataExtract Visualization 7. Visualization of Results (Molecular orbitals, surfaces) DataExtract->Visualization Interpretation 8. Correlation with Experimental Data and Biological Activity Visualization->Interpretation

Caption: A generalized workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the structure, properties, and potential biological activity of 4-(methylsulfonyl)morpholine. By employing methods such as DFT, researchers can gain valuable insights into the molecule's geometry, electronic structure, and vibrational frequencies. This information, when integrated with experimental data and an understanding of the relevant biological pathways like PI3K/Akt/mTOR, can significantly accelerate the drug discovery and development process. While specific experimental data for 4-(methylsulfonyl)morpholine is limited in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for its computational investigation.

References

An In-depth Technical Guide to the Stability and Potential Degradation Pathways of 4-(Methylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available stability and degradation data for 4-(methylsulfonyl)morpholine are limited. This guide provides a comprehensive overview of its potential stability profile and degradation pathways based on the known chemical reactivity of the morpholine and sulfonamide functional groups. The information herein should serve as a foundational resource for directing experimental stability studies.

Introduction

4-(Methylsulfonyl)morpholine is a chemical entity featuring a morpholine ring N-substituted with a methylsulfonyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve physicochemical properties such as aqueous solubility and to provide desirable pharmacokinetic profiles. The stability of such a molecule is a critical quality attribute that must be thoroughly understood during drug development to ensure its safety, efficacy, and shelf-life.

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for elucidating potential degradation products and pathways.[1][2] This document outlines the theoretical stability and potential degradation routes of 4-(methylsulfonyl)morpholine under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, based on established chemical principles and data from related structures.

Chemical Structure and Properties

  • IUPAC Name: 4-(methylsulfonyl)morpholine

  • Molecular Formula: C₅H₁₁NO₃S

  • Molecular Weight: 165.21 g/mol

  • Structure: The molecule consists of a saturated six-membered morpholine ring where the nitrogen atom is covalently bonded to the sulfur atom of a methylsulfonyl group (-SO₂CH₃). This forms a sulfonamide linkage.

Potential Degradation Pathways

The degradation of 4-(methylsulfonyl)morpholine is likely to be dictated by the lability of the morpholine ring and the sulfonamide functional group.

Hydrolysis involves the reaction of the molecule with water and is highly dependent on pH.

  • Acidic Conditions: The sulfonamide (S-N) bond is generally resistant to hydrolysis but can be cleaved under strongly acidic conditions and elevated temperatures, yielding morpholine and methanesulfonic acid.[3]

  • Neutral and Basic Conditions: Sulfonamides are typically stable to hydrolysis at neutral and alkaline pH values.[4] Studies on various sulfonamides have shown half-lives of over a year under these conditions at 25°C.[4] The ether linkage within the morpholine ring is generally stable to hydrolysis across the pH spectrum.

Oxidative degradation can be a significant pathway, particularly for the morpholine ring.

  • N-Oxidation: The nitrogen atom of the morpholine ring, despite being part of a sulfonamide, could potentially be oxidized to form an N-oxide, although this is less likely than for a tertiary amine due to the electron-withdrawing nature of the sulfonyl group.

  • Ring Oxidation and Cleavage: The carbon atoms adjacent to the ring's nitrogen and oxygen atoms are susceptible to oxidation, which can lead to hydroxylated intermediates. Further oxidation can result in the cleavage of the C-N or C-O bonds, leading to ring-opening.[5][6] Visible light-promoted oxidative ring-opening of morpholine derivatives has been demonstrated, typically yielding linear amide products.[7]

Photodegradation occurs upon exposure to light, particularly UV radiation.

  • Sulfonamide Cleavage: The primary photolytic degradation pathway for sulfonamides often involves the cleavage of the sulfur-nitrogen (S-N) bond.[8] This would generate morpholinyl and methylsulfonyl radicals, which could then undergo further reactions.

  • Indirect Photolysis: In the presence of natural organic matter or other photosensitizers in a solution, indirect photolysis can become the predominant degradation mechanism.[8]

At elevated temperatures, the molecule may undergo decomposition.

  • Desulfonylation: The most probable thermal degradation pathway is the cleavage of the C-S or S-N bond. The thermal decomposition of sulfonyl compounds often results in the extrusion of sulfur dioxide (SO₂).[9][10] For 4-(methylsulfonyl)morpholine, this would likely involve the cleavage of the S-N bond.

Data Presentation (Illustrative)

Quantitative data from forced degradation studies should be meticulously documented to compare the stability of the molecule under different stress conditions. The following tables are templates for presenting such data.

Table 1: Illustrative Summary of Forced Degradation Studies for 4-(Methylsulfonyl)morpholine

Stress ConditionParametersDuration% Degradation (Illustrative)Major Degradants (Potential)
Acid Hydrolysis 0.1 M HCl72 hours5 - 10%Morpholine, Methanesulfonic Acid
Base Hydrolysis 0.1 M NaOH72 hours< 2%None significant
Neutral Hydrolysis Water (pH 7.0)72 hours< 1%None significant
Oxidation 6% H₂O₂24 hours15 - 20%Ring-opened products, Hydroxylated morpholine derivatives
Thermal 80°C (Solid)48 hours5 - 8%Products of S-N cleavage
Photolytic ICH Q1B Option 2N/A10 - 15%Products of S-N cleavage

Table 2: Illustrative ICH Stability Data Template

Storage ConditionTime PointAppearanceAssay (%)Total Impurities (%)
Long-Term 0 MonthsWhite Powder99.80.2
(25°C / 60% RH)3 MonthsWhite Powder99.70.3
6 MonthsWhite Powder99.50.5
Accelerated 0 MonthsWhite Powder99.80.2
(40°C / 75% RH)3 MonthsWhite Powder99.10.9
6 MonthsWhite Powder98.51.5

Experimental Protocols (Generalized)

Detailed experimental protocols are crucial for reproducible stability studies. The following are generalized protocols based on ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of 4-(methylsulfonyl)morpholine at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 8, 24, and 48 hours. Neutralize samples with an equivalent amount of NaOH prior to analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw and neutralize samples as described for acid hydrolysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at 0, 2, 8, and 24 hours.

  • Thermal Degradation (Solution): Heat the stock solution in a sealed vial at 80°C. Withdraw samples at 0, 24, and 48 hours.

  • Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a vial and heat in an oven at 80°C. At each time point, dissolve a weighed amount of the solid for analysis.

  • Photostability: Expose the solid drug substance and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A parallel set of samples should be stored in the dark as a control.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Peak purity analysis of the parent peak should be performed using a photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

The following diagrams illustrate the potential degradation pathways and a typical experimental workflow.

G Potential Degradation Pathways of 4-(Methylsulfonyl)morpholine cluster_hydrolysis Hydrolysis (Strong Acid) cluster_oxidation Oxidation cluster_photo_thermal Photolysis / Thermal Stress parent 4-(Methylsulfonyl)morpholine morpholine Morpholine parent->morpholine H₃O⁺ methanesulfonic_acid Methanesulfonic Acid parent->methanesulfonic_acid H₃O⁺ hydroxylated Hydroxylated Intermediates parent->hydroxylated [O] radicals Morpholinyl & Methylsulfonyl Radicals parent->radicals hν or Δ ring_opened Ring-Opened Products (e.g., Amide derivatives) hydroxylated->ring_opened [O] recombination Recombination Products radicals->recombination

Caption: Potential degradation pathways for 4-(methylsulfonyl)morpholine.

G Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (6% H₂O₂, RT) stress->oxidation thermal Thermal (80°C, Solid/Solution) stress->thermal photo Photolytic (ICH Q1B) stress->photo sampling Sample at Time Points (Neutralize if needed) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS Method sampling->analysis evaluation Evaluate % Degradation Identify Degradants Propose Pathways analysis->evaluation

Caption: Workflow for a typical forced degradation study.

Conclusion

While 4-(methylsulfonyl)morpholine is anticipated to be relatively stable under neutral and basic conditions, it is susceptible to degradation through several potential pathways. The most probable degradation routes include acid-catalyzed hydrolysis of the sulfonamide bond and oxidative cleavage of the morpholine ring. Photolytic and thermal stress may also induce cleavage of the sulfur-nitrogen bond.

The information presented in this guide serves as a theoretical framework. It is imperative for researchers and drug development professionals to conduct comprehensive experimental forced degradation studies to definitively identify degradation products, elucidate degradation pathways, and develop validated, stability-indicating analytical methods for 4-(methylsulfonyl)morpholine.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Substituted Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-substituted morpholine derivatives. Due to the absence of publicly available crystallographic data for "Morpholine, 4-(methylsulfonyl)-", this document utilizes the detailed crystal structure analysis of a closely related compound, 4-(4-Nitrophenyl)morpholine , as a representative case study. The principles and techniques described herein are directly applicable to the analysis of "Morpholine, 4-(methylsulfonyl)-" should crystals become available.

Introduction

Morpholine and its derivatives are significant scaffolds in medicinal chemistry, appearing in a wide range of bioactive compounds.[1][2] The three-dimensional arrangement of atoms within these molecules, as determined by crystal structure analysis, is crucial for understanding their structure-activity relationships (SAR), optimizing their pharmacological properties, and for intellectual property purposes.[3] Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the precise molecular geometry, intermolecular interactions, and packing in the solid state.[3][4]

This guide outlines the typical experimental workflow for such an analysis and presents the crystallographic data for 4-(4-Nitrophenyl)morpholine to illustrate the expected results.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.

2.1. Synthesis and Crystallization

The synthesis of 4-substituted morpholine derivatives can be achieved through various established synthetic routes.[5][6] Following synthesis and purification, the critical step is the growth of high-quality single crystals suitable for X-ray diffraction. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization at the interface.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, promoting crystallization.

2.2. X-ray Data Collection and Structure Solution

Once suitable crystals are obtained, the following steps are typically performed:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[7] The diffracted X-rays are detected, and a series of diffraction images are collected as the crystal is rotated.[8]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[8]

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.[8]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[9]

The following DOT script visualizes the general experimental workflow for crystal structure analysis.

G cluster_synthesis Synthesis and Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis and Visualization Synthesis Synthesis of Morpholine Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_File Crystallographic Information File (CIF) Structure_Refinement->CIF_File Visualization Molecular Visualization CIF_File->Visualization Data_Tables Generation of Data Tables CIF_File->Data_Tables

General workflow for crystal structure analysis.

Crystal Structure Data of 4-(4-Nitrophenyl)morpholine

The following tables summarize the crystallographic data for 4-(4-Nitrophenyl)morpholine, a representative 4-substituted morpholine derivative.[10][11]

Table 1: Crystal Data and Structure Refinement Details [10][11]

ParameterValue
Empirical FormulaC₁₀H₁₂N₂O₃
Formula Weight208.22
Temperature293 K
WavelengthMo Kα radiation
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensions
a14.5445 (6) Å
b8.3832 (3) Å
c16.2341 (6) Å
α, β, γ90°
Volume1979.42 (13) ų
Z8
Density (calculated)1.397 Mg/m³
Absorption Coefficient0.106 mm⁻¹
F(000)880
Data Collection
DiffractometerOxford Diffraction Xcalibur Eos
Reflections Collected4949
Independent Reflections2023
Refinement
Refinement MethodFull-matrix least-squares on F²
R-factor [I > 2σ(I)]R1 = 0.048
wR-factor (all data)wR2 = 0.121
Goodness-of-fit on F²1.03

Table 2: Selected Bond Lengths (Å) [10]

BondLength (Å)
O1 - C11.411 (2)
O1 - C41.418 (2)
N1 - C21.463 (2)
N1 - C31.465 (2)
N1 - C51.393 (2)
O2 - N21.224 (2)
O3 - N21.227 (2)

Table 3: Selected Bond Angles (°) [10]

AngleDegrees (°)
C1 - O1 - C4110.43 (14)
C5 - N1 - C2117.89 (14)
C5 - N1 - C3118.00 (14)
C2 - N1 - C3111.41 (14)
O1 - C1 - C2111.52 (15)
N1 - C2 - C1109.80 (15)

In the crystal structure of 4-(4-Nitrophenyl)morpholine, the morpholine ring adopts a chair conformation.[10] The crystal packing is stabilized by aromatic π–π stacking interactions.[10][11]

Molecular Structure of Morpholine, 4-(methylsulfonyl)-

While experimental crystallographic data is not available for "Morpholine, 4-(methylsulfonyl)-", its molecular structure can be depicted based on its chemical connectivity.

2D representation of Morpholine, 4-(methylsulfonyl)-.

Conclusion

The crystal structure analysis of 4-substituted morpholine derivatives provides invaluable insights for researchers in drug discovery and materials science. While specific crystallographic data for "Morpholine, 4-(methylsulfonyl)-" remains to be determined, the methodologies and representative data presented in this guide for a closely related analogue offer a robust framework for its future analysis. The detailed understanding of the three-dimensional structure will undoubtedly aid in the rational design and development of novel molecules with desired properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Morpholine, 4-(methylsulfonyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Morpholine, 4-(methylsulfonyl)-, also known as 4-mesylmorpholine. The synthesis is based on the reaction of morpholine with methanesulfonyl chloride. This compound can serve as a valuable building block in medicinal chemistry and drug development. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

Morpholine, 4-(methylsulfonyl)- (CAS No. 1697-34-3) is a sulfonamide derivative of morpholine. The sulfonamide functional group is a key structural feature in a wide range of pharmaceuticals. The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. This protocol details a standard and reliable method for the preparation of 4-mesylmorpholine, which can be utilized in the synthesis of more complex molecules for drug discovery and development.

Reaction Scheme

The synthesis of Morpholine, 4-(methylsulfonyl)- is achieved through the reaction of morpholine with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Dichloromethane is a commonly used solvent for this type of reaction.

Reaction: Morpholine + Methanesulfonyl Chloride → Morpholine, 4-(methylsulfonyl)- + Triethylamine Hydrochloride

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Morpholine, 4-(methylsulfonyl)-.

ParameterValue
Reactants
Morpholine1.0 eq
Methanesulfonyl Chloride1.1 eq
Triethylamine1.2 eq
Product
Molecular FormulaC₅H₁₁NO₃S[1]
Molecular Weight165.21 g/mol [1]
Theoretical YieldBased on 1.0 eq of Morpholine
Physical Properties
AppearanceWhite to off-white solid
Melting Point98-102 °C (literature value)

Experimental Protocol

This protocol describes the synthesis of Morpholine, 4-(methylsulfonyl)- on a laboratory scale.

4.1. Materials and Equipment

  • Morpholine (C₄H₉NO)

  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Triethylamine (N(CH₂CH₃)₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer and/or other analytical instruments for characterization

4.2. Synthetic Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of morpholine). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the cooled solution of morpholine.

  • Addition of Methanesulfonyl Chloride: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

4.3. Characterization

The identity and purity of the final product, Morpholine, 4-(methylsulfonyl)-, should be confirmed by analytical techniques such as:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid.

Visualization of the Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of Morpholine, 4-(methylsulfonyl)-.

SynthesisWorkflow reagent reagent process process product product A Morpholine in CH2Cl2 D Reaction Mixture (0°C to RT) A->D B Triethylamine B->D C Methanesulfonyl Chloride C->D dropwise at 0°C E Aqueous Work-up D->E Stir 2-4h F Purification (Recrystallization/ Chromatography) E->F G Morpholine, 4-(methylsulfonyl)- F->G

Caption: Synthesis workflow for Morpholine, 4-(methylsulfonyl)-.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Methanesulfonyl chloride is corrosive and a lachrymator; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Morpholine and triethylamine are corrosive and have strong odors.

Conclusion

The protocol described provides a general and effective method for the synthesis of Morpholine, 4-(methylsulfonyl)-. This compound can be used as a versatile intermediate in the development of new chemical entities with potential therapeutic applications. The procedure is straightforward and utilizes common laboratory reagents and techniques. Proper characterization of the final product is essential to ensure its identity and purity for subsequent use.

References

Application Notes and Protocols for the Preparation of 4-(Methylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 4-(methylsulfonyl)morpholine, a valuable building block in medicinal chemistry and drug development. The protocol outlines the reaction of morpholine with methanesulfonyl chloride in the presence of a base. This application note includes a step-by-step methodology, a summary of quantitative data, and a workflow diagram to ensure reproducible and efficient synthesis.

Introduction

4-(Methylsulfonyl)morpholine, also known as N-mesylmorpholine, is a key intermediate in the synthesis of various biologically active compounds. The sulfonamide functional group is a common feature in many pharmaceuticals. This protocol details a standard and reliable method for the preparation of 4-(methylsulfonyl)morpholine via the sulfonylation of morpholine.

Experimental Protocol

The synthesis of 4-(methylsulfonyl)morpholine is achieved through the reaction of morpholine with methanesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfonyl group, where the nitrogen atom of the morpholine acts as the nucleophile. A base is used to neutralize the hydrochloric acid byproduct formed during the reaction.

Materials and Reagents:

  • Morpholine

  • Methanesulfonyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or other suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in dichloromethane to the stirred morpholine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-(methylsulfonyl)morpholine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

ParameterValue
Reactant Stoichiometry
Morpholine1.0 eq
Methanesulfonyl Chloride1.1 eq
Triethylamine1.2 eq
Reaction Conditions
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Product Characterization
Molecular FormulaC₅H₁₁NO₃S
Molecular Weight165.21 g/mol [1][2]
AppearanceExpected to be a solid or oil
Expected Yield High (typically >80%)

Mandatory Visualization

experimental_workflow Experimental Workflow for the Preparation of 4-(Methylsulfonyl)morpholine cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Dissolve Morpholine and Triethylamine in DCM cooling 2. Cool to 0°C reactants->cooling Ice Bath addition 3. Add Methanesulfonyl Chloride Solution cooling->addition stirring 4. Stir at Room Temperature addition->stirring 2-4 hours quench 5. Quench with Water stirring->quench extraction 6. Separate Organic Layer quench->extraction washing 7. Wash with NaHCO3 and Brine extraction->washing drying 8. Dry over Na2SO4 washing->drying concentration 9. Concentrate under Reduced Pressure drying->concentration purify 10. Recrystallization or Column Chromatography concentration->purify product Pure 4-(Methylsulfonyl)morpholine purify->product

Caption: Experimental workflow for the synthesis of 4-(methylsulfonyl)morpholine.

References

use of "Morpholine, 4-(methylsulfonyl)-" as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, "Morpholine, 4-(methylsulfonyl)-" (CAS Number: 1697-34-3) remains a compound of potential rather than established utility as a reagent in organic synthesis. Despite extensive searches of scientific literature and patent databases, detailed application notes and specific experimental protocols for its use as a reactant remain elusive. This suggests that the compound is not widely employed in common synthetic transformations.

While information on its application is scarce, its structure, featuring a sulfonamide functional group attached to the morpholine nitrogen, suggests potential reactivity. The electron-withdrawing nature of the methylsulfonyl group is expected to decrease the nucleophilicity and basicity of the morpholine nitrogen compared to its parent compound, morpholine.

Synthesis of "Morpholine, 4-(methylsulfonyl)-"

The synthesis of "Morpholine, 4-(methylsulfonyl)-" typically involves the reaction of morpholine with methanesulfonyl chloride. This is a standard procedure for the formation of sulfonamides from secondary amines.

G morpholine Morpholine reaction morpholine->reaction mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->reaction product Morpholine, 4-(methylsulfonyl)- base Base (e.g., Triethylamine) base->reaction Acid scavenger solvent Solvent (e.g., Dichloromethane) solvent->reaction reaction->product Sulfonylation

Caption: General reaction scheme for the synthesis of "Morpholine, 4-(methylsulfonyl)-".

Potential, Yet Undocumented, Applications

Theoretically, the sulfonamide linkage in "Morpholine, 4-(methylsulfonyl)-" could participate in various chemical transformations. For instance, it might serve as a leaving group in certain reactions or the sulfonamide proton could be abstracted under strongly basic conditions to generate a nucleophile. However, no concrete examples with experimental data have been identified in the conducted searches.

In the broader context of drug discovery and medicinal chemistry, the morpholine moiety is a well-established pharmacophore, and sulfonamides are a critical class of functional groups in many therapeutic agents. The combination of these two in "Morpholine, 4-(methylsulfonyl)-" makes it an interesting building block for the synthesis of novel bioactive molecules. For example, a review on pyrazoline benzenesulfonamide derivatives mentions the synthesis of related structures for anticancer applications, though it does not specifically use the title compound as a reagent.[1]

Data Summary

Due to the absence of specific experimental results for the use of "Morpholine, 4-(methylsulfonyl)-" as a reagent, a table summarizing quantitative data such as reaction yields, conditions, and substrate scope cannot be provided.

PropertyValue
Chemical Name Morpholine, 4-(methylsulfonyl)-
Synonyms 4-(Methylsulfonyl)morpholine, N-Mesylmorpholine
CAS Number 1697-34-3
Molecular Formula C₅H₁₁NO₃S
Molecular Weight 165.21 g/mol

Conclusion

At present, "Morpholine, 4-(methylsulfonyl)-" is a commercially available compound with a structure that suggests potential for applications in organic synthesis and medicinal chemistry. However, there is a notable lack of published research detailing its use as a reagent. Researchers interested in this compound may need to undertake exploratory studies to determine its reactivity and potential applications. The information provided here serves as a baseline for such investigations, summarizing the current, albeit limited, state of knowledge.

References

"Morpholine, 4-(methylsulfonyl)-": A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Morpholine, 4-(methylsulfonyl)-," also known as 4-mesylmorpholine, is a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it an attractive moiety for incorporation into a diverse range of biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile scaffold.

Physicochemical Properties

"Morpholine, 4-(methylsulfonyl)-" possesses a combination of properties that make it advantageous in drug design. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, can improve the aqueous solubility and metabolic stability of a parent molecule. The electron-withdrawing methylsulfonyl group attached to the morpholine nitrogen atom can influence the electronic environment of the molecule, potentially enhancing target binding interactions and modulating pharmacokinetic properties.

PropertyValueSource
CAS Number 1697-34-3[1][2]
Molecular Formula C5H11NO3S[1]
Molecular Weight 165.21 g/mol [1]
LogP (Octanol/Water) -0.722 (Calculated)[3]
Water Solubility (logS) 0.71 (Calculated)[3]

Application in Drug Discovery and Development

The "Morpholine, 4-(methylsulfonyl)-" moiety has been incorporated into various molecular scaffolds, demonstrating its utility in the development of novel therapeutic agents. Its presence can contribute to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

Antiviral Agents

One notable application of a derivative of this building block is in the development of antiviral compounds. For instance, a patent for novel thiophene derivatives as antiviral agents describes a compound incorporating a "4-methylsulfonyl-morpholine-2-carboxamide" moiety. This highlights the potential of the 4-(methylsulfonyl)morpholine scaffold in the design of molecules targeting viral replication or entry.

As a Key Synthetic Intermediate

Patents reveal the use of "Morpholine, 4-(methylsulfonyl)-" as a crucial intermediate in the synthesis of complex heterocyclic compounds. In one example, it is used in a reaction to create tricyclic compounds, demonstrating its role as a reactive building block for constructing elaborate molecular architectures with potential therapeutic applications.[3]

Experimental Protocols

Protocol 1: Synthesis of "Morpholine, 4-(methylsulfonyl)-" (N-Mesylation of Morpholine)

This protocol describes a general method for the N-sulfonylation of morpholine to produce "Morpholine, 4-(methylsulfonyl)-".

Materials:

  • Morpholine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford "Morpholine, 4-(methylsulfonyl)-" as a solid.

Diagram of Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Morpholine Morpholine Reaction N-Mesylation in DCM, 0°C to RT Morpholine->Reaction MsCl Methanesulfonyl Chloride MsCl->Reaction Base Base (e.g., TEA) Base->Reaction Workup Aqueous Work-up Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product Morpholine, 4-(methylsulfonyl)- Purification->Product

Caption: Synthetic workflow for the N-mesylation of morpholine.

Protocol 2: Incorporation of "Morpholine, 4-(methylsulfonyl)-" into a Heterocyclic Scaffold

This protocol provides a general example of how "Morpholine, 4-(methylsulfonyl)-" can be used as a building block in a nucleophilic substitution reaction, based on a patented procedure.[3]

Materials:

  • "Morpholine, 4-(methylsulfonyl)-"

  • A suitable electrophilic heterocyclic compound (e.g., a chloro-substituted heterocycle)

  • A strong base (e.g., n-butyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for extraction and chromatography

Procedure:

  • Dissolve "Morpholine, 4-(methylsulfonyl)-" (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.0 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the electrophilic heterocycle (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired final compound.

Diagram of Experimental Workflow:

G Start Dissolve 4-Mesylmorpholine in THF Cooling Cool to -78°C Start->Cooling Deprotonation Add n-BuLi Cooling->Deprotonation Addition Add Electrophilic Heterocycle Deprotonation->Addition Reaction Warm to RT & Stir Addition->Reaction Quench Quench with NH4Cl (aq) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Chromatography Extraction->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Workflow for incorporating 4-mesylmorpholine.

Signaling Pathways and Logical Relationships

The "Morpholine, 4-(methylsulfonyl)-" moiety can be incorporated into inhibitors of various signaling pathways implicated in disease. For example, morpholine-containing compounds have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The sulfonyl group can act as a hydrogen bond acceptor, potentially interacting with key residues in the active site of kinases within this pathway.

Diagram of a Generic Kinase Inhibition Pathway:

G cluster_pathway Signaling Pathway Kinase Target Kinase Substrate Substrate Kinase->Substrate ATP PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling Inhibitor Inhibitor (containing 4-mesylmorpholine) Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

"Morpholine, 4-(methylsulfonyl)-" is a promising building block for medicinal chemists. Its favorable physicochemical properties and synthetic tractability allow for its incorporation into a wide array of molecular frameworks. The application notes and protocols provided herein offer a foundation for researchers to explore the potential of this versatile scaffold in the design and synthesis of novel therapeutic agents. Further investigation into the structure-activity relationships of compounds containing this moiety is warranted to fully exploit its potential in drug discovery.

References

Applications of 4-(Methylsulfonyl)morpholine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)morpholine is a versatile synthetic intermediate that has found application in the construction of complex bioactive molecules. The incorporation of the methylsulfonyl group on the morpholine nitrogen atom modulates the electron density and nucleophilicity of the morpholine moiety, offering unique reactivity in organic synthesis. This document provides detailed application notes and experimental protocols for the use of 4-(methylsulfonyl)morpholine in the synthesis of bioactive compounds, with a focus on its role as a nucleophilic building block.

The morpholine scaffold itself is a privileged structure in medicinal chemistry, known to improve the physicochemical properties and pharmacokinetic profiles of drug candidates. The addition of the methylsulfonyl group can further enhance these properties, potentially leading to improved metabolic stability and target engagement.

Application in the Synthesis of Tricyclic Heterocycles

One notable application of 4-(methylsulfonyl)morpholine is in the synthesis of complex tricyclic heterocyclic systems, which are common scaffolds in a variety of therapeutic agents, including kinase inhibitors. In this context, 4-(methylsulfonyl)morpholine can be utilized as a potent nucleophile following deprotonation.

Experimental Protocol: Synthesis of a Substituted Pyrrolopyrazine Derivative

This protocol is adapted from the procedure described in patent DK2506716T3.

Reaction Scheme:

Materials:

  • 4-(Methylsulfonyl)morpholine

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 3-ethyl-4-(6-((2-(trimethylsilyl)ethoxy)methyl)-6H-pyrrolo[2,3-e][1][2][3]triazin-4-yl)-5-methyl-1H-pyrazole

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a solution of 4-(methylsulfonyl)morpholine (1.314 mmol) in anhydrous THF (4 mL) at 0 °C under an inert atmosphere, add n-BuLi (2.5 M in hexanes, 1.3 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve 3-ethyl-4-(6-((2-(trimethylsilyl)ethoxy)methyl)-6H-pyrrolo[2,3-e][1][2][3]triazin-4-yl)-5-methyl-1H-pyrazole in anhydrous THF.

  • Add the solution of the deprotonated 4-(methylsulfonyl)morpholine dropwise to the solution of the pyrrolopyrazine derivative at 0 °C.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired tricyclic compound.

Quantitative Data:

ParameterValue
Moles of 4-(methylsulfonyl)morpholine1.314 mmol
Moles of n-BuLi1.3 mmol
Reaction Temperature0 °C
Reaction Time1 hour (for deprotonation)

Application in the Synthesis of Antiviral Agents

The 4-(methylsulfonyl)morpholine scaffold has also been incorporated into more complex molecules with potential therapeutic applications, such as antiviral agents. Patent US11807618B2 describes a thiophene derivative containing a 4-methylsulfonyl-morpholine-2-carboxamide moiety. While a direct synthetic protocol starting from 4-(methylsulfonyl)morpholine is not provided in the abstract, a plausible synthetic workflow can be conceptualized based on standard organic chemistry transformations.

Hypothetical Experimental Workflow for the Synthesis of a 4-Methylsulfonyl-morpholine-2-carboxamide Derivative

This hypothetical workflow illustrates how the 4-methylsulfonyl-morpholine-2-carboxamide moiety could be synthesized and coupled to a bioactive core.

Workflow:

  • Synthesis of 4-(Methylsulfonyl)morpholine-2-carboxylic acid: This could be achieved through various synthetic routes, for example, by starting from a commercially available morpholine-2-carboxylic acid derivative, followed by N-sulfonylation.

  • Amide Coupling: The resulting carboxylic acid can then be coupled with the amine of the bioactive core (in this case, an aminothiophene derivative) using standard peptide coupling reagents.

Quantitative Data (Hypothetical):

StepReagentsSolventTemperatureYield
N-SulfonylationMorpholine-2-carboxylic acid ester, Methanesulfonyl chloride, TriethylamineDichloromethane0 °C to rt>90%
Ester HydrolysisLiOH or NaOHTHF/Waterrt>95%
Amide Coupling4-(Methylsulfonyl)morpholine-2-carboxylic acid, Aminothiophene derivative, HATU, DIPEADMFrt70-85%

Visualizations

Experimental Workflow for the Synthesis of a Substituted Pyrrolopyrazine Derivative

G Workflow for Pyrrolopyrazine Derivative Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up and Purification A 4-(Methylsulfonyl)morpholine C Deprotonated 4-(methylsulfonyl)morpholine A->C 1 hr B n-BuLi in THF at 0°C B->C E Tricyclic Product C->E D Pyrrolopyrazine Derivative in THF D->E F Quenching (aq. NH4Cl) E->F G Extraction (EtOAc) F->G H Purification (Chromatography) G->H

Caption: Synthesis of a substituted pyrrolopyrazine.

Hypothetical Signaling Pathway Inhibition by a Kinase Inhibitor

G Hypothetical Kinase Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TargetProtein Target Protein KinaseB->TargetProtein Proliferation Cell Proliferation TargetProtein->Proliferation Inhibitor Bioactive Molecule (e.g., containing 4-(methylsulfonyl)morpholine) Inhibitor->KinaseB Inhibition

Caption: Inhibition of a signaling pathway.

References

Application Notes and Protocols for Morpholine Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive research did not yield any documented instances of "Morpholine, 4-(methylsulfonyl)-" or its direct derivatives demonstrating catalytic activity. The primary role of this compound and its close analogues in the scientific literature is as a pharmacophore or a building block in medicinal chemistry.[1][2][3][4]

However, to fulfill the user's request for an application note on the catalytic use of morpholine derivatives, this document details the application of a different class of morpholine compounds, β-morpholine amino acids , which have been shown to be effective organocatalysts.[5]

Application Note: β-Morpholine Amino Acid Derivatives as Organocatalysts for Asymmetric 1,4-Addition Reactions

This application note describes the use of novel β-morpholine amino acid derivatives as highly efficient organocatalysts for the asymmetric 1,4-addition (Michael addition) of aldehydes to nitroolefins. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of valuable chiral γ-nitro aldehydes, which are precursors to a variety of other useful compounds.

While morpholine-enamines generally exhibit lower reactivity compared to their pyrrolidine counterparts, specific substitution patterns on the morpholine ring can lead to catalysts that afford products with excellent yields, diastereoselectivity, and enantioselectivity.[5] The catalysts described herein operate via an enamine-based mechanism.

Catalytic Performance Data

The efficacy of four synthesized β-morpholine amino acid catalysts (I-IV) was evaluated in the 1,4-addition of propanal to β-nitrostyrene. Catalyst I demonstrated superior performance, as summarized in the table below.

CatalystLoading (mol%)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
I 1249899:195
II 10489095:580
III 10728590:1075
IV 10728288:1270

Data extracted from studies on the 1,4-addition of propanal to β-nitrostyrene.[5]

Experimental Protocols

General Protocol for the Synthesis of β-Morpholine Amino Acid Catalysts (I-IV)

This protocol outlines the final deprotection step to yield the active catalysts from their Boc-protected precursors.

Materials:

  • Boc-protected β-morpholine amino acid precursor (e.g., Boc-Morph-AA 6)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected morpholine amino acid precursor (0.2 mmol) in dichloromethane (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid dropwise (approximately 1 mL of TFA for every 25 mg of the starting material).

  • Stir the reaction mixture at 0°C for 3 hours.

  • After 3 hours, remove the flask from the ice bath and concentrate the crude mixture in vacuo to remove the solvent and excess TFA.

  • The resulting product is the desired catalyst as a white solid, obtained in quantitative yield, and can be used without further purification.[5]

General Protocol for the Catalytic Asymmetric 1,4-Addition of Aldehydes to Nitroolefins

This protocol describes the use of catalyst I in a representative Michael addition reaction.

Materials:

  • β-Morpholine amino acid catalyst I

  • Nitroolefin (e.g., β-nitrostyrene) (1.0 eq)

  • Aldehyde (e.g., propanal) (1.1 eq)

  • Solvent (e.g., Toluene)

Procedure:

  • To a clean, dry vial, add the nitroolefin (1.0 equivalent) and the solvent.

  • Add the β-morpholine amino acid catalyst I (1 mol%).

  • Stir the mixture for a few minutes to ensure dissolution and homogenization.

  • Add the aldehyde (1.1 equivalents) to the reaction mixture.

  • Seal the vial and stir the reaction at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 24 hours for catalyst I ), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-nitro aldehyde.

Visualizations

Synthesis of β-Morpholine Amino Acid Catalysts

G cluster_synthesis Catalyst Synthesis Workflow start Boc-Protected β-Morpholine Amino Acid step1 Dissolve in CH₂Cl₂ Cool to 0°C start->step1 step2 Add Trifluoroacetic Acid (TFA) step1->step2 step3 Stir for 3 hours at 0°C step2->step3 step4 Concentrate in vacuo step3->step4 end_product Active Catalyst (Quantitative Yield) step4->end_product

Caption: Workflow for the synthesis of β-morpholine amino acid catalysts.

Proposed Catalytic Cycle for the 1,4-Addition Reaction

G cluster_cycle Enamine Catalysis Cycle catalyst Catalyst (I) enamine Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde aldehyde->enamine michael_adduct Iminium Ion Intermediate enamine->michael_adduct + Nitroolefin nitroolefin Nitroolefin nitroolefin->michael_adduct hydrolysis Hydrolysis michael_adduct->hydrolysis hydrolysis->catalyst Regenerates Catalyst product γ-Nitro Aldehyde (Product) hydrolysis->product

References

Application Notes and Protocols for Kinase Inhibitors Featuring the "Morpholine, 4-(methylsulfonyl)-" Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency, selectivity, and pharmacokinetic properties.[1][2] The addition of a methylsulfonyl group to the 4-position of the morpholine ring can further modulate these characteristics. This document provides a comprehensive overview of the application of "Morpholine, 4-(methylsulfonyl)-" and related morpholine-containing structures in the development of kinase inhibitors, with a focus on inhibitors of the PI3K/AKT/mTOR signaling pathway. Detailed protocols for the synthesis, characterization, and biological evaluation of these compounds are provided to guide researchers in this field.

Target: PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of various human cancers.[3] Consequently, the development of small molecule inhibitors targeting kinases within this pathway, such as PI3K and mTOR, is a major focus of cancer drug discovery.[4][5]

graph PI3K_Pathway { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", shape=ellipse, style="filled,bold", color="#EA4335", fillcolor="#F1F3F4", fontcolor="#EA4335"]; PIP2 [label="PIP2", shape=cylinder, fillcolor="#FBBC05"]; PIP3 [label="PIP3", shape=cylinder, fillcolor="#34A853"]; PDK1 [label="PDK1", shape=ellipse, fillcolor="#F1F3F4"]; AKT [label="AKT", shape=ellipse, style="filled,bold", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#4285F4"]; mTORC1 [label="mTORC1", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Growth [label="Cell Growth &\n Proliferation", shape=note, fillcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=note, fillcolor="#FFFFFF"]; Inhibitor [label="Morpholine-based\nKinase Inhibitor\n(e.g., ZSTK474)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", color="#EA4335"];

RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3; PIP3 -> PDK1; PDK1 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> Cell_Growth; AKT -> Cell_Survival; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; }

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of morpholine-based kinase inhibitors.

Featured Compound: ZSTK474 and its Analogs

ZSTK474 is a potent, ATP-competitive pan-Class I PI3K inhibitor that features two morpholine rings.[6] While it does not contain the methylsulfonyl group, its development and the study of its analogs provide a valuable framework for understanding the role of the morpholine moiety in PI3K inhibition. Structure-activity relationship (SAR) studies on ZSTK474 have demonstrated that modifications to the morpholine rings significantly impact potency and isoform selectivity.[7][8]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of ZSTK474 and its analogs against Class I PI3K isoforms. This data highlights the importance of the morpholine scaffold for potent PI3K inhibition.

CompoundMorpholine ReplacementPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
ZSTK474 (1) None5.020.820.03.9[7]
Analog 2a Piperazine>1000>1000>1000>1000[7]
Analog 2b N-acetylpiperazine2.921.018.24.5[7]
Analog 6a Ethanolamine9.910450.09.8[7]
Analog 6b Diethanolamine3.710414.69.8[7]

Experimental Protocols

I. Synthesis of a Morpholine-Containing Kinase Inhibitor (ZSTK474)

This protocol describes a representative synthesis of ZSTK474, a well-characterized PI3K inhibitor.[7]

graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#5F6368"];

Start [label="Starting Materials:\n2-(difluoromethyl)benzimidazole\n2-chloro-4,6-dimorpholino-1,3,5-triazine", shape=folder, fillcolor="#FFFFFF"]; Reaction [label="Reaction:\n- Anhydrous DMF\n- NaH (60% dispersion)\n- 0°C to room temperature", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Work-up:\n- Quench with water\n- Extract with EtOAc\n- Wash with brine", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Dry with Na2SO4\n- Concentrate\n- Recrystallize from EtOAc/Hexane", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nZSTK474", shape=box, style="filled,bold", fillcolor="#FFFFFF", color="#EA4335"];

Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: General workflow for the synthesis of ZSTK474.

Materials:

  • 2-(difluoromethyl)benzimidazole

  • 2-chloro-4,6-dimorpholino-1,3,5-triazine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-(difluoromethyl)benzimidazole in anhydrous DMF, add sodium hydride portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 2-chloro-4,6-dimorpholino-1,3,5-triazine in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexane to yield ZSTK474.

II. In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of compounds against PI3K isoforms using a commercially available luminescent assay.

graph Kinase_Assay_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#5F6368"];

Setup [label="Assay Setup:\n- Add PI3K enzyme, substrate (PIP2),\n and inhibitor to a 384-well plate."]; Initiate [label="Initiate Reaction:\n- Add ATP to start the kinase reaction.\n- Incubate at room temperature."]; Stop_Deplete [label="Stop Reaction & Deplete ATP:\n- Add ADP-Glo™ Reagent to stop the reaction\n and deplete remaining ATP."]; Detect [label="Detect ADP:\n- Add Kinase Detection Reagent to convert\n ADP to ATP and generate a luminescent signal."]; Read [label="Read Luminescence:\n- Measure the luminescent signal\n using a microplate reader."];

Setup -> Initiate -> Stop_Deplete -> Detect -> Read; }

Caption: Workflow for the in vitro PI3K kinase activity assay.

Materials:

  • Purified PI3K enzyme (α, β, γ, or δ isoform)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compound (e.g., ZSTK474)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Microplate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add the PI3K enzyme, lipid substrate, and the diluted test compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

III. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of kinase inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A375, D54, SET-2)[7]

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 72 hours).[7]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the data to vehicle-treated cells and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

IV. Western Blot Analysis of PI3K Pathway Inhibition

This protocol is for assessing the effect of a kinase inhibitor on the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT and ERK.[7][9]

graph Western_Blot_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#5F6368"];

Treatment [label="Cell Treatment:\n- Treat cells with the kinase inhibitor\n at various concentrations and time points."]; Lysis [label="Cell Lysis:\n- Lyse cells in buffer containing\n protease and phosphatase inhibitors."]; Quantification [label="Protein Quantification:\n- Determine protein concentration\n of the lysates (e.g., BCA assay)."]; SDS_PAGE [label="SDS-PAGE & Transfer:\n- Separate proteins by SDS-PAGE and\n transfer to a PVDF membrane."]; Immunoblotting [label="Immunoblotting:\n- Block membrane and incubate with\n primary (e.g., anti-pAKT) and secondary antibodies."]; Detection [label="Detection:\n- Visualize protein bands using a\n chemiluminescent substrate."];

Treatment -> Lysis -> Quantification -> SDS_PAGE -> Immunoblotting -> Detection; }

Caption: Workflow for Western blot analysis of phospho-AKT and phospho-ERK.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat the cells with the test compound at the desired concentrations for a specified time.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed for total protein or a loading control like β-actin.

Conclusion

The "Morpholine, 4-(methylsulfonyl)-" scaffold and related morpholine-containing structures are valuable pharmacophores in the design of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. The protocols and data presented in this document provide a foundation for researchers to synthesize, evaluate, and characterize novel kinase inhibitors based on this versatile heterocyclic motif. Careful consideration of structure-activity relationships, as exemplified by studies on ZSTK474, will be crucial for the development of next-generation inhibitors with improved potency, selectivity, and therapeutic potential.

References

Application Notes and Protocols for Utilizing 4-(Methylsulfonyl)morpholine and Related Scaffolds in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently employed to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, which are critical for CNS penetration.[1][2][3][4] The addition of a methylsulfonyl group to the morpholine nitrogen introduces a potent hydrogen bond acceptor and can modulate the electronic and conformational properties of the molecule, potentially influencing target engagement and pharmacokinetic profiles. While specific data on 4-(methylsulfonyl)morpholine in CNS drug discovery is limited in publicly available literature, this document provides detailed application notes and protocols based on closely related sulfonyl-containing heterocyclic scaffolds that have been successfully utilized in the discovery of CNS-active compounds. As a primary example, we will focus on the well-characterized dopamine D4 receptor antagonist, L-745,870, which features a sulfonyl-like moiety on a piperazine ring, a close bioisostere of morpholine.

Application Notes: The Sulfonyl-Heterocycle Motif in CNS Drug Discovery

The incorporation of a sulfonyl group onto a saturated heterocycle like morpholine or piperazine offers several advantages in the design of CNS drug candidates:

  • Improved Physicochemical Properties: The sulfonyl group can enhance aqueous solubility and reduce the basicity of the heterocyclic nitrogen, which can be advantageous for optimizing oral absorption and reducing off-target interactions, such as with the hERG channel.

  • Enhanced Target Affinity and Selectivity: The sulfonamide linkage can act as a rigid linker and a hydrogen bond acceptor, enabling specific interactions with amino acid residues in the target protein's binding pocket. This can lead to increased potency and selectivity for the desired CNS target over other related proteins.[5]

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, including longer half-life and increased brain exposure.

A key area where such scaffolds have been explored is in the development of ligands for G-protein coupled receptors (GPCRs), such as dopamine receptors, which are critical targets for treating a range of psychiatric and neurological disorders.

Case Study: Targeting the Dopamine D4 Receptor

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the prefrontal cortex, amygdala, and hippocampus.[6] It is implicated in the pathophysiology of schizophrenia, ADHD, and other cognitive and affective disorders. The development of selective D4 receptor antagonists has been an area of intense research for novel antipsychotics with a potentially improved side-effect profile compared to typical neuroleptics that primarily target the D2 receptor.[1][7]

Quantitative Data Summary

The following table summarizes the binding affinities of a representative sulfonyl-containing heterocyclic compound, L-745,870, and other relevant ligands for the human dopamine D4 receptor.

Compound/RadioligandTarget ReceptorKi (nM)Assay TypeReference
L-745,870Dopamine D40.43Radioligand Binding ([³H]spiperone)[5]
HaloperidolDopamine D4~2.15Radioligand Binding ([³H]spiperone)[5]
ClozapineDopamine D4~8.6Radioligand Binding ([³H]spiperone)[5]
[³H]SpiperoneDopamine D40.29 - 0.48 (Kd)Saturation Binding[8]

Experimental Protocols

Protocol 1: Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • Cell culture reagents.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[8]

  • Radioligand: [³H]spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific binding control: 10 µM haloperidol.

  • Test compounds (e.g., derivatives of 4-(methylsulfonyl)morpholine).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) presoaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: a. Grow HEK293-hD4 cells to confluence. b. Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C. c. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer. d. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. e. Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer. f. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay). g. Store the membrane aliquots at -80°C until use.

  • Competitive Binding Assay: a. In a 96-well microplate, add 50 µL of assay buffer to each well. b. Add 50 µL of a serial dilution of the test compound in assay buffer. For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of 10 µM haloperidol. c. Add 50 µL of [³H]spiperone in assay buffer to achieve a final concentration of ~0.2 nM.[5] d. Add 50 µL of the D4 receptor-containing membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction. e. Incubate the plate at room temperature for 90 minutes with gentle agitation. f. Terminate the reaction by rapid filtration through the presoaked glass fiber filters using a cell harvester. g. Wash the filters three times with 200 µL of ice-cold assay buffer. h. Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percent inhibition of specific binding for each concentration of the test compound. b. Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine D4 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the ability of a test compound to act as an antagonist at the dopamine D4 receptor by measuring its ability to reverse dopamine-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • CHO-K1 cells stably co-expressing the human dopamine D4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Cell culture reagents.

  • Assay medium: Serum-free cell culture medium.

  • Dopamine.

  • Forskolin.

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

  • White opaque 96-well microplates.

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Plating: a. Seed the CHO-hD4 cells in white opaque 96-well microplates at a density of 20,000 cells per well. b. Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Functional Assay: a. Remove the cell culture medium and replace it with 50 µL of assay medium containing a serial dilution of the test compound. b. Incubate for 30 minutes at 37°C. c. Add 25 µL of dopamine to each well to achieve a final concentration corresponding to its EC₈₀ for cAMP inhibition. d. Incubate for 15 minutes at 37°C. e. Add 25 µL of forskolin (a direct activator of adenylyl cyclase) to each well to stimulate cAMP production. f. Incubate for 30 minutes at 37°C. g. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: a. Construct a concentration-response curve for the test compound's ability to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP production. b. Determine the IC₅₀ value of the antagonist from the curve.

Visualizations

G cluster_0 Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Agonist Binding Gi_alpha Gαi D4R->Gi_alpha Activation G_beta_gamma Gβγ D4R->G_beta_gamma AC Adenylyl Cyclase Gi_alpha->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Neuronal Function) CREB->Gene_Expression Modulation L745870 L-745,870 (Antagonist) L745870->D4R Antagonist Binding

Caption: Dopamine D4 Receptor Signaling Pathway

G cluster_1 Experimental Workflow for CNS Ligand Characterization Compound Test Compound (e.g., 4-(methylsulfonyl)morpholine derivative) Binding_Assay Radioligand Binding Assay (Protocol 1) Compound->Binding_Assay Functional_Assay Functional Assay (cAMP) (Protocol 2) Compound->Functional_Assay Data_Analysis Data Analysis (Ki, IC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental Workflow for CNS Ligand Characterization

References

The Role of 4-(Methylsulfonyl)morpholine in Enhancing Drug Pharmacokinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the morpholine scaffold is a widely utilized strategy in medicinal chemistry to enhance the pharmacokinetic (PK) properties of drug candidates. Among its derivatives, the 4-(methylsulfonyl)morpholine moiety has garnered interest for its potential to favorably modulate key absorption, distribution, metabolism, and excretion (ADME) parameters. This document provides detailed application notes on the role of this specific moiety, summarizes relevant pharmacokinetic data, and offers comprehensive protocols for key experimental assays.

Introduction: The "Privileged" Scaffold in Drug Design

Morpholine is often described as a "privileged" scaffold in drug discovery due to its frequent appearance in approved drugs and its ability to impart desirable physicochemical properties.[1][2] The inclusion of a morpholine ring can lead to improved aqueous solubility, metabolic stability, and bioavailability.[3][4] The addition of a methylsulfonyl group at the 4-position further refines these properties, potentially influencing the molecule's polarity, hydrogen bonding capacity, and resistance to metabolic degradation.[5][6] The sulfonyl group is known to be metabolically stable and can block sites that are otherwise susceptible to enzymatic attack.[5][7]

Impact on Pharmacokinetic Properties

The 4-(methylsulfonyl)morpholine moiety can influence a drug's pharmacokinetic profile in several ways:

  • Improved Solubility and Permeability: The polar sulfonyl group and the morpholine oxygen can act as hydrogen bond acceptors, potentially improving a compound's aqueous solubility and its ability to permeate biological membranes.

  • Enhanced Metabolic Stability: The electron-withdrawing nature of the methylsulfonyl group can shield the morpholine ring and adjacent parts of the molecule from oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This can lead to a longer half-life and reduced clearance.

  • Modulation of Transporter Interactions: The structural and electronic features of the 4-(methylsulfonyl)morpholine group can alter a drug's interaction with efflux transporters like P-glycoprotein (P-gp), potentially increasing its intracellular concentration and bioavailability.

Quantitative Pharmacokinetic Data

While specific public data for a marketed drug containing the precise "Morpholine, 4-(methylsulfonyl)-" moiety is limited, we can extrapolate from the pharmacokinetic profiles of well-known morpholine-containing drugs and compounds with similar sulfonyl functionalities. The following tables summarize key pharmacokinetic parameters for several morpholine-containing drugs to provide a comparative baseline for researchers.

Table 1: Pharmacokinetic Parameters of Selected Morpholine-Containing Drugs

DrugTarget/ClassBioavailability (%)Protein Binding (%)Half-life (t½) (h)Major MetabolismPrimary Excretion Route
Gefitinib EGFR Inhibitor~60[9]~90[9]~48[9]CYP3A4, CYP3A5, CYP2D6[10]Feces[9]
Linezolid Antibiotic~100[11][12]~31[3][11]5-7[11]Oxidation of morpholine ring[12]Urine[3][11]
Reboxetine NRI~94.5[13]>97[13]~13[14]CYP3A4[13]Urine[14]
Aprepitant NK1 Antagonist59-67[2][15]>95[2][16]9-13[16][17]CYP3A4, CYP1A2, CYP2C19[15][16]Feces and Urine[15]

Table 2: In Vitro ADME Data for Representative Compounds

Compound TypeCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Liver Microsomal Stability (t½, min)P-gp Substrate
Morpholine-containing drugs (general range) 1 - 2030 - >120Varies
Compounds with sulfonyl groups Often moderate to highGenerally stableCan be substrates or inhibitors

Experimental Protocols

Detailed methodologies for key in vitro and in vivo pharmacokinetic assays are provided below.

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.[14]

Objective: To determine the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2).

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Transwell® permeable supports (e.g., 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Protocol:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. Seed cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) transport, add the test compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers and analyze the concentration of the test compound using a validated LC-MS/MS method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER). An ER greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Data Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell Caco2_Culture->Seeding Differentiation Monolayer Differentiation (21-25 days) Seeding->Differentiation Wash Wash Monolayer Differentiation->Wash Dosing Add Test Compound (Apical or Basolateral) Wash->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Collect Samples Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Papp Calculate Papp LCMS->Papp ER Calculate Efflux Ratio Papp->ER

Caco-2 Permeability Assay Workflow
Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[2][11]

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Human or animal liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time to determine the elimination rate constant (k). Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Microsomes, Buffer, Test Compound Prewarm Pre-warm to 37°C Reagents->Prewarm Initiate Add NADPH to Initiate Prewarm->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Liver Microsomal Stability Assay Workflow
In Vivo Pharmacokinetic Study in Rats

This study provides essential information on the in vivo ADME properties of a compound.[17][18]

Objective: To determine the pharmacokinetic profile of a compound after administration to rats.

Materials:

  • Sprague-Dawley or Wistar rats

  • Dosing vehicle

  • Test compound

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week.

  • Dosing: Administer the test compound to the rats via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, clearance, and half-life.

Rat_PK_Workflow Acclimatization Animal Acclimatization Dosing Compound Administration (PO or IV) Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t½) LCMS_Analysis->PK_Analysis

In Vivo Pharmacokinetic Study Workflow

Signaling Pathways and Potential Interactions

The introduction of a 4-(methylsulfonyl)morpholine moiety can influence a drug's interaction with cellular signaling pathways, not only through its primary pharmacological target but also via its metabolic profile. For instance, many morpholine-containing drugs are substrates or inhibitors of CYP enzymes, particularly CYP3A4.[10][13] Inhibition of these enzymes can lead to drug-drug interactions by altering the metabolism of co-administered drugs.

CYP450_Interaction Drug_A Drug with 4-(methylsulfonyl)morpholine CYP3A4 CYP3A4 Enzyme Drug_A->CYP3A4 Inhibition DDI Potential Drug-Drug Interaction Drug_A->DDI Metabolite_A Metabolite of Drug A CYP3A4->Metabolite_A Metabolism Metabolite_B Metabolite of Drug B CYP3A4->Metabolite_B Drug_B Co-administered Drug Drug_B->CYP3A4 Metabolism Effect_B Effect of Drug B Drug_B->Effect_B Drug_B->DDI

Potential CYP450-Mediated Drug Interaction

Conclusion

The 4-(methylsulfonyl)morpholine moiety represents a valuable functional group in drug design for optimizing pharmacokinetic properties. Its ability to enhance metabolic stability and modulate physicochemical characteristics can lead to drug candidates with improved in vivo performance. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of compounds containing this promising scaffold, enabling researchers to make data-driven decisions in the drug development process.

References

Application Notes and Protocols for "Morpholine, 4-(methylsulfonyl)-" as a Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the direct application of "Morpholine, 4-(methylsulfonyl)-" as a fragment in published fragment-based drug discovery (FBDD) campaigns have not yielded specific quantitative data, detailed experimental protocols, or crystallographic studies. The following application notes and protocols are therefore representative examples based on the general principles of FBDD and the known properties of the morpholine and methylsulfonyl functional groups. The data presented is hypothetical and for illustrative purposes.

Introduction

"Morpholine, 4-(methylsulfonyl)-" (also known as 4-mesylmorpholine) is a small, polar molecule that possesses several features making it an attractive candidate for fragment-based drug discovery (FBDD). The morpholine ring is a common motif in approved drugs, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. [1][2]The methylsulfonyl group is a strong hydrogen bond acceptor and can engage in key interactions with protein targets. This combination of a favorable scaffold and a versatile interaction group makes "Morpholine, 4-(methylsulfonyl)-" a promising starting point for the development of potent and selective inhibitors for a variety of biological targets.

Physicochemical Properties and Rationale for Use in FBDD

Fragment libraries are typically composed of small molecules that adhere to the "Rule of Three," and "Morpholine, 4-(methylsulfonyl)-" fits well within these guidelines. Its properties make it an excellent candidate for initial screening campaigns.

PropertyHypothetical ValueRationale for FBDD
Molecular Weight ( g/mol )165.21Below the typical FBDD cutoff of <300 Da, allowing for significant molecular weight increase during hit-to-lead optimization.
cLogP-0.5Indicates good aqueous solubility, which is crucial for biochemical and biophysical assays and for the final drug properties.
Hydrogen Bond Donors0The absence of donors simplifies the initial interaction profile.
Hydrogen Bond Acceptors4 (3 on sulfonyl, 1 on morpholine oxygen)Provides multiple points for directed interactions with the protein target.
Rotatable Bonds1Low conformational flexibility increases the likelihood of a productive binding mode.
Ligand Efficiency (LE)(Hypothetical) > 0.3A high LE, calculated after determining binding affinity, would indicate an efficient binding interaction per heavy atom, a key metric for a good fragment hit.

Experimental Protocols

The following are generalized protocols for a typical FBDD workflow that could be applied to screen "Morpholine, 4-(methylsulfonyl)-".

Primary Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a primary screen to identify binding of "Morpholine, 4-(methylsulfonyl)-" to a target protein.

Materials:

  • Target protein of interest

  • "Morpholine, 4-(methylsulfonyl)-" stock solution (e.g., 100 mM in DMSO)

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a dilution series of "Morpholine, 4-(methylsulfonyl)-" in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.

  • SPR Analysis:

    • Inject the different concentrations of the fragment over the immobilized protein surface.

    • Monitor the change in response units (RU) to detect binding.

    • Include a reference flow cell (without protein or with an irrelevant protein) to subtract non-specific binding.

  • Data Analysis:

    • Analyze the sensorgrams to determine if there is a concentration-dependent binding response.

    • If binding is observed, fit the data to a steady-state affinity model to obtain an estimate of the dissociation constant (KD).

Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for validating fragment hits and providing structural information about the binding interaction. Ligand-observed NMR experiments are commonly used.

Materials:

  • Target protein

  • "Morpholine, 4-(methylsulfonyl)-"

  • NMR buffer (e.g., phosphate buffer in D2O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a sample of "Morpholine, 4-(methylsulfonyl)-" at a known concentration (e.g., 200 µM) in NMR buffer.

    • Prepare a second sample containing the fragment at the same concentration and the target protein (e.g., 10-20 µM).

  • NMR Data Acquisition:

    • Acquire a 1D 1H NMR spectrum of the fragment alone.

    • Acquire a 1D 1H NMR spectrum of the fragment in the presence of the protein.

    • Commonly used experiments for hit validation include saturation transfer difference (STD) NMR and WaterLOGSY.

  • Data Analysis:

    • STD NMR: In the presence of binding, saturation of the protein will be transferred to the bound fragment, resulting in a decrease in the intensity of its NMR signals. The presence of signals in the STD spectrum confirms binding.

    • WaterLOGSY: This experiment detects the transfer of magnetization from bulk water to the fragment via the protein. A change in the sign of the fragment's signals upon addition of the protein indicates binding.

Structural Characterization by X-ray Crystallography

Determining the crystal structure of the target protein in complex with the fragment is crucial for structure-based drug design.

Materials:

  • Crystals of the target protein

  • "Morpholine, 4-(methylsulfonyl)-" solution

  • Cryoprotectant solution

  • X-ray diffraction equipment

Procedure:

  • Crystal Soaking:

    • Transfer a protein crystal into a solution containing a high concentration of "Morpholine, 4-(methylsulfonyl)-" (typically 1-10 mM) and cryoprotectant.

    • Allow the crystal to soak for a period ranging from minutes to hours.

  • Cryo-cooling: Flash-cool the soaked crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the crystal on the X-ray diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the native protein structure as a search model.

    • Build the fragment into the observed electron density map and refine the structure.

  • Analysis: Analyze the binding mode of the fragment, identifying key interactions with the protein that can be exploited for fragment elaboration.

Visualizations

FBDD Workflow

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit to Lead FragmentLibrary Fragment Library (incl. Morpholine, 4-(methylsulfonyl)-) PrimaryScreen Primary Screen (e.g., SPR) FragmentLibrary->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits Validation Hit Validation (e.g., NMR, ITC) Hits->Validation ConfirmedHits Confirmed Hits Validation->ConfirmedHits Crystallography X-ray Crystallography ConfirmedHits->Crystallography Structure Fragment-Bound Crystal Structure Crystallography->Structure SBDD Structure-Based Design Structure->SBDD LeadCompound Lead Compound SBDD->LeadCompound

References

Application of Morpholine and Sulfonyl Moieties in Click Chemistry Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 4-(methylsulfonyl)morpholine in click chemistry are not prominently described in the current scientific literature, the core structural components of this molecule—the morpholine ring and the methylsulfonyl group—are of significant interest and utility in the field of click chemistry. These moieties are frequently incorporated into molecular building blocks for the synthesis of complex architectures with diverse applications, particularly in drug discovery and bioconjugation.

This document provides detailed application notes and experimental protocols for click chemistry reactions involving morpholine-containing and sulfonyl-containing molecules, reflecting the functional relevance of the 4-(methylsulfonyl)morpholine structure.

Application Notes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,2,3-triazoles from azides and terminal alkynes.[1] This reaction is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

1. Morpholine Derivatives in Click Chemistry:

The morpholine scaffold is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. By incorporating a morpholine ring into either an alkyne or an azide, this beneficial moiety can be readily "clicked" onto a target molecule. A notable application is the synthesis of morpholine-fused triazoles, which have potential chemotherapeutic value.[2][3] This approach allows for the rapid generation of libraries of complex, drug-like molecules.

2. Sulfonyl Azides in Click Chemistry:

Sulfonyl azides are a reactive class of azides used in CuAAC reactions. The strong electron-withdrawing nature of the sulfonyl group influences the stability and reactivity of the intermediate copper-triazolide species.[4] This can lead to unique reaction pathways beyond the formation of a simple triazole, such as the generation of N-sulfonyl ketenimines, which can be trapped by various nucleophiles to create diverse molecular structures.[5] The choice of reaction conditions is crucial when working with sulfonyl azides to direct the outcome towards the desired product.[4][6]

Experimental Protocols

The following protocols are adapted from the literature and provide a starting point for the use of morpholine-containing and sulfonyl-containing reagents in CuAAC reactions.

Protocol 1: Synthesis of Morpholine-Fused Triazoles

This protocol is based on the work of Mishra and Tiwari (2014) and describes a one-pot synthesis of a triazolyl azido alcohol, which is a precursor for morpholine-fused triazoles.[2][7]

Experimental Workflow:

G cluster_0 Step 1: Oxirane Ring Opening & Click Reaction cluster_1 Step 2: Azidation cluster_2 Step 3: Cyclization to Morpholine-Fused Triazole A Terminal Alkyne + Epichlorohydrin B Intermediate Alkoxide A->B Base (e.g., NaH) D Chlorohydroxy Triazole B->D Cu(I) catalyst, DIPEA C Another Alkyne C->D E Triazolyl Azido Alcohol D->E NaN3, NH4Cl F Morpholine-Fused Triazole E->F Intramolecular Cyclization

Caption: Workflow for the synthesis of morpholine-fused triazoles.

Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • Epichlorohydrin

  • Sodium hydride (NaH)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Second terminal alkyne

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Water

Procedure:

  • Oxirane Ring Opening and Click Reaction:

    • To a solution of the terminal alkyne (1.0 eq) in dry THF, add NaH (1.2 eq) at 0 °C and stir for 30 minutes.

    • Add epichlorohydrin (1.2 eq) and stir at room temperature for 4-6 hours.

    • Add the second terminal alkyne (1.0 eq), CuI (0.1 eq), and DIPEA (2.0 eq) in DCM.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with DCM.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude chlorohydroxy triazole.

  • Azidation:

    • Dissolve the crude chlorohydroxy triazole in a mixture of THF and water.

    • Add NaN3 (3.0 eq) and NH4Cl (2.0 eq).

    • Reflux the reaction mixture for 12-16 hours.

    • After cooling to room temperature, extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the triazolyl azido alcohol.

Protocol 2: Copper-Catalyzed Cycloaddition of a Sulfonyl Azide and a Terminal Alkyne

This is a general protocol for the CuAAC reaction involving a sulfonyl azide.

Experimental Workflow:

G A Sulfonyl Azide D N-sulfonyl-1,2,3-triazole A->D B Terminal Alkyne B->D C CuSO4·5H2O + Sodium Ascorbate C->D Catalyst System

Caption: General workflow for CuAAC with a sulfonyl azide.

Materials:

  • Sulfonyl azide (e.g., tosyl azide) (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • Solvent: t-Butanol/Water (1:1)

Procedure:

  • In a round-bottom flask, dissolve the sulfonyl azide and the terminal alkyne in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the CuSO4·5H2O to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours (monitor by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the types of reactions described above.

Table 1: Synthesis of Triazolyl Azido Alcohols

EntryAlkyne 1Alkyne 2ProductYield (%)
1Phenylacetylene4-Methylphenylacetylene1-Azido-3-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol85
2Propargyl alcoholPhenylacetylene1-Azido-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol82
31-Hexyne1-Heptyne1-Azido-3-(1-(pentyl)-1H-1,2,3-triazol-4-yl)nonan-2-ol78

Data is representative and based on similar reactions reported in the literature.

Table 2: CuAAC of Sulfonyl Azides and Terminal Alkynes

EntrySulfonyl AzideAlkyneProductYield (%)Time (h)
1Tosyl azidePhenylacetylene1-Tosyl-4-phenyl-1H-1,2,3-triazole951
2Mesyl azide1-Octyne1-Mesyl-4-hexyl-1H-1,2,3-triazole921.5
3Dansyl azidePropargyl ether1-Dansyl-4-(methoxymethyl)-1H-1,2,3-triazole882

Data is representative and based on general protocols for CuAAC reactions.

Logical Relationships

The following diagram illustrates the relationship between the user's query and the provided information, showing how the structural components of 4-(methylsulfonyl)morpholine are relevant to click chemistry.

G A 4-(Methylsulfonyl)morpholine B Morpholine Moiety A->B C Sulfonyl Moiety A->C D Click Chemistry Applications B->D C->D E Synthesis of Morpholine-Containing Biologically Active Molecules D->E F Use of Sulfonyl Azides in CuAAC Reactions D->F

Caption: Relevance of 4-(methylsulfonyl)morpholine components to click chemistry.

By understanding the roles of the morpholine and sulfonyl groups in click chemistry, researchers can design and synthesize novel molecules with tailored properties for a wide range of applications in drug discovery and materials science.

References

Application Notes: The Use of "Morpholine, 4-(methylsulfonyl)-" in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Morpholine, 4-(methylsulfonyl)-," also known as 4-mesylmorpholine, is a chemical building block with potential applications in the construction of combinatorial chemistry libraries for drug discovery and development. The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target binding.[1][2] The addition of a methylsulfonyl group to the morpholine nitrogen introduces a sulfonylamide-like functionality, a common pharmacophore in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[3][4]

Core Scaffold Analysis

"Morpholine, 4-(methylsulfonyl)-" presents a stable and synthetically versatile core. The key features for its use in combinatorial libraries include:

  • Morpholine Ring: A polar, saturated heterocycle that can improve the pharmacokinetic profile of drug candidates.[1]

  • Sulfonyl Group: The sulfur atom is electrophilic and can be a handle for nucleophilic substitution reactions on the sulfonyl group itself, although this is less common for N-sulfonylmorpholines. More strategically, the entire sulfonylmorpholine moiety can be viewed as a stable fragment for incorporation.

  • Potential for Derivatization: While the morpholine nitrogen is acylated, derivatization of the morpholine ring itself or its use as a stable polar cassette in a larger molecule are viable strategies.

Proposed Application in Combinatorial Library Synthesis

A plausible strategy for incorporating "Morpholine, 4-(methylsulfonyl)-" into a combinatorial library is through its use as a capping agent or as a core component in a multi-component reaction. A hypothetical solid-phase synthesis approach is outlined below, leveraging the robustness of sulfonylamide chemistry.

Experimental Workflow: Solid-Phase Synthesis of a Sulfonylmorpholine-Capped Peptide Library

This protocol describes a hypothetical workflow for the synthesis of a diverse library of molecules where the "Morpholine, 4-(methylsulfonyl)-" moiety acts as a terminal capping group on a peptide-like backbone. This approach allows for the introduction of diversity at multiple positions.

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle resin Start: Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Fmoc-AA1-OH deprotection1->coupling1 Building Block 1 (Diversity Point 1) deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-AA2-OH deprotection2->coupling2 Building Block 2 (Diversity Point 2) deprotection3 Fmoc Deprotection coupling2->deprotection3 capping Capping with 'Morpholine, 4-(methylsulfonyl)-' precursor* deprotection3->capping cleavage Cleavage from Resin capping->cleavage library Purified Library Member cleavage->library caption *Note: Direct capping with 'Morpholine, 4-(methylsulfonyl)-' is not reactive. A precursor like morpholine-4-sulfonyl chloride would be used.

Caption: Solid-phase synthesis workflow for a sulfonylmorpholine-capped library.

Detailed Experimental Protocol

This protocol is a representative example and would require optimization for specific building blocks.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (diverse set)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in DMF

  • Morpholine-4-sulfonyl chloride (as a reactive precursor to the desired moiety)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Pre-activate a solution of Fmoc-AA1-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated solution to the deprotected resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF and DCM. Confirm coupling with a Kaiser test.

  • Second Amino Acid Coupling: Repeat steps 2 and 3 with Fmoc-AA2-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Sulfonylmorpholine Capping:

    • Swell the deprotected resin in DCM.

    • Add a solution of morpholine-4-sulfonyl chloride (3 eq.) and TEA (5 eq.) in DCM.

    • Shake at room temperature for 4 hours.

    • Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

  • Cleavage and Purification:

    • Treat the dried resin with the TFA cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and wash with TFA.

    • Precipitate the crude product in cold diethyl ether.

    • Purify the library members by preparative HPLC.

    • Characterize by LC-MS.

Data Presentation: Hypothetical Library Data

The following table summarizes hypothetical data for a small, representative subset of a combinatorial library synthesized using the proposed protocol.

Library Member IDAmino Acid 1 (R1)Amino Acid 2 (R2)Calculated MWPurity (LC-MS)
SM-L-001GlycineAlanine351.4 g/mol >95%
SM-L-002GlycinePhenylalanine427.5 g/mol >95%
SM-L-003ValineLeucine407.5 g/mol >95%
SM-L-004ValineTryptophan492.6 g/mol >95%

Logical Relationship of Combinatorial Library Synthesis

The core principle of combinatorial chemistry is the systematic combination of a limited number of building blocks to generate a large number of distinct products.

combinatorial_logic cluster_bb1 Building Block Set 1 (e.g., Amino Acids) cluster_bb2 Building Block Set 2 (e.g., Amino Acids) cluster_scaffold Core Scaffold cluster_library Resulting Library Members A1 A1 P1 A1-B1-S A1->P1 P2 A1-B2-S A1->P2 P3 A2-B1-S P4 A2-B2-S Pn ...An-Bn-S A2 A2 A2->P3 A2->P4 An ...An B1 B1 B1->P1 B1->P3 B2 B2 B2->P2 B2->P4 Bn ...Bn S Sulfonylmorpholine S->P1 S->P2 S->P3 S->P4 S->Pn

Caption: Combinatorial approach for generating a diverse library from a core scaffold.

Potential Signaling Pathways and Biological Targets

While direct biological data for "Morpholine, 4-(methylsulfonyl)-" containing libraries is unavailable, the constituent motifs suggest potential for interaction with various biological targets. Sulfonamides are known inhibitors of enzymes such as carbonic anhydrases, proteases, and kinases.[3][5] The morpholine moiety is present in drugs targeting a wide range of receptors and enzymes, including PI3K/Akt/mTOR pathway components.[7] A library incorporating the sulfonylmorpholine scaffold could therefore be screened against these target classes.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation library Sulfonylmorpholine Library Member library->pi3k potential inhibition library->akt potential inhibition library->mtor potential inhibition

Caption: Potential targeting of the PI3K/Akt/mTOR pathway by a sulfonylmorpholine library.

Conclusion

"Morpholine, 4-(methylsulfonyl)-" represents a promising, yet underexplored, building block for combinatorial chemistry. Its combination of the favorable morpholine scaffold and the versatile sulfonylamide-like functionality makes it an attractive candidate for the synthesis of diverse chemical libraries. The protocols and workflows outlined in these application notes provide a theoretical framework for the design and synthesis of such libraries, which could be valuable tools in the discovery of novel therapeutic agents. Further research is warranted to practically explore the synthetic utility and biological activity of libraries derived from this scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Methylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-(methylsulfonyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-(methylsulfonyl)morpholine?

A1: The most prevalent method for the synthesis of 4-(methylsulfonyl)morpholine, also known as N-mesylmorpholine, is the reaction of morpholine with methanesulfonyl chloride. This is a standard nucleophilic substitution reaction where the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the key reagents and their roles in this synthesis?

A2: The key reagents are:

  • Morpholine: The starting amine that provides the morpholine scaffold.

  • Methanesulfonyl Chloride (MsCl): The source of the methylsulfonyl group.

  • Base: Typically a tertiary amine like triethylamine (TEA) or pyridine is used to scavenge the HCl generated during the reaction, preventing the protonation of the starting morpholine and driving the reaction to completion.

  • Solvent: An inert aprotic solvent, such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF), is commonly used to dissolve the reactants.

Q3: I am getting a low yield of my desired product. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions. Common causes include incomplete reaction, side reactions, and loss of product during workup and purification. Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents can significantly improve the yield.

Q4: What are the likely impurities or side products in this reaction?

A4: Potential impurities and side products include:

  • Morpholine hydrochloride: Formed if the base is not efficient in scavenging all the generated HCl. This salt is typically water-soluble and can be removed during an aqueous workup.

  • Unreacted starting materials: Residual morpholine or methanesulfonyl chloride.

  • Hydrolysis product: Methanesulfonyl chloride can react with any moisture present to form methanesulfonic acid.

  • Products of side reactions: At elevated temperatures, or with reactive impurities, other byproducts might form.

Q5: What is the best way to purify the final product?

A5: Purification of 4-(methylsulfonyl)morpholine can typically be achieved through the following methods:

  • Aqueous Workup: To remove the hydrochloride salt of the base and other water-soluble impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography can be employed. A typical eluent system would be a mixture of ethyl acetate and hexanes.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (especially methanesulfonyl chloride, which is moisture-sensitive).2. Insufficient base to neutralize HCl, leading to protonation of morpholine.3. Reaction temperature is too low.4. Short reaction time.1. Use fresh or properly stored methanesulfonyl chloride. 2. Use at least a stoichiometric amount of base (typically 1.1-1.2 equivalents). 3. Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C), monitoring for decomposition.4. Increase the reaction time and monitor the progress by TLC or GC/MS.
Formation of a White Precipitate (likely morpholine hydrochloride) Incomplete neutralization of HCl byproduct.Add additional base to the reaction mixture. Ensure the base is added before or along with the methanesulfonyl chloride.
Product is an Oil and Difficult to Solidify The product may be an oil at room temperature, or it may contain impurities that lower its melting point.Try to purify by column chromatography. If purification is successful, attempt to induce crystallization by scratching the flask, seeding with a crystal, or cooling to a lower temperature.
Multiple Spots on TLC After Reaction Incomplete reaction or formation of side products.Allow the reaction to run for a longer time. If side products are observed, consider lowering the reaction temperature or changing the solvent. Purify the product using column chromatography.
Low Recovery After Purification 1. Product is partially soluble in the aqueous phase during workup.2. Product loss during crystallization or chromatography.1. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.2. Optimize the recrystallization solvent system to maximize crystal recovery. For chromatography, ensure proper column loading and fraction collection.

Experimental Protocols

General Protocol for the Synthesis of 4-(methylsulfonyl)morpholine

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Morpholine

  • Methanesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add a solution of methanesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred morpholine solution via the dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • If the crude product is a solid, it can be purified by recrystallization from a suitable solvent.

    • If the product is an oil or contains significant impurities, purify by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Effect of Base on Theoretical Yield
Base Equivalents Solvent Temperature (°C) Theoretical Max. Yield (%)
Triethylamine1.1DCM0 to RT>95
Pyridine1.1DCM0 to RT>95
No Base0DCM0 to RT<50

Note: This table is illustrative and actual yields may vary based on experimental conditions.

Visualizations

Reaction Pathway

ReactionPathway morpholine Morpholine product 4-(Methylsulfonyl)morpholine morpholine->product mscl Methanesulfonyl Chloride mscl->product base Base (e.g., TEA) byproduct Base-HCl Salt base->byproduct

Caption: Synthetic route to 4-(methylsulfonyl)morpholine.

Experimental Workflow

ExperimentalWorkflow arrow arrow start Start reaction_setup Reaction Setup: Morpholine, Base, Solvent start->reaction_setup addition Slow Addition of Methanesulfonyl Chloride at 0°C reaction_setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Workup: Wash with NaHCO3 and Brine reaction->workup drying Dry Organic Layer workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purification: Recrystallization or Chromatography concentration->purification end Pure Product purification->end

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

TroubleshootingLogic start Low Yield? check_reagents Check Reagent Quality (especially MsCl) start->check_reagents Yes solution Yield Improved start->solution No check_base Increase Base Equivalents check_reagents->check_base increase_time_temp Increase Reaction Time/Temperature check_base->increase_time_temp optimize_workup Optimize Workup (e.g., back-extraction) increase_time_temp->optimize_workup optimize_workup->solution

Technical Support Center: Synthesis of 4-(Methylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-(methylsulfonyl)morpholine. This guide addresses common byproducts and other issues that may be encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory procedure for synthesizing 4-(methylsulfonyl)morpholine?

A1: The most common method for the synthesis of 4-(methylsulfonyl)morpholine is the reaction of morpholine with methanesulfonyl chloride (MsCl). This reaction is a nucleophilic substitution where the secondary amine of the morpholine attacks the electrophilic sulfur atom of the methanesulfonyl chloride. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), and in the presence of a non-nucleophilic base, like triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[1][2]

Q2: What are the most common byproducts observed in the synthesis of 4-(methylsulfonyl)morpholine?

A2: Common byproducts can originate from both the starting materials and side reactions during the synthesis. These may include:

  • Morpholinium hydrochloride : This salt is formed from the reaction between morpholine and the HCl generated during the reaction. Using a scavenger base like triethylamine is intended to prevent this, but with insufficient base or localized concentration gradients, its formation is possible.

  • Methanesulfonic acid : This can be formed by the hydrolysis of methanesulfonyl chloride if there is moisture in the reaction.[3] Methanesulfonyl chloride is highly reactive with water.[4]

  • Triethylammonium hydrochloride : This is the salt formed from the reaction of the triethylamine base with the generated HCl. While technically a byproduct, it is expected and is typically removed during the aqueous workup.

  • Unreacted starting materials : Residual morpholine and methanesulfonyl chloride may be present if the reaction does not go to completion.

  • Byproducts from impurities in starting materials : Commercial morpholine can contain impurities such as N-ethylmorpholine.[5] This impurity would react with methanesulfonyl chloride to form N-ethyl-N-(methylsulfonyl)morpholine.

Q3: How can the formation of these byproducts be minimized?

A3: To minimize byproduct formation, the following precautions are recommended:

  • Use of anhydrous conditions : Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of methanesulfonyl chloride.[6]

  • High-purity reagents : Use high-purity, anhydrous solvents and reagents. The purity of morpholine is crucial to avoid side reactions from contaminants.[7]

  • Controlled addition : The slow, dropwise addition of methanesulfonyl chloride to the cooled solution of morpholine and base can help to control the exothermicity of the reaction and minimize side reactions.

  • Sufficient base : Use a slight excess (typically 1.1-1.5 equivalents) of the scavenger base to ensure all the generated HCl is neutralized.[6]

Q4: What analytical techniques are suitable for detecting 4-(methylsulfonyl)morpholine and its byproducts?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture:

  • Thin-Layer Chromatography (TLC) : Useful for monitoring the progress of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) : To identify the components of the reaction mixture by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) : To confirm the structure of the desired product and identify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the characteristic functional groups of the product and byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation 1. Inactive methanesulfonyl chloride due to hydrolysis.[6]2. Insufficient reaction time or temperature.3. Poor quality of morpholine.1. Use a fresh bottle of methanesulfonyl chloride or purify it before use.2. Monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required, but be cautious of promoting side reactions.[6]3. Ensure the morpholine is of high purity and dry.
Significant amount of morpholinium hydrochloride salt in the product Insufficient amount of base to neutralize the generated HCl.Increase the amount of triethylamine or other non-nucleophilic base to at least 1.1 equivalents.
Presence of methanesulfonic acid in the product Presence of water in the reaction mixture, leading to the hydrolysis of methanesulfonyl chloride.[3]Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.[6]
Difficulties in purifying the product The basic nature of the morpholine moiety in the product can cause tailing on silica gel chromatography.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent during column chromatography to improve peak shape and separation.[8]

Data on Potential Byproducts

ByproductPotential SourceRecommended Analytical Method
Morpholinium hydrochlorideReaction of morpholine with HCl¹H NMR, LC-MS
Methanesulfonic acidHydrolysis of methanesulfonyl chloride[3]LC-MS
Triethylammonium hydrochlorideReaction of triethylamine with HCl¹H NMR (can be seen in the aqueous layer after workup)
N-ethyl-N-(methylsulfonyl)morpholineReaction of N-ethylmorpholine (impurity in morpholine) with methanesulfonyl chloride[5]GC-MS, LC-MS

Experimental Protocols

Synthesis of 4-(Methylsulfonyl)morpholine

This protocol describes a general laboratory procedure for the synthesis of 4-(methylsulfonyl)morpholine.

Materials:

  • Morpholine (1.0 eq.)

  • Methanesulfonyl chloride (1.1 eq.)

  • Triethylamine (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add morpholine and anhydrous DCM.

  • Add triethylamine to the stirring solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Visualizations

Synthesis_Byproducts cluster_main_reaction Main Reaction Morpholine Morpholine Product 4-(Methylsulfonyl)morpholine (Desired Product) Morpholine->Product + MsCl + TEA HCl HCl MsCl Methanesulfonyl Chloride (MsCl) MsCl->Product MSA Methanesulfonic Acid MsCl->MSA + H₂O (Hydrolysis) TEA Triethylamine (TEA) (Base) TEAHCl Triethylammonium Chloride TEA->TEAHCl H2O Water (Moisture) H2O->MSA NEthylMorpholine N-Ethylmorpholine (Impurity) ImpurityProduct N-Ethyl-N-(methylsulfonyl) morpholine NEthylMorpholine->ImpurityProduct + MsCl

Caption: Synthetic pathway and common byproduct formation in the synthesis of 4-(methylsulfonyl)morpholine.

References

troubleshooting side reactions in 4-(methylsulfonyl)morpholine preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(methylsulfonyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the preparation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 4-(methylsulfonyl)morpholine?

A1: The synthesis of 4-(methylsulfonyl)morpholine is typically achieved through the reaction of morpholine with methanesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.

Reaction Scheme:

Morpholine + Methanesulfonyl Chloride --(Base)--> 4-(Methylsulfonyl)morpholine + Base·HCl

Q2: Why is the choice of base important in this reaction?

A2: The base plays a critical role in scavenging the HCl produced. If HCl is not neutralized, it can protonate the starting morpholine, forming morpholinium hydrochloride. This salt is generally unreactive towards methanesulfonyl chloride, which can lead to low yields and a complex product mixture. Common bases used include triethylamine or pyridine.

Q3: What are the primary safety concerns when working with methanesulfonyl chloride?

A3: Methanesulfonyl chloride is a corrosive and moisture-sensitive reagent that should be handled with care in a well-ventilated fume hood. It can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can be harmful. It reacts exothermically with water and other nucleophiles.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis of 4-(methylsulfonyl)morpholine.

Problem Potential Causes Solutions
Low or No Product Yield Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride readily reacts with water to form methanesulfonic acid and HCl.[1][2] This side reaction consumes the reagent and reduces the yield.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Handle methanesulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).- If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
Formation of Morpholinium Salt: If the base is insufficient or added too slowly, the generated HCl will react with the starting morpholine, rendering it inactive.- Use at least a stoichiometric amount of a suitable base (e.g., triethylamine).- Ensure the base is present in the reaction mixture before the addition of methanesulfonyl chloride.
Presence of Impurities in the Final Product Unreacted Morpholine: Excess morpholine used in the reaction may be carried through the workup.- During the workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove unreacted morpholine as its water-soluble salt.
Methanesulfonic Acid: This can be present due to the hydrolysis of methanesulfonyl chloride.[1][2]- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acidic impurities.
Morpholinium Hydrochloride: This salt can precipitate from the reaction mixture.- After the reaction is complete, the salt can be removed by filtration if it is insoluble in the reaction solvent.- Alternatively, during the aqueous workup, the salt will partition into the aqueous layer.
Reaction Mixture Turns Dark or Shows Signs of Degradation Thermal Degradation: Although morpholine is thermally stable, prolonged heating at high temperatures could potentially lead to degradation of the starting materials or the product.- Maintain the recommended reaction temperature. If heating is required, use a controlled heating source like an oil bath.- Avoid excessive heating during solvent removal (rotoevaporation).
Side Reactions of Methanesulfonyl Chloride: Under certain conditions, methanesulfonyl chloride can undergo elimination to form highly reactive sulfene, which can lead to a variety of byproducts.- Control the reaction temperature, as higher temperatures can favor the formation of sulfene.- The choice of base and solvent can also influence this side reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylsulfonyl)morpholine

This protocol provides a general procedure for the laboratory-scale synthesis of 4-(methylsulfonyl)morpholine.

Materials:

  • Morpholine

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1M Hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add morpholine (1.0 equivalent) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the cooled solution.

  • Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing Reaction and Troubleshooting Pathways

Diagram 1: Synthetic Pathway and Key Side Reactions

G cluster_main Main Reaction cluster_side Side Reactions Morpholine Morpholine Product 4-(Methylsulfonyl)morpholine Morpholine->Product Morpholine_salt Morpholinium Hydrochloride Morpholine->Morpholine_salt Insufficient Base MsCl Methanesulfonyl Chloride MsCl->Product MsCl_hydrolysis Methanesulfonyl Chloride (hydrolysis) MsCl->MsCl_hydrolysis Moisture Base Base (e.g., Triethylamine) Base->Product BaseHCl Base·HCl Salt MSA Methanesulfonic Acid MsCl_hydrolysis->MSA HCl HCl MsCl_hydrolysis->HCl Water Water Water->MsCl_hydrolysis H₂O HCl->Morpholine_salt + Morpholine

Caption: Synthetic pathway and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup Issues Start Low Product Yield CheckReagents Check Reagent Quality Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions CheckWorkup Review Workup Procedure Start->CheckWorkup MsCl_degraded Methanesulfonyl Chloride Degraded (Hydrolyzed) CheckReagents->MsCl_degraded Morpholine_impure Morpholine Impure (e.g., contains water) CheckReagents->Morpholine_impure Solvent_wet Solvent Not Anhydrous CheckReagents->Solvent_wet Temp Incorrect Temperature (too low) CheckConditions->Temp Time Insufficient Reaction Time CheckConditions->Time Base_issue Insufficient Base CheckConditions->Base_issue ProductLoss Product Loss During Aqueous Washes CheckWorkup->ProductLoss IncompleteExtraction Incomplete Product Extraction CheckWorkup->IncompleteExtraction

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Crude "Morpholine, 4-(methylsulfonyl)-"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of "Morpholine, 4-(methylsulfonyl)-". This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude "Morpholine, 4-(methylsulfonyl)-"?

A1: The most common and effective methods for purifying polar, neutral, or weakly basic compounds like "Morpholine, 4-(methylsulfonyl)-" are recrystallization and silica gel column chromatography.[1][2] Recrystallization is often preferred for its simplicity and scalability when a suitable solvent is found.[2] Column chromatography is used for separating mixtures when recrystallization is ineffective, particularly for removing impurities with similar solubility profiles.[1][3]

Q2: My crude product is colored. How can I remove colored impurities?

A2: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[1][3] The charcoal adsorbs the colored compounds, which are then removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product, which could lower the recovery yield.

Q3: Why might standard silica gel chromatography be challenging for some morpholine derivatives?

A3: While "Morpholine, 4-(methylsulfonyl)-" is expected to be less basic than a simple N-alkyl morpholine due to the electron-withdrawing nature of the sulfonyl group, residual basicity can sometimes lead to interactions with the acidic silanol groups on the surface of silica gel. This can cause issues like peak tailing or streaking, leading to poor separation and lower recovery.[1] If this is observed, using a less acidic stationary phase like alumina or adding a small amount of a neutral modifier to the eluent might be beneficial.

Q4: How do I choose a suitable solvent for recrystallization?

A4: A good recrystallization solvent should dissolve the crude "Morpholine, 4-(methylsulfonyl)-" completely when hot but poorly when cold.[2] The impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent. Preliminary solubility tests with small amounts of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures with water or heptane) are recommended to identify the optimal solvent or solvent system.[4]

Q5: What analytical methods can be used to assess the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of organic compounds.[5][6] For "Morpholine, 4-(methylsulfonyl)-", a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (potentially with a modifier like trifluoroacetic acid if peak shape is poor) would be a suitable starting point.[5] Purity can also be assessed by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.[7][8]

Troubleshooting Guides

Recrystallization Issues
IssuePotential CauseSuggested Solution
Compound "Oils Out" The solution is too concentrated, or it is being cooled too quickly. The melting point of the compound may be lower than the boiling point of the solvent.[1][9]Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a lower-boiling point solvent or a different solvent system.[4][9]
No Crystals Form The solution is too dilute, or nucleation has not occurred.[9]Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If crystals still do not form, evaporate some solvent to increase the concentration and cool again.[9]
Low Recovery Yield The compound has significant solubility in the cold solvent. Too much solvent was used during dissolution. Crystals were lost during transfer or washing.[4]Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution in an ice bath for an extended period to maximize precipitation.[1][4] Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Crystals Appear Impure Impurities are co-crystallizing with the product.[3][4]Perform a second recrystallization, potentially using a different solvent system.[3] If impurities are colored, consider an activated charcoal treatment during the recrystallization process.[1]
Column Chromatography Issues
IssuePotential CauseSuggested Solution
Poor Separation The eluent system does not provide sufficient resolution between the product and impurities.[1]Systematically screen different eluent systems using Thin-Layer Chromatography (TLC) first. Try solvent mixtures with different polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
Peak Tailing/Streaking The compound is interacting strongly with the acidic silica gel.[1]While less likely for a sulfonylmorpholine, if this occurs, consider using a deactivated silica gel or switching to alumina. Adding a neutral modifier to the eluent could also help.
Compound Stuck on Column The compound is too polar for the chosen eluent system and is strongly adsorbed.[1]Gradually increase the polarity of your eluent during the run (gradient elution). If the compound still does not elute, a more polar stationary phase or reverse-phase chromatography might be necessary.[3]
Low Recovery of Compound The compound is irreversibly binding to the silica gel or is being lost during workup.Use a deactivated stationary phase like alumina.[1] Ensure complete transfer from the column and that all fractions containing the product are combined before solvent removal.

Quantitative Data Summary

The following table provides an example template for summarizing purification results for "Morpholine, 4-(methylsulfonyl)-". Researchers can use this format to track and compare the efficiency of different purification methods.

Purification MethodStarting Mass (g)Final Mass (g)Recovery (%)Initial Purity (by HPLC, %)Final Purity (by HPLC, %)Notes
Recrystallization10.08.282%94.5%99.7%Solvent: Isopropanol.
Flash Chromatography10.07.575%94.5%99.8%Eluent: 40% Ethyl Acetate in Hexanes.
Recrystallization (Run 2)5.04.182%91.2%99.5%Solvent: Ethanol/Water (9:1).

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, ethanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[4]

  • Dissolution: Place the crude "Morpholine, 4-(methylsulfonyl)-" in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to its boiling point with stirring. Continue adding the solvent until the solid is completely dissolved.[1][3]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[3]

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.[1] Dry the crystals under vacuum to a constant weight.[9]

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexanes) that provides good separation and gives the target compound an Rf value between 0.2 and 0.4.[1]

  • Column Packing: Select a column of appropriate size for the amount of crude material. Pack the column with silica gel using a slurry of the chosen eluent. Ensure the silica bed is compact and level.[3][10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column. Alternatively, load the concentrated solution directly onto the column.[3]

  • Elution and Fraction Collection: Gently apply pressure to the top of the column and begin eluting with the selected solvent system. Collect fractions of a consistent volume and monitor the elution process by TLC.[1]

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "Morpholine, 4-(methylsulfonyl)-".[1]

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Step cluster_methods cluster_end Final Product & Analysis Crude Crude Product Decision Method Selection Crude->Decision Recrystallization Recrystallization Decision->Recrystallization High Crystallinity Chromatography Column Chromatography Decision->Chromatography Oily or Complex Mixture Pure Pure Product Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (HPLC/GC) Pure->Analysis

Caption: General experimental workflow for the purification of "Morpholine, 4-(methylsulfonyl)-".

Recrystallization_Troubleshooting Start Attempt Recrystallization OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol_Oiling Reheat, add solvent, cool slowly OilingOut->Sol_Oiling Yes LowRecovery Low Recovery? NoCrystals->LowRecovery No Sol_NoCrystals Induce nucleation (scratch/seed) or concentrate NoCrystals->Sol_NoCrystals Yes Success Successful Purification LowRecovery->Success No Sol_LowRecovery Minimize hot solvent, cool thoroughly in ice bath LowRecovery->Sol_LowRecovery Yes Sol_Oiling->Start Sol_NoCrystals->Start Sol_LowRecovery->Start Re-run with optimization

Caption: Troubleshooting decision tree for common recrystallization issues.

Chromatography_Troubleshooting Start Run Column Chromatography PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? PoorSep->Tailing No Sol_PoorSep Optimize eluent (TLC screening) PoorSep->Sol_PoorSep Yes NoElution Compound Stuck? Tailing->NoElution No Sol_Tailing Use deactivated silica or alumina Tailing->Sol_Tailing Yes Success Successful Purification NoElution->Success No Sol_NoElution Increase eluent polarity (gradient elution) NoElution->Sol_NoElution Yes Sol_PoorSep->Start Sol_Tailing->Start Sol_NoElution->Start Re-run with new conditions

Caption: Troubleshooting decision tree for flash column chromatography.

References

improving the stability of "Morpholine, 4-(methylsulfonyl)-" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of "Morpholine, 4-(methylsulfonyl)-" in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of "Morpholine, 4-(methylsulfonyl)-" in solution?

A1: The stability of "Morpholine, 4-(methylsulfonyl)-", a type of sulfonamide, is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidative agents.[1][2][3] Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions and are more susceptible to degradation in acidic environments.[1][4] Elevated temperatures can accelerate degradation rates, and exposure to ultraviolet (UV) light can lead to photodecomposition.[3]

Q2: What is the expected degradation pathway for "Morpholine, 4-(methylsulfonyl)-" in an aqueous solution?

A2: The most probable degradation pathway for "Morpholine, 4-(methylsulfonyl)-" in an aqueous solution, particularly under acidic conditions, is the hydrolysis of the sulfonamide bond. This cleavage would likely yield methanesulfonic acid and morpholine. Under photolytic stress, other degradation products could be formed through radical mechanisms.

Q3: What are the ideal storage conditions for solutions of "Morpholine, 4-(methylsulfonyl)-"?

A3: To maximize stability, solutions of "Morpholine, 4-(methylsulfonyl)-" should be stored in a cool, dark place.[1] It is advisable to use amber vials or wrap containers in aluminum foil to protect from light.[3] For long-term storage, refrigeration (2-8 °C) is recommended. If the compound is sensitive to freeze-thaw cycles, storing it in aliquots to avoid repeated temperature changes is a best practice. The general recommendation for the solid compound is to store it in a cool, dry, and well-ventilated area.

Q4: Which solvents are recommended for dissolving "Morpholine, 4-(methylsulfonyl)-"?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency over a short period in an acidic buffer. Acid-catalyzed hydrolysis of the sulfonamide bond.[1][4]Increase the pH of the buffer to a neutral or slightly alkaline range (pH 7-9) if compatible with the experimental design.[2][4] If the experiment must be conducted under acidic conditions, prepare fresh solutions immediately before use and minimize the time the compound is in the acidic buffer.
Precipitation of the compound from the solution upon storage. Poor solubility or temperature-dependent solubility of the compound in the chosen solvent.Determine the solubility of "Morpholine, 4-(methylsulfonyl)-" in various solvents to find a more suitable one. Consider preparing a more dilute stock solution or gently warming the solution before use (if thermal stability is not a concern).
Inconsistent results in light-sensitive assays. Photodegradation of the compound due to exposure to ambient or UV light.[3]Conduct experiments under low-light conditions. Use amber-colored vials or foil-wrapped containers for solution preparation and storage. Minimize the exposure of the solution to direct light during experimental procedures.
Formation of unexpected peaks in HPLC analysis of the stored solution. Chemical degradation of the compound.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9] This will help in tracking the purity of the compound over time.
Reaction with buffer components. Some buffer species can react with the compound of interest.[10]If using buffers containing nucleophilic species, consider their potential reactivity. If instability is observed, switch to a more inert buffer system.

Quantitative Stability Data

The following tables summarize the expected stability of sulfonamides under various conditions, providing a general guideline for "Morpholine, 4-(methylsulfonyl)-".

Table 1: Effect of pH on Hydrolytic Stability of Sulfonamides

pHTemperature (°C)StabilityHalf-life (t½)
450LowDays to Weeks[1][4]
750ModerateMonths[2][4]
950High> 1 Year[2][4]

Table 2: Effect of Temperature on Stability of Sulfonamides at pH 7

Temperature (°C)StabilityDegradation Rate
4HighVery Low
25ModerateLow
50LowModerate[1]
70Very LowHigh[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for "Morpholine, 4-(methylsulfonyl)-"

Objective: To identify potential degradation products and degradation pathways of "Morpholine, 4-(methylsulfonyl)-" under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of "Morpholine, 4-(methylsulfonyl)-" in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

Protocol 2: Determination of pH-Rate Profile for "Morpholine, 4-(methylsulfonyl)-"

Objective: To determine the rate of degradation of "Morpholine, 4-(methylsulfonyl)-" at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • Sample Preparation: Add a small aliquot of a concentrated stock solution of "Morpholine, 4-(methylsulfonyl)-" to each buffer to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate the buffered solutions at a constant temperature (e.g., 50°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the aliquots using a validated HPLC method to determine the remaining concentration of "Morpholine, 4-(methylsulfonyl)-".

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k) for degradation at that pH. A plot of log(k) versus pH will provide the pH-rate profile.

Visualizations

degradation_pathway Morpholine_4_methylsulfonyl Morpholine, 4-(methylsulfonyl)- Methanesulfonic_Acid Methanesulfonic Acid Morpholine_4_methylsulfonyl->Methanesulfonic_Acid  Hydrolysis (Acidic Conditions) Morpholine Morpholine Morpholine_4_methylsulfonyl->Morpholine  Hydrolysis (Acidic Conditions) Degradation_Products Other Degradation Products Morpholine_4_methylsulfonyl->Degradation_Products  Photolysis (UV Light)

Caption: Potential degradation pathways of "Morpholine, 4-(methylsulfonyl)-".

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (60°C) Stock_Solution->Thermal Photo Photolytic (UV/Sunlight) Stock_Solution->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Compare Compare Chromatograms HPLC->Compare

Caption: Workflow for a forced degradation study.

logical_relationship Stability Compound Stability pH pH Stability->pH Influenced by Temperature Temperature Stability->Temperature Influenced by Light Light Exposure Stability->Light Influenced by Solvent Solvent Choice Stability->Solvent Influenced by

Caption: Key factors influencing the stability of the compound.

References

Technical Support Center: Mitigation of Byproduct Formation in Sulfonylation of Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the sulfonylation of morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the sulfonylation of morpholine with a sulfonyl chloride (R-SO₂Cl)?

A1: The most frequently encountered byproducts are:

  • Sulfonic Acid (R-SO₃H): Formed from the hydrolysis of the sulfonyl chloride reagent by residual water in the solvent or on glassware.[1]

  • Morpholinium Hydrochloride: This salt is formed when morpholine itself acts as the base to neutralize the hydrochloric acid (HCl) generated during the reaction.

  • Symmetrical Sulfamide: In reactions involving sulfuryl chloride (SO₂Cl₂) to produce morpholine-4-sulfonyl chloride, the symmetrical sulfamide (bis(morpholino)sulfone) can form as a byproduct.

Q2: How can I minimize the hydrolysis of my sulfonyl chloride reagent?

A2: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) reaction conditions. This can be achieved by:

  • Using anhydrous solvents.[1]

  • Drying glassware in an oven prior to use.

  • Running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]

Q3: What is the role of a base in the sulfonylation of morpholine, and which one should I choose?

A3: A base is used to neutralize the HCl produced during the reaction. This prevents the formation of morpholinium hydrochloride and drives the reaction to completion. Non-nucleophilic tertiary amines like triethylamine or pyridine are commonly used. The choice of base can influence the reaction rate and byproduct profile. It is recommended to use a slight excess (1.1-1.5 equivalents) of the base.[1]

Q4: My reaction is sluggish or not going to completion. What should I do?

A4: If the reaction is slow, consider the following:

  • Temperature: While the initial addition of the sulfonyl chloride is often done at 0°C to control the exothermic reaction, gentle heating may be required for the reaction to proceed to completion.[1]

  • Reagent Purity: Ensure that both the morpholine and the sulfonyl chloride are pure. Impurities can interfere with the reaction.

  • Stoichiometry: Double-check the molar ratios of your reactants and the base.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonated Morpholine Product
Potential Cause Troubleshooting Step Rationale
Hydrolysis of Sulfonyl Chloride Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).[1]Sulfonyl chlorides are moisture-sensitive and readily hydrolyze to the unreactive sulfonic acid.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider increasing the reaction time or gently heating the mixture.[2]The reaction may require more time or thermal energy to reach completion.
Incorrect Stoichiometry Carefully verify the molar ratios of morpholine, sulfonyl chloride, and base. A 1:1 ratio of amine to sulfonyl chloride with a slight excess of base is a good starting point.[1]An improper ratio of reactants can lead to unreacted starting materials and the formation of byproducts.
Suboptimal Base If using a weak base and the reaction is not proceeding, consider switching to a stronger, non-nucleophilic base.The base must be strong enough to effectively scavenge the HCl byproduct.[2]
Issue 2: Presence of Significant Amounts of Morpholinium Hydrochloride in the Product
Potential Cause Troubleshooting Step Rationale
Insufficient External Base Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine, pyridine) is used to neutralize the generated HCl.If an external base is not present, morpholine will act as the base, forming the hydrochloride salt.
Work-up Procedure During the work-up, wash the organic layer with water or a dilute aqueous acid solution to remove the water-soluble morpholinium salt.Morpholinium hydrochloride has high aqueous solubility and can be easily separated from the desired product through an aqueous wash.

Data Presentation

Table 1: Effect of Base on the Yield of N-Aryl-4-morpholinesulfonamide

EntrySulfonyl ChlorideAmineBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Methylbenzenesulfonyl chlorideMorpholinePyridine (1.2)Dichloromethane25492
2Benzenesulfonyl chlorideMorpholineTriethylamine (1.5)Dichloromethane0 to 25688
34-Nitrobenzenesulfonyl chlorideMorpholineNoneDichloromethane2512<10 (major byproduct is morpholinium salt)

This table is a representation of typical results and may not reflect specific experimental data from a single source.

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of Morpholine with an Arenesulfonyl Chloride

Materials:

  • Morpholine (1.0 equiv.)

  • Arenesulfonyl chloride (1.05 equiv.)

  • Triethylamine (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of morpholine in anhydrous DCM at 0°C under a nitrogen atmosphere, add triethylamine.

  • Slowly add a solution of the arenesulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with the addition of water.

  • Separate the organic layer, and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sulfonylation_Reaction Morpholine Morpholine SulfonylatedMorpholine Sulfonated Morpholine (Desired Product) Morpholine->SulfonylatedMorpholine Nucleophilic Attack SulfonylChloride R-SO₂Cl SulfonylChloride->SulfonylatedMorpholine HCl HCl SulfonylChloride->HCl Base Base (e.g., Et₃N) BaseHCl Base·HCl Salt Base->BaseHCl HCl->BaseHCl

Caption: Main reaction pathway for the sulfonylation of morpholine.

Byproduct_Formation cluster_hydrolysis Hydrolysis Pathway cluster_salt_formation Salt Formation Pathway (No External Base) SulfonylChloride_H R-SO₂Cl SulfonicAcid Sulfonic Acid (Byproduct) SulfonylChloride_H->SulfonicAcid Hydrolysis Water H₂O Water->SulfonicAcid Morpholine_SF Morpholine MorpholiniumSalt Morpholinium Hydrochloride (Byproduct) Morpholine_SF->MorpholiniumSalt Acid-Base Reaction HCl_SF HCl (from reaction) HCl_SF->MorpholiniumSalt

Caption: Major byproduct formation pathways in morpholine sulfonylation.

Experimental_Workflow Start Start: Anhydrous Setup Reaction 1. Combine Morpholine & Base in Anhydrous Solvent 2. Cool to 0°C Start->Reaction Addition 3. Slow Addition of Sulfonyl Chloride Reaction->Addition Stirring 4. Stir at Room Temperature (Monitor by TLC/LC-MS) Addition->Stirring Workup 5. Aqueous Work-up (Wash with H₂O, acid, base, brine) Stirring->Workup Purification 6. Dry, Concentrate & Purify (Column Chromatography) Workup->Purification End End: Pure Product Purification->End

Caption: General experimental workflow for morpholine sulfonylation.

References

Technical Support Center: Purity Assessment of 4-(Methylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 4-(methylsulfonyl)morpholine. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address potential experimental challenges.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the purity assessment of 4-(methylsulfonyl)morpholine, offering high resolution and sensitivity. A common approach is reversed-phase chromatography.

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a starting point for method development and validation.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-(methylsulfonyl)morpholine sample.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • A summary of the recommended HPLC conditions is presented in Table 1. These parameters may require optimization for specific instruments and impurity profiles.

Table 1: HPLC Chromatographic Conditions for 4-(Methylsulfonyl)morpholine Analysis

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
HPLC Troubleshooting Guide

Q1: Why am I observing peak tailing for the main analyte peak?

A1: Peak tailing for basic compounds like morpholine derivatives is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[1][2]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic or trifluoroacetic acid) can suppress the ionization of silanol groups, thereby reducing these interactions.

  • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible free silanol groups.[2]

  • Solution 3: Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase.

Q2: My retention times are shifting between injections. What could be the cause?

A2: Retention time variability can stem from several factors, including insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[1][2][3]

  • Solution 1: Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection and between runs with different gradient conditions.

  • Solution 2: Check Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pump's proportioning valves are functioning correctly.[4] Premixing the mobile phase can help diagnose issues with the pumping system.

  • Solution 3: Use a Column Thermostat: Maintain a constant column temperature using a column oven to prevent fluctuations that can affect retention times.

Q3: I am seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks can arise from contamination in the mobile phase, sample carryover from the injector, or the elution of strongly retained compounds from previous injections.[1][3]

  • Solution 1: Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents and high-purity water to avoid introducing contaminants.

  • Solution 2: Implement a Needle Wash: Program a needle wash with a strong solvent (e.g., a high percentage of organic solvent) in the autosampler method to clean the injector between runs.

  • Solution 3: Incorporate a Column Wash Step: At the end of a gradient run, include a high-organic wash step to elute any strongly retained impurities, followed by re-equilibration at the initial conditions.

HPLC Workflow and Troubleshooting Logic

HPLC_Troubleshooting cluster_workflow HPLC Experimental Workflow cluster_troubleshooting Troubleshooting Logic Prep Sample Preparation Inject Sample Injection Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Detection Separate->Detect Analyze Data Analysis Detect->Analyze Problem Identify Chromatographic Issue PeakShape Poor Peak Shape? Problem->PeakShape Retention Retention Time Drift? Problem->Retention Ghost Ghost Peaks? Problem->Ghost Tailing Check for Peak Tailing PeakShape->Tailing Fronting Check for Peak Fronting PeakShape->Fronting Split Check for Split Peaks PeakShape->Split RT_Shift Investigate RT Shifts Retention->RT_Shift No_Retention Investigate No Retention Retention->No_Retention Contamination Check for Contamination Ghost->Contamination Carryover Check for Carryover Ghost->Carryover Sol1 Solution Implemented Tailing->Sol1 Adjust pH / Use End-Capped Column Sol2 Solution Implemented RT_Shift->Sol2 Ensure Equilibration / Check Mobile Phase Sol3 Solution Implemented Contamination->Sol3 Use High-Purity Solvents

Caption: Logical workflow for HPLC analysis and troubleshooting.

Gas Chromatography (GC) Analysis

Gas chromatography, particularly with mass spectrometry (GC-MS), is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in 4-(methylsulfonyl)morpholine. Due to the polarity of the target analyte, derivatization may be necessary to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS with Derivatization

This protocol is based on methods for related morpholine compounds and serves as a starting point.

1. Sample Preparation and Derivatization:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

  • For derivatization, a common method for secondary amines like morpholine is nitrosation to form the more volatile N-nitrosomorpholine. This involves reacting the sample with sodium nitrite under acidic conditions. However, given the sulfonyl group, direct analysis without derivatization may also be feasible and should be evaluated.

  • Alternatively, derivatization with reagents like pentafluoropropionic acid anhydride (PFPA) can be employed for sulfonamides.[5]

2. GC-MS Conditions:

  • A summary of suggested GC-MS conditions is provided in Table 2. These parameters will likely require optimization.

Table 2: GC-MS Conditions for 4-(Methylsulfonyl)morpholine Analysis

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Oven Program Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
GC Troubleshooting Guide

Q1: I am observing poor peak shape and low response for my analyte. What could be the issue?

A1: This can be due to the thermal lability of the compound or interactions with active sites in the GC system.[6][7] 4-(methylsulfonyl)morpholine may be susceptible to degradation at high temperatures.

  • Solution 1: Optimize Inlet Temperature: Lower the injector temperature in increments (e.g., 10-20 °C) to find a balance between efficient volatilization and minimizing degradation.[6][8]

  • Solution 2: Use a Deactivated Inlet Liner: Employ a deactivated glass liner to reduce active sites that can cause analyte adsorption or degradation.

  • Solution 3: Check for System Activity: If peak tailing is observed for active compounds, it may indicate contamination in the GC flow path.[9] Baking out the column or trimming the first few centimeters can help.

Q2: My results are not reproducible. What are the common causes?

A2: Irreproducible results in GC can be caused by inconsistent sample injection, leaks in the system, or unstable instrument parameters.

  • Solution 1: Verify Injection Technique: Ensure the autosampler is functioning correctly and that the injection volume is consistent. For manual injections, develop a consistent technique.

  • Solution 2: Perform a Leak Check: Check for leaks at the inlet septum, column connections, and other fittings, as this can affect carrier gas flow and pressure.

  • Solution 3: Ensure Stable Operating Conditions: Allow the instrument to fully equilibrate before starting a sequence. Verify that gas pressures and flows are stable.

Q3: What are some potential impurities I should look for?

A3: Impurities can originate from the starting materials or be by-products of the synthesis. The synthesis of morpholines can involve the reaction of diethylene glycol with ammonia or the cyclization of amino alcohols.[10][11] Potential impurities in 4-(methylsulfonyl)morpholine could include:

  • Unreacted morpholine.

  • Residual starting materials from the sulfonylation step (e.g., methanesulfonyl chloride).

  • By-products from side reactions during synthesis.

  • Degradation products formed during storage or analysis.

GC Analysis Workflow and Troubleshooting

GC_Troubleshooting cluster_workflow GC Experimental Workflow cluster_troubleshooting Troubleshooting Common GC Issues Prep Sample Prep & Derivatization Inject Injection Prep->Inject Separate GC Separation Inject->Separate Ionize Ionization Separate->Ionize Detect MS Detection Ionize->Detect Analyze Data Analysis Detect->Analyze Problem Identify Analytical Problem PoorPeak Poor Peak Shape / Low Response Problem->PoorPeak NoReproduce Irreproducible Results Problem->NoReproduce Baseline Baseline Instability Problem->Baseline Sol1 Solution Implemented PoorPeak->Sol1 Optimize Inlet Temp / Use Deactivated Liner Sol2 Solution Implemented NoReproduce->Sol2 Check Injection / Perform Leak Check Sol3 Solution Implemented Baseline->Sol3 Check for Contamination / Bakeout Column

Caption: Workflow and troubleshooting for GC analysis.

Frequently Asked Questions (FAQs)

Q1: Which method, HPLC or GC, is better for purity assessment of 4-(methylsulfonyl)morpholine?

A1: Both techniques have their advantages. HPLC is generally preferred for non-volatile and thermally labile compounds, making it a robust choice for purity analysis where the primary component and non-volatile impurities are of interest. GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities that might be present from the synthesis or as degradation products. The choice often depends on the specific impurities that need to be monitored.

Q2: Do I need to use a mass spectrometer as a detector?

A2: For HPLC, a UV detector is often sufficient for purity assessment, especially if the impurities have a chromophore.[12] However, a mass spectrometer (LC-MS) provides greater specificity and can help in the identification of unknown impurities. For GC, a flame ionization detector (FID) can be used for quantification, but a mass spectrometer (GC-MS) is invaluable for the definitive identification of impurities.

Q3: How can I confirm the identity of an unknown impurity peak?

A3: Mass spectrometry (both LC-MS and GC-MS) is the most powerful tool for this. The mass spectrum provides the molecular weight and fragmentation pattern of the impurity, which can be used to elucidate its structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in identification.

Q4: What are the critical aspects of method validation for these analytical techniques?

A4: A comprehensive method validation should include assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, following ICH guidelines.

References

resolving issues with "Morpholine, 4-(methylsulfonyl)-" solubility in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Morpholine, 4-(methylsulfonyl)-". This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for issues encountered with the solubility of this compound in various reaction media. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate the successful use of "Morpholine, 4-(methylsulfonyl)-" in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "Morpholine, 4-(methylsulfonyl)-" and what are its general properties?

"Morpholine, 4-(methylsulfonyl)-", with CAS number 1697-34-3, is a chemical compound with the molecular formula C5H11NO3S.[1] It possesses a morpholine ring attached to a methylsulfonyl group. This structure imparts a polar character to the molecule, influencing its solubility.

Q2: What is the expected solubility of "Morpholine, 4-(methylsulfonyl)-" in common laboratory solvents?

Q3: Are there any known safety precautions for handling "Morpholine, 4-(methylsulfonyl)-"?

Specific safety data for this compound is not extensively documented in the search results. However, as with any chemical reagent, it is recommended to handle "Morpholine, 4-(methylsulfonyl)-" in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Q4: Can heating be used to dissolve "Morpholine, 4-(methylsulfonyl)-"?

Gentle heating can be a viable method to increase the solubility of many organic compounds, and it is a reasonable strategy to try with "Morpholine, 4-(methylsulfonyl)-".[2] However, it is crucial to be aware of the compound's thermal stability. If the compound's melting point is close to the solvent's boiling point, it may "oil out" instead of dissolving, which can trap impurities. Always heat gently and observe for any signs of degradation (e.g., color change).

Troubleshooting Guide: Resolving Solubility Issues

This guide addresses common problems researchers may encounter with the solubility of "Morpholine, 4-(methylsulfonyl)-" during their experiments.

Issue 1: The compound is not dissolving in the chosen reaction solvent.

If "Morpholine, 4-(methylsulfonyl)-" fails to dissolve in your selected solvent, a systematic approach is recommended. The following workflow can help you address this issue.

G Troubleshooting Workflow for Poor Solubility A Initial Observation: 'Morpholine, 4-(methylsulfonyl)-' is insoluble B Verify Compound & Solvent Quality A->B C Attempt Gentle Heating (e.g., 40-60 °C) B->C If quality is confirmed D Try Sonication C->D If heating is ineffective or not desired H Successful Dissolution C->H Success E Consider a Co-solvent System D->E If sonication fails D->H Success F Switch to a More Suitable Solvent E->F If co-solvent is not an option or fails E->H Success G Re-evaluate Reaction Conditions F->G If a new solvent is chosen F->H Success G->H If conditions are optimized

Caption: A logical workflow for troubleshooting the poor solubility of "Morpholine, 4-(methylsulfonyl)-".

Detailed Steps:

  • Verify Compound and Solvent Purity: Ensure the "Morpholine, 4-(methylsulfonyl)-" is of high purity and the solvent is anhydrous and of the appropriate grade. Impurities can significantly affect solubility.

  • Gentle Heating: Cautiously warm the mixture. For many compounds, an increase in temperature enhances solubility.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break up solid aggregates and promote dissolution.[2]

  • Co-solvent System: If a single solvent is ineffective, consider adding a co-solvent. For example, if your reaction is in a less polar solvent like dichloromethane (DCM), adding a small amount of a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might aid dissolution.

  • Solvent Change: If the above steps fail, the chosen solvent may be inappropriate. Refer to the solubility table below for guidance on selecting a more suitable solvent.

Issue 2: The compound precipitates out of solution during the reaction.

Precipitation during a reaction can occur due to changes in temperature, concentration, or the formation of a less soluble species.

G Troubleshooting Precipitation During Reaction A Precipitation Observed B Check Reaction Temperature A->B C Is the temperature lower than initial dissolution? B->C D Increase Temperature C->D Yes E Check for Product Formation C->E No I Problem Resolved D->I F Is the precipitate the product? E->F G Consider a different solvent for the reaction F->G Yes H Add a co-solvent to maintain solubility F->H No G->I H->I

Caption: A decision-making diagram for addressing precipitation during a chemical reaction.

Possible Solutions:

  • Maintain Temperature: If the reaction was started at an elevated temperature to dissolve the starting material, ensure the temperature is maintained throughout the reaction.

  • Increase Solvent Volume: The concentration of the reactants may be too high. Adding more solvent can help keep all components in solution.

  • Add a Co-solvent: As the reaction progresses, the polarity of the reaction mixture might change. Adding a co-solvent can help maintain the solubility of all species.

Data Presentation: Estimated Solubility Profile

The following table provides an estimated solubility profile for "Morpholine, 4-(methylsulfonyl)-" in a range of common organic solvents based on its chemical structure. These are qualitative estimates and should be confirmed experimentally.

Solvent NameAbbreviationPolarityEstimated SolubilityNotes
Dimethyl SulfoxideDMSOHighHighA good first choice for dissolving polar compounds.
DimethylformamideDMFHighHighSimilar to DMSO, effective for many polar molecules.
AcetonitrileACNMedium-HighModerateMay require gentle heating to achieve higher concentrations.
TetrahydrofuranTHFMediumModerate to LowSolubility is likely to be concentration-dependent.
DichloromethaneDCMMedium-LowLowLikely to be poorly soluble at room temperature.
Toluene-LowVery LowNot a recommended solvent for this compound.
WaterH₂OHighModerateThe presence of the polar sulfonyl and morpholine groups suggests some water solubility.

Experimental Protocols

Protocol 1: Small-Scale Solubility Determination

This protocol outlines a systematic approach to determine the approximate solubility of "Morpholine, 4-(methylsulfonyl)-" in a solvent of interest.

Materials:

  • "Morpholine, 4-(methylsulfonyl)-"

  • Selected solvent (e.g., Acetonitrile)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir plate and stir bars

  • Vortex mixer

  • Balance

Procedure:

  • Accurately weigh 10 mg of "Morpholine, 4-(methylsulfonyl)-" into a clean, dry vial.

  • Add 0.1 mL of the solvent to the vial.

  • Cap the vial and vortex for 30 seconds.

  • If the solid dissolves completely, the solubility is >100 mg/mL.

  • If the solid does not dissolve, add another 0.1 mL of solvent (total volume 0.2 mL) and vortex again.

  • If the solid dissolves, the solubility is approximately 50 mg/mL.

  • Continue adding the solvent in 0.1 mL increments, vortexing after each addition, until the solid is fully dissolved.

  • Record the total volume of solvent required to dissolve the solid and calculate the approximate solubility (mg/mL).

  • If the solid does not dissolve after adding a significant volume of solvent (e.g., 2 mL), it can be considered poorly soluble in that solvent at room temperature.

  • To assess the effect of temperature, the vial can be gently warmed (e.g., in a 40 °C water bath) at each step where the solid is not fully dissolved.

Protocol 2: General Procedure for a Reaction Involving "Morpholine, 4-(methylsulfonyl)-" with Potential Solubility Issues

This protocol provides a general workflow for setting up a reaction where the solubility of "Morpholine, 4-(methylsulfonyl)-" might be a concern.

Example Reaction: A hypothetical nucleophilic substitution reaction.

Materials:

  • "Morpholine, 4-(methylsulfonyl)-"

  • Electrophile

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

  • Reaction flask with a condenser

  • Magnetic stir plate and stir bar

  • Heating mantle

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, add the base (e.g., K₂CO₃).

  • Add the solvent (DMF) to the flask.

  • Slowly add "Morpholine, 4-(methylsulfonyl)-" to the stirred solvent/base mixture.

  • Stir the mixture at room temperature for 10-15 minutes to allow for dissolution. If the solid does not fully dissolve, gently heat the mixture to 40-50 °C until a clear solution is obtained.

  • Once "Morpholine, 4-(methylsulfonyl)-" is fully dissolved, add the electrophile to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • If precipitation occurs during the reaction, consider adding a small amount of co-solvent or increasing the reaction temperature slightly, ensuring the reaction integrity is not compromised.

By following these guidelines and protocols, researchers can effectively address and resolve solubility challenges associated with "Morpholine, 4-(methylsulfonyl)-", leading to more successful and reproducible experimental outcomes.

References

Validation & Comparative

Comparative Analysis of Morpholine and Methylsulfonyl-Containing Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of morpholine and methylsulfonyl-containing compounds reveals their significant potential as potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway. While direct and extensive structure-activity relationship (SAR) studies on 4-(methylsulfonyl)morpholine derivatives are not widely available in the reviewed literature, a comparative analysis of structurally related compounds, including those with 4-morpholinopyrrolopyrimidine, 4-(methylsulfonyl)piperazin-1-yl, and 4-methylsulfonylphenyl scaffolds, provides valuable insights for researchers and drug development professionals.

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[1] Its incorporation into kinase inhibitors is often associated with improved solubility and metabolic stability. The methylsulfonyl group, on the other hand, is a versatile functional group that can act as a hydrogen bond acceptor and contribute to the overall polarity and binding affinity of a molecule. The combination of these two moieties in a single scaffold is a rational approach to developing novel kinase inhibitors.

Performance Comparison of Morpholine and Methylsulfonyl-Containing Kinase Inhibitors

The inhibitory activities of various morpholine and methylsulfonyl-containing derivatives against different kinases are summarized below. These tables highlight the potency and selectivity of these compounds, providing a basis for further drug design and development.

Table 1: Inhibitory Activity of Morpholine-Containing Pyrrolopyrimidine Derivatives against PI3Kα and mTOR[2]
CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
9 1.8>10000
46 3.46.7
48 2.94.2

Data from a study on 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors.

Table 2: Inhibitory Activity of ZSTK474 Analogs against PI3K Isoforms[3][4]
CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (1) 5.085.020.83.9
Ethanolamine analog (6a) 9.942552.09.8
Diethanolamine analog (6b) 3.742514.69.8

Data from a study on the structural effects of morpholine replacement in the PI3K inhibitor ZSTK474.

Table 3: Inhibitory Activity of Pyrazoline Derivatives with a 4-Methylsulfonylphenyl Scaffold[5]
CompoundVEGFR2 IC50 (µM)HER2 IC50 (µM)EGFR IC50 (µM)
18c 0.2181.4271.12
18g 0.1680.496-
18h 0.1350.2530.574
Sorafenib (Reference) 0.041--
Erlotinib (Reference) -0.0850.105

Data from a study on novel pyrazolines linked to a 4-methylsulfonylphenyl scaffold as antitumor agents.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to enable reproducibility and further investigation.

Synthesis of 4-Morpholinopyrrolopyrimidine Derivatives[2]

A general procedure for the synthesis of 4-morpholinopyrrolopyrimidine derivatives involves the reaction of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate with morpholine. The starting pyrrolopyrimidine can be synthesized from commercially available materials in a multi-step sequence. The final morpholine addition is typically carried out in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) at elevated temperatures. Purification is generally achieved by column chromatography.

In Vitro Kinase Inhibition Assay[6][7]

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay (Promega).

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase and its specific substrate to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Plot the luminescence signal against the compound concentration to determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, a key target of many morpholine and methylsulfonyl-containing kinase inhibitors, and a general workflow for evaluating these inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay Purification->KinaseAssay CellAssay Cell-Based Proliferation Assay Purification->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

A Comparative Analysis of "Morpholine, 4-(methylsulfonyl)-" and Other Sulfonyl-Containing Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sulfonyl-containing heterocycles is a well-established strategy in modern medicinal chemistry to enhance the pharmacological profiles of drug candidates. The sulfonyl group, with its ability to act as a hydrogen bond acceptor and its metabolic stability, combined with the diverse physicochemical properties of various heterocyclic scaffolds, offers a rich chemical space for drug design. This guide provides a comparative analysis of "Morpholine, 4-(methylsulfonyl)-" and other prominent sulfonyl-containing heterocycles, with a focus on their application as kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. "Morpholine, 4-(methylsulfonyl)-" (also known as 4-mesylmorpholine) presents a unique combination of a polar sulfonyl group and a flexible, saturated morpholine ring. This section compares its calculated properties with those of other representative sulfonyl-containing heterocyclic scaffolds commonly employed in drug discovery.

CompoundHeterocycleSulfonyl GroupMolecular Weight ( g/mol )logP (Calculated)Water Solubility (logS) (Calculated)
Morpholine, 4-(methylsulfonyl)- MorpholineMethylsulfonyl165.21-0.720.71
N-Phenyl-1,2-thiazolidine-3-sulfonamide 1,1-dioxideThiazolidineArylsulfonamide274.330.85-2.5
1-(Methylsulfonyl)-1H-pyrazolePyrazoleMethylsulfonyl146.16-0.540.12
2-(Phenylsulfonyl)thiopheneThiophenePhenylsulfonyl224.292.89-2.8

Data is sourced from publicly available chemical databases and may vary based on the calculation method.

Biological Activity: Focus on PI3K Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Consequently, it has emerged as a major target for the development of novel anticancer therapeutics.[2] Numerous sulfonyl-containing heterocycles have been investigated as PI3K inhibitors. The morpholine moiety, in particular, is a common feature in many potent and selective PI3K inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase domain.[3]

The following table summarizes the inhibitory activities (IC50 values) of selected sulfonyl-containing heterocyclic compounds against different isoforms of PI3K. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Compound ScaffoldHeterocycle(s)Target PI3K IsoformIC50 (nM)Reference Study Context
Triazine SulfonamideTriazine, various heterocyclesPI3Kα3j: 15A series of 4-amino-6-methyl-1,3,5-triazine sulfonamides were synthesized and evaluated as PI3K inhibitors.[4]
Purine AnaloguePurine, MorpholinePI3Kδ2: 18Idelalisib (Zydelig®), an approved PI3Kδ inhibitor, features a purine core with a morpholine substituent.[3]
Quinazolinone DerivativeQuinazolinone, MorpholinePI3Kα15e: 2.0A thieno[3,2-d]pyrimidine derivative with a morpholino group showed potent and selective inhibition of PI3Kα.
Benzimidazole DerivativeBenzimidazole, MorpholinePI3Kα, β, δZSTK474ZSTK474 is a well-characterized pan-class I PI3K inhibitor containing two morpholine rings.[5][6]
Pyrazoline BenzenesulfonamidePyrazoline(General Anticancer)-This class of compounds has shown promise as anticancer agents, though specific PI3K inhibitory data is less prevalent in the provided context.[7]

Structure-Activity Relationship (SAR) Insights:

  • Morpholine Moiety: The morpholine ring is frequently utilized in PI3K inhibitors to engage in a crucial hydrogen bond with the backbone amide of Val851 in the hinge region of PI3Kα.[3] Its favorable physicochemical properties also contribute to improved solubility and pharmacokinetic profiles.[8]

  • Sulfonyl Group: The sulfonyl group acts as a strong hydrogen bond acceptor and can interact with key residues in the active site. Its incorporation can also modulate the electronic properties and metabolic stability of the molecule.

  • Other Heterocycles: The choice of the core heterocyclic scaffold plays a significant role in determining potency and selectivity. For instance, triazine, purine, and quinazoline cores have all been successfully employed in the design of potent PI3K inhibitors.[3][4] The nature and substitution pattern of these rings influence the overall shape, polarity, and interaction profile of the inhibitor.

Experimental Protocols

To ensure the reproducibility and comparability of experimental data, detailed methodologies are crucial. Below is a representative protocol for a biochemical assay to determine the inhibitory activity of a compound against PI3Kα.

Experimental Protocol: PI3Kα (p110α/p85α) Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available assay kits and published literature.[9][10]

1. Materials:

  • Recombinant human PI3Kα (p110α/p85α) enzyme
  • PI3K Lipid Substrate (e.g., PIP2)
  • ATP
  • PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
  • Test compounds (including "Morpholine, 4-(methylsulfonyl)-" and other sulfonyl-containing heterocycles) dissolved in DMSO
  • ADP-Glo™ Kinase Assay Reagents (Promega)
  • 384-well low volume plates
  • Plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in PI3K Kinase Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
  • Enzyme/Substrate Mixture Preparation: Dilute the PI3Kα enzyme and the lipid substrate in PI3K Kinase Buffer to the desired working concentrations.
  • Kinase Reaction:
  • Add 0.5 µL of the diluted test compound or vehicle to the wells of a 384-well plate.
  • Add 4 µL of the enzyme/lipid substrate mixture to each well.
  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM in water) to each well.
  • Incubation: Incubate the plate at room temperature for 60 minutes.
  • ADP Detection (following ADP-Glo™ protocol):
  • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
  • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
  • Data Acquisition: Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, which is directly related to the kinase activity.
  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 value for each compound by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic equation) using graphing software.

Visualizing the PI3K/Akt Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

PI3K_Akt_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor Sulfonyl-Containing Heterocycle Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the point of intervention for sulfonyl-containing heterocycle inhibitors.

Experimental_Workflow Compound_Prep Compound Dilution Reaction_Setup Kinase Reaction (Enzyme, Substrate, ATP, Compound) Compound_Prep->Reaction_Setup Incubation Incubation (60 min, RT) Reaction_Setup->Incubation Detection ADP Detection (Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: A generalized experimental workflow for determining the IC50 of a PI3K inhibitor.

Conclusion

"Morpholine, 4-(methylsulfonyl)-" and other sulfonyl-containing heterocycles represent a versatile and valuable class of scaffolds in drug discovery. Their favorable physicochemical properties and ability to engage in key interactions with biological targets, such as the PI3K enzyme family, have led to the development of numerous potent and selective inhibitors. The comparative analysis presented in this guide highlights the importance of the interplay between the heterocyclic core and the sulfonyl moiety in defining the overall pharmacological profile. The provided experimental protocol and pathway visualization serve as practical tools for researchers engaged in the design and evaluation of novel kinase inhibitors based on these privileged structural motifs. Further exploration of diverse heterocyclic scaffolds in combination with various sulfonyl substituents will undoubtedly continue to yield promising new drug candidates.

References

In Vitro Biological Evaluation of 4-(Methylsulfonyl)morpholine Analogs and Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro biological evaluation of compounds containing the 4-(methylsulfonyl)morpholine scaffold and structurally related analogs. The aim is to offer researchers, scientists, and drug development professionals a consolidated resource on the cytotoxic effects and potential mechanisms of action of these compounds against various cancer cell lines. The data presented is compiled from multiple studies and is intended to facilitate the comparison of their anti-cancer potential.

Data Presentation: Cytotoxicity of Morpholine and Methylsulfonyl-Containing Compounds

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various compounds incorporating either a morpholine or a 4-methylsulfonylphenyl moiety against a panel of human cancer cell lines. This data allows for a comparative assessment of their potency.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Pyrazoline derivatives with 4-methylsulfonylphenyl scaffold Compound 18cHL-60 (Leukemia)8.43[1]
MCF-7 (Breast)16.2[1]
MDA-MB-231 (Breast)12.54[1]
Compound 18gHL-60 (Leukemia)10.43[1]
MCF-7 (Breast)11.7[1]
MDA-MB-231 (Breast)4.07[1]
Compound 18hHL-60 (Leukemia)8.99[1]
MCF-7 (Breast)12.48[1]
MDA-MB-231 (Breast)7.18[1]
Morpholine-substituted quinazoline derivatives Compound AK-3A549 (Lung)10.38 ± 0.27[2]
MCF-7 (Breast)6.44 ± 0.29[2]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[2]
Compound AK-10A549 (Lung)8.55 ± 0.67[2]
MCF-7 (Breast)3.15 ± 0.23[2]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[2]
Pyrimidine-morpholine hybrids Compound 2gSW480 (Colon)5.10 ± 2.12[3]
MCF-7 (Breast)19.60 ± 1.13[3]
4-(Imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives Compound 9dMCF-7 (Breast)Potent Cytotoxicity[4]
T47D (Breast)Less Cytotoxic than in MCF-7[4]
2-Morpholino-4-anilinoquinoline derivatives Compound 3cHepG2 (Liver)11.42[5]
Compound 3dHepG2 (Liver)8.50[5]
Compound 3eHepG2 (Liver)12.76[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of the synthesized derivatives are commonly assessed using the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][6]

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[1][5]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm or 595 nm).[5] The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[1]

Apoptosis Assay

The induction of apoptosis is a common mechanism of action for anticancer agents. It can be evaluated using methods such as Annexin V-FITC/PI staining followed by flow cytometry.

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution can be determined by flow cytometry.

  • Cell Treatment and Fixation: Cells are treated with the compounds for a specific duration, after which they are harvested and fixed in cold ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by 4-(methylsulfonyl)morpholine analogs and a general workflow for their in vitro biological evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK ERK->Proliferation MEK MEK MEK->ERK RAF RAF RAS->RAF RAF->MEK Analog 4-(Methylsulfonyl)morpholine Analog Analog->PI3K Inhibition Analog->mTOR Inhibition

Caption: Hypothetical signaling pathway targeted by 4-(methylsulfonyl)morpholine analogs.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis & Conclusion A Synthesis of 4-(Methylsulfonyl)morpholine Analogs B Structural Characterization (NMR, MS, etc.) A->B C Cell Culture (Cancer Cell Lines) B->C D MTT Assay (IC50 Determination) C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Western Blot (Protein Expression) D->G H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H I Identification of Lead Compounds H->I

Caption: General workflow for the in vitro biological evaluation of novel compounds.

References

Unveiling the Anticancer Potential of 4-(Methylsulfonyl)morpholine Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, derivatives of 4-(methylsulfonyl)morpholine have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data from recent studies. We delve into their mechanisms of action, present quantitative data on their performance, and outline the experimental protocols used to evaluate their anticancer properties.

Comparative Efficacy of Morpholine Derivatives

Recent research has highlighted the anticancer potential of several morpholine-containing compounds. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values of various derivatives against a panel of cancer cell lines, offering a quantitative comparison of their cytotoxic efficacy.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Proposed Mechanism of Action
4-(Phenylsulfonyl)morpholine GL24 (4m)MDA-MB-231 (Triple-Negative Breast Cancer)0.90[1][2]Induction of ER stress-dependent tumor-suppressive signals[1][2]
Pyrazoline-linked 4-methylsulfonylphenyl 18gHL-60 (Leukemia)10.43[3][4]Inhibition of VEGFR2, HER2, and EGFR kinases[3]
MCF-7 (Breast Cancer)11.7[3][4]
MDA-MB-231 (Triple-Negative Breast Cancer)4.07[3][4]
18hHL-60 (Leukemia)8.99[3][4]Inhibition of VEGFR2, HER2, and EGFR kinases[3]
MCF-7 (Breast Cancer)12.4[3][4]
MDA-MB-231 (Triple-Negative Breast Cancer)7.18[3][4]
Morpholine-substituted Quinazoline AK-3A549 (Lung Cancer)10.38[5]G1 phase cell cycle arrest and apoptosis[5][6]
MCF-7 (Breast Cancer)6.44[5]
SHSY-5Y (Neuroblastoma)9.54[5]
AK-10A549 (Lung Cancer)8.55[5][6]G1 phase cell cycle arrest and apoptosis[5][6]
MCF-7 (Breast Cancer)3.15[5][6]
SHSY-5Y (Neuroblastoma)3.36[5][6]
Morpholine Acetamide 1hID8 (Ovarian Cancer)9.40[7]Carbonic Anhydrase inhibition[7]
1iID8 (Ovarian Cancer)11.2[7]Carbonic Anhydrase inhibition[7]
Morpholine-substituted Tetrahydroquinoline 10eA549 (Lung Cancer)0.033mTOR inhibition
MDA-MB-231 (Triple-Negative Breast Cancer)0.63
2-Morpholino-4-anilinoquinoline 3cHepG2 (Liver Cancer)11.42[8]G0/G1 cell cycle arrest[8]
3dHepG2 (Liver Cancer)8.50[8]G0/G1 cell cycle arrest[8]
3eHepG2 (Liver Cancer)12.76[8]G0/G1 cell cycle arrest[8]

Experimental Protocols

The evaluation of the anticancer efficacy of these derivatives relies on a series of well-established in vitro assays. Below are detailed methodologies for the key experiments cited in the studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 4-(methylsulfonyl)morpholine derivatives for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following treatment, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for 24 to 48 hours. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

In Vitro Kinase Inhibition Assay (e.g., VEGFR2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the kinase (e.g., recombinant human VEGFR2), a specific substrate peptide, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period, for instance, 30-60 minutes.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ELISA-based detection with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining in the well after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing the Mechanisms of Action

To better understand the cellular processes affected by these anticancer derivatives, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Assays cluster_data Data Analysis synthesis Synthesis of 4-(methylsulfonyl)morpholine derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis cell_culture->cell_cycle kinase_assay Kinase Inhibition Assay cell_culture->kinase_assay apoptosis_assay Apoptosis Assay cell_culture->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 mechanism Mechanism of Action Elucidation cell_cycle->mechanism kinase_assay->mechanism apoptosis_assay->mechanism

General experimental workflow for evaluating anticancer derivatives.

er_stress_apoptosis ER_Stress ER Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP Bcl2_down Bcl-2 downregulation CHOP->Bcl2_down Apoptosis Apoptosis Bcl2_down->Apoptosis mtor_pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth carbonic_anhydrase_ix Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression Carbonic Anhydrase IX (CAIX) Expression HIF1a->CAIX_expression pH_regulation Extracellular Acidification Intracellular Alkalinization CAIX_expression->pH_regulation Tumor_Survival Tumor Cell Survival & Proliferation pH_regulation->Tumor_Survival

References

Illuminating the Mechanism of Action of 4-(Methylsulfonyl)morpholine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(methylsulfonyl)morpholine moiety is a key structural feature in a number of kinase inhibitors, contributing to their potency and selectivity. This guide provides a comparative analysis of the mechanism of action for compounds containing this moiety, with a focus on inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. We present supporting experimental data, detailed protocols for mechanism validation, and visualizations of key cellular processes.

Introduction to the 4-(Methylsulfonyl)morpholine Moiety in Kinase Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[1] Its dysregulation is a frequent driver of tumorigenesis, making it a prime target for cancer therapeutics.[1][2] A number of small molecule inhibitors have been developed to target the key nodes of this pathway: PI3K, AKT, and mTOR.[1]

The morpholine group, in general, is a versatile pharmacophore in medicinal chemistry.[3] It can enhance the potency of a molecule through interactions with target proteins and improve pharmacokinetic properties.[3] Specifically, the 4-(methylsulfonyl)morpholine moiety has been incorporated into potent and selective inhibitors of PI3K and mTOR.[4][5] For instance, the morpholine oxygen atom can form a crucial hydrogen bond with the hinge region of the kinase domain, as seen in PI3Kα.[6]

This guide will focus on representative compounds containing the 4-(methylsulfonyl)morpholine moiety and compare their activity with other inhibitors of the PI3K/mTOR pathway.

Comparative Analysis of Kinase Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for a representative compound containing the 4-(methylsulfonyl)morpholine moiety against various PI3K isoforms and mTOR, compared to other well-characterized PI3K/mTOR inhibitors.

Compound/TargetPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)
AZ20 (with sulfonylmorpholino-pyrimidine core) ----5
GDC-0941 (Pictilisib) 33331817
ZSTK474 5.0-3.9--
Gedatolisib (PF-05212384) 0.41.50.191.11.6

Data compiled from publicly available literature.[6][7][8] Note: AZ20 is a selective ATR inhibitor with a sulfonylmorpholinopyrimidine structure, included here to illustrate the potency of this chemical class.[4][7] GDC-0941 contains a 4-methanesulfonyl-piperazin-1-ylmethyl moiety, structurally related to the 4-(methylsulfonyl)morpholine.[1][5] ZSTK474 and Gedatolisib are potent PI3K/mTOR inhibitors that serve as comparators.[6][8]

Validation of the Mechanism of Action: Experimental Protocols

A rigorous validation of a kinase inhibitor's mechanism of action involves a combination of biochemical and cellular assays to confirm target engagement and downstream pathway modulation.[9]

Objective: To directly measure the inhibitory activity of the compound against the target kinase.

Methodology:

  • Assay Principle: The assay quantifies the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. This can be achieved using methods like radioactivity-based assays (32P-ATP), fluorescence polarization, or enzyme-linked immunosorbent assays (ELISA).[10]

  • Procedure (Example using TR-FRET):

    • Prepare serial dilutions of the test compound.[11]

    • Add the diluted compound to the wells of a microplate.[11]

    • Add the purified kinase enzyme solution to each well.[11]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[11]

    • Incubate the plate to allow the reaction to proceed.[11]

    • Stop the reaction and add detection reagents (e.g., TR-FRET antibodies) that specifically recognize the phosphorylated product.[11]

    • Read the plate using a suitable plate reader.[11]

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

Objective: To assess the inhibitor's effect on the target kinase and its downstream signaling pathway within a cellular context.

Methodology:

  • Cell Lines: Utilize cell lines where the target pathway is known to be active.

  • Procedure:

    • Culture the selected cell lines and treat them with various concentrations of the inhibitor for a specified duration.[11]

    • Lyse the cells to extract total proteins.[11]

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).[10][11]

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of the target kinase and its downstream effectors (e.g., phospho-Akt, phospho-S6K).[10][11]

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[11]

    • Detect the protein bands using a chemiluminescent substrate.[11]

  • Data Analysis: Quantify the intensity of the phosphorylated protein bands relative to a loading control (e.g., GAPDH or total protein levels) to determine the extent of pathway inhibition.[12]

Objective: To determine the cytotoxic or anti-proliferative effect of the compound on cancer cells.[12]

Methodology:

  • Assay Principle: These assays measure the number of viable cells after treatment with the inhibitor. Common methods include MTS or resazurin-based assays, which rely on the metabolic activity of living cells.[11][12]

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to attach.[11][12]

    • Treat the cells with a range of inhibitor concentrations.[11][12]

    • Incubate for a period of time (e.g., 72 hours).[11][12]

    • Add the viability reagent (e.g., MTS) to each well and incubate.[11]

    • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.[11]

  • Data Analysis: Normalize the data to untreated control cells and plot cell viability against inhibitor concentration to determine the IC50 for cell growth inhibition.[11]

Visualizing the Mechanism of Action

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P S6K S6K mTORC1->S6K P CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor 4-(Methylsulfonyl)morpholine Compound Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Western_Blot_Workflow CellCulture Cell Culture & Inhibitor Treatment Lysis Cell Lysis CellCulture->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer (to Membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., p-AKT) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Conclusion

The validation of a kinase inhibitor's mechanism of action is a multifaceted process that requires a combination of biochemical and cellular studies. Compounds containing the 4-(methylsulfonyl)morpholine moiety represent a promising class of kinase inhibitors, particularly targeting the PI3K/mTOR pathway. A thorough understanding of their inhibitory profile and cellular effects, as outlined in this guide, is crucial for their continued development and clinical application.

References

head-to-head comparison of "Morpholine, 4-(methylsulfonyl)-" and its phenylsulfonyl analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between "Morpholine, 4-(methylsulfonyl)-" (also known as 4-mesylmorpholine) and its phenylsulfonyl analog, "Morpholine, 4-(phenylsulfonyl)-" (4-phenylsulfonylmorpholine), can significantly impact the physicochemical properties and biological activity of a lead compound. This guide provides a comprehensive, data-driven comparison of these two key building blocks to inform rational drug design and development.

While direct head-to-head experimental studies are limited, a comparative analysis based on available data and the fundamental electronic differences between the methylsulfonyl and phenylsulfonyl moieties reveals critical distinctions in their properties and potential applications.

Chemical and Physical Properties: A Tale of Two Sulfonyl Groups

The primary difference between the two molecules lies in the substitution on the sulfonyl group: a methyl group in 4-(methylsulfonyl)morpholine and a phenyl group in its analog. This seemingly small change has a significant impact on the electronic and steric properties of the molecule, which in turn influences its solubility, lipophilicity, and reactivity.

PropertyMorpholine, 4-(methylsulfonyl)-Morpholine, 4-(phenylsulfonyl)-
CAS Number 1697-34-3[1]5033-21-6[2]
Molecular Formula C₅H₁₁NO₃S[1]C₁₀H₁₃NO₃S[2]
Molecular Weight 165.21 g/mol [3]227.28 g/mol [2][4]
Calculated logP -0.722[3]0.7075 - 1.07[2][5]
Water Solubility Calculated log10WS = 0.71 (High)[3]Poor[2]
Solubility in Organic Solvents Data not availableGood[2]

The methylsulfonyl group, being smaller and less lipophilic, imparts a more polar character to 4-(methylsulfonyl)morpholine. This is reflected in its negative calculated logP value and predicted high water solubility. In contrast, the bulky and aromatic phenylsulfonyl group in the analog significantly increases its lipophilicity, resulting in poor water solubility but good solubility in organic solvents.[2][3]

Synthesis and Reactivity

Both compounds are typically synthesized by the reaction of morpholine with the corresponding sulfonyl chloride (methanesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base.

The reactivity of the nitrogen atom in the morpholine ring is significantly reduced in both compounds due to the strong electron-withdrawing effect of the sulfonyl group. However, the phenylsulfonyl group is generally considered to be more electron-withdrawing than the methylsulfonyl group due to resonance effects of the aromatic ring. This would render the nitrogen in 4-(phenylsulfonyl)morpholine slightly less basic and nucleophilic than in its methylsulfonyl counterpart.

Biological and Medicinal Chemistry Applications

The choice between a methylsulfonyl and a phenylsulfonyl moiety can have profound effects on the biological activity and pharmacokinetic profile of a drug candidate.

Morpholine, 4-(phenylsulfonyl)- has been utilized as a key pharmacophore in the development of anticancer agents.[2] Specifically, derivatives of 4-(phenylsulfonyl)morpholine have been synthesized and investigated for their potential to treat triple-negative breast cancer by engaging multiple tumor-suppressive pathways.[2][6] The phenyl ring offers a site for further functionalization, allowing for the exploration of structure-activity relationships.

Information on the specific biological activities of Morpholine, 4-(methylsulfonyl)- is less prevalent in the available literature. However, the methylsulfonyl group is a common feature in many biologically active compounds and is often employed to enhance solubility and modulate metabolic stability.

Experimental Protocols

Synthesis of Morpholine, 4-(phenylsulfonyl)-

A general procedure for the synthesis of 4-(phenylsulfonyl)morpholine involves the sulfonylation of morpholine with phenylsulfonyl chloride.[2]

Materials:

  • Morpholine

  • Phenylsulfonyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve morpholine in anhydrous acetone or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of phenylsulfonyl chloride in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-(phenylsulfonyl)morpholine.

Expected Yield: 88-95%[2]

Visualizing the Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Morpholine Morpholine Reaction Sulfonylation Morpholine->Reaction Phenylsulfonyl_Chloride Phenylsulfonyl Chloride Phenylsulfonyl_Chloride->Reaction Base Triethylamine Base->Reaction Base Solvent Acetone or DMF Solvent->Reaction Solvent Product Morpholine, 4-(phenylsulfonyl)- Reaction->Product

Caption: General synthesis of 4-(phenylsulfonyl)morpholine.

Logical Comparison Workflow

G Start Start Comparison Compound1 Morpholine, 4-(methylsulfonyl)- Start->Compound1 Compound2 Morpholine, 4-(phenylsulfonyl)- Start->Compound2 Properties Physicochemical Properties Compound1->Properties Synthesis Synthesis & Reactivity Compound1->Synthesis Applications Biological Applications Compound1->Applications Compound2->Properties Compound2->Synthesis Compound2->Applications Conclusion Conclusion Properties->Conclusion Synthesis->Conclusion Applications->Conclusion

Caption: Workflow for comparing the two morpholine derivatives.

Conclusion

The choice between "Morpholine, 4-(methylsulfonyl)-" and its phenylsulfonyl analog is a critical decision in drug design, driven by the desired physicochemical and biological properties of the final molecule.

  • Morpholine, 4-(methylsulfonyl)- is the preferred choice when higher water solubility and a smaller steric footprint are desired. Its more polar nature may be advantageous for improving the pharmacokinetic profile of a drug candidate.

  • Morpholine, 4-(phenylsulfonyl)- is a valuable building block when lipophilicity and a scaffold for further derivatization are important. Its established use in anticancer drug development highlights its potential as a pharmacophore. The phenyl ring provides a handle for synthetic modifications to fine-tune biological activity.

Ultimately, the selection will depend on the specific goals of the research program and the structure-activity relationship of the target class of compounds. This guide provides a foundational understanding to aid researchers in making an informed decision.

References

Assessing the In Vitro Metabolic Stability of Morpholine, 4-(methylsulfonyl)-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, understanding the metabolic stability of a compound is a critical early step in evaluating its potential as a therapeutic agent. This guide provides a comparative assessment of the in vitro metabolic stability of molecules containing the "Morpholine, 4-(methylsulfonyl)-" scaffold. While specific experimental data for this exact compound is not publicly available, this document outlines the established methodologies for its assessment and provides a comparative context based on the known metabolic profiles of morpholine- and sulfonyl-containing drugs.

The morpholine ring is a common scaffold in medicinal chemistry, often introduced to enhance solubility and other physicochemical properties.[1][2] Similarly, the methylsulfonyl group is a key functional group in many pharmaceuticals. The metabolic fate of a molecule is a primary determinant of its efficacy and safety, making in vitro metabolic stability assays essential for early-stage drug development.[3][4]

Comparative Metabolic Stability Data

To illustrate how the metabolic stability of "Morpholine, 4-(methylsulfonyl)-" would be assessed and compared, the following table presents hypothetical data from a typical in vitro human liver microsomal stability assay. This table compares our compound of interest with two well-characterized drugs, Verapamil (a high-clearance compound) and Warfarin (a low-clearance compound), to provide a clear performance benchmark.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Morpholine, 4-(methylsulfonyl)- (Hypothetical) 4530.8
Verapamil (High Clearance Control)< 15> 92.4
Warfarin (Low Clearance Control)> 60< 23.1

Table 1: Hypothetical in vitro metabolic stability of "Morpholine, 4-(methylsulfonyl)-" in human liver microsomes compared to standard control compounds.

Experimental Protocols

The in vitro metabolic stability of a compound is typically evaluated using liver microsomes or hepatocytes.[5][6] These systems contain the primary enzymes responsible for drug metabolism.[7][8]

1. Liver Microsomal Stability Assay

This assay is a common initial screening method to assess the susceptibility of a compound to Phase I metabolic enzymes, such as cytochrome P450s (CYPs).[7][9]

  • Objective: To determine the rate of disappearance of the test compound in the presence of liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound ("Morpholine, 4-(methylsulfonyl)-")

    • NADPH regenerating system (Cofactor for CYP enzymes)

    • Phosphate buffer (pH 7.4)

    • Control compounds (e.g., Verapamil, Warfarin)

    • Acetonitrile (for reaction termination)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • The test compound (typically at a final concentration of 1 µM) is pre-incubated with human liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is terminated by adding cold acetonitrile.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693 / t½) / (mg/mL microsomal protein).[10]

2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and transporters.[6][11]

  • Objective: To measure the rate of disappearance of the test compound when incubated with hepatocytes.

  • Materials:

    • Cryopreserved human hepatocytes

    • Williams' Medium E or similar culture medium[12][13]

    • Test compound

    • Control compounds

    • Acetonitrile

    • Internal standard

  • Procedure:

    • Cryopreserved hepatocytes are thawed and suspended in the incubation medium.

    • The test compound (final concentration of 1 µM) is added to the hepatocyte suspension (typically 0.5-1 million cells/mL) at 37°C.[11]

    • Samples are collected at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[12]

    • The reaction is stopped with cold acetonitrile.

    • Samples are processed and analyzed by LC-MS/MS as described for the microsomal assay.

  • Data Analysis: Data analysis is similar to the microsomal stability assay, with intrinsic clearance often expressed as µL/min/10^6 cells.[11]

Visualizing Experimental Workflows and Metabolic Pathways

Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing compound Test Compound Stock pre_incubation Pre-incubation at 37°C compound->pre_incubation microsomes Liver Microsomes/Hepatocytes microsomes->pre_incubation buffer Incubation Buffer buffer->pre_incubation initiation Initiate Reaction (add NADPH/cells) pre_incubation->initiation sampling Time-point Sampling initiation->sampling quenching Reaction Quenching (Acetonitrile) sampling->quenching centrifugation Protein Precipitation quenching->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms quantification Quantify Parent Compound lcms->quantification calculation Calculate t½ and CLint quantification->calculation

In Vitro Metabolic Stability Assay Workflow

Hypothetical Metabolic Pathways for a Morpholine-Sulfonyl Compound

The morpholine moiety can undergo several metabolic transformations, including oxidation of the ring, N-dealkylation, and N-oxidation.[14] The methylsulfonyl group is generally stable, but the molecule as a whole can be susceptible to metabolism at other sites.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Morpholine, 4-(methylsulfonyl)- (Parent Compound) hydroxylation Ring Hydroxylation parent->hydroxylation Oxidation n_dealkylation N-dealkylation parent->n_dealkylation Oxidation n_oxidation N-oxidation parent->n_oxidation Oxidation glucuronidation Glucuronidation hydroxylation->glucuronidation Conjugation

Potential Metabolic Pathways

References

Comparative Docking Analysis of 4-(Methylsulfonyl)morpholine-Based Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(methylsulfonyl)morpholine scaffold has emerged as a significant pharmacophore in the design of novel therapeutic agents, demonstrating inhibitory activity against a range of biological targets implicated in diseases such as cancer and neurodegenerative disorders. This guide provides a comparative overview of the in silico docking performance of various 4-(methylsulfonyl)morpholine-based inhibitors against their respective targets, supported by experimental data from published research. The objective is to offer a clear, data-driven comparison to aid in the rational design and development of next-generation inhibitors.

Data Presentation: A Comparative Look at Inhibitor Performance

The following table summarizes the quantitative data from various studies, comparing the docking scores and biological activities (where available) of 4-(methylsulfonyl)morpholine-based compounds and other relevant inhibitors. This allows for a direct comparison of their potential efficacy against different biological targets.

Compound ID/NameTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Reference CompoundReference IC50 (µM)
GL24 (4m) Not Specified in abstractNot SpecifiedNot Specified0.90Not SpecifiedNot Specified
Compound 7b PI3Kα (4TV3)-8.4-81.54Not SpecifiedGedatolisib (8)Not Specified
Compound 7c PI3Kα (4TV3)-8.9-86.12Not SpecifiedGedatolisib (8)Not Specified
Thieno[3,2-d]pyrimidine 15e PI3K p110alphaNot SpecifiedNot Specified0.002Not SpecifiedNot Specified
Compound 18 BACE-1Not SpecifiedNot SpecifiedMicromolar rangeNot SpecifiedNot Specified
Compound 7b DHFRNot SpecifiedNot Specified5.70Cisplatin0.95
Compound 8 DHFRNot SpecifiedNot Specified2.78Cisplatin0.95

Note: The data presented is compiled from multiple research articles. Direct comparison of docking scores should be approached with caution as different software and scoring functions may have been used.

Experimental Protocols: Methodologies for In Silico Docking Studies

The following provides a generalized, detailed methodology for the key experiments cited in the comparative analysis of 4-(methylsulfonyl)morpholine-based inhibitors. This protocol is a composite based on standard practices reported in the referenced literature.[1][2]

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a force field such as CHARMM or AMBER. The protein is then energy minimized to relieve any steric clashes.

  • Ligand Structure Preparation: The 2D structures of the 4-(methylsulfonyl)morpholine-based inhibitors and reference compounds are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a suitable force field.

2. Molecular Docking Simulation:

  • Software: Molecular docking studies are typically performed using software such as AutoDock, VLifeMDS, or MOE (Molecular Operating Environment).[1][2]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket.

  • Docking Algorithm: A genetic algorithm or other stochastic search algorithm is employed to explore the conformational space of the ligand within the defined grid box. The algorithm generates a population of possible binding poses.

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., docking score, binding energy) between the ligand and the protein. The poses are then ranked based on their scores.

3. Analysis of Docking Results:

  • Binding Pose Selection: The top-ranked binding poses for each ligand are visually inspected to analyze the interactions with the amino acid residues in the active site.

  • Interaction Analysis: Key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions are identified and analyzed.

  • Comparative Analysis: The docking scores and binding poses of the 4-(methylsulfonyl)morpholine-based inhibitors are compared with those of known reference inhibitors to assess their relative potential.

Visualizing the Path to Discovery

To better understand the processes involved in these comparative studies, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway targeted by these inhibitors.

experimental_workflow cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Validation Target_Selection Target Protein Selection (e.g., PI3K, BACE-1) Ligand_Design Ligand Design & Synthesis (4-(methylsulfonyl)morpholine core) Target_Selection->Ligand_Design Protein_Prep Protein Structure Preparation (from PDB) Target_Selection->Protein_Prep Ligand_Prep Ligand 3D Structure Generation Ligand_Design->Ligand_Prep Docking_Sim Molecular Docking Simulation (e.g., AutoDock, MOE) Protein_Prep->Docking_Sim Ligand_Prep->Docking_Sim Pose_Generation Binding Pose Generation Docking_Sim->Pose_Generation Scoring Scoring & Ranking of Poses Pose_Generation->Scoring Interaction_Analysis Analysis of Interactions (H-bonds, Hydrophobic) Scoring->Interaction_Analysis Comparative_Analysis Comparison with Reference Inhibitors Interaction_Analysis->Comparative_Analysis Experimental_Validation In vitro Biological Assays (IC50 Determination) Comparative_Analysis->Experimental_Validation

Caption: Workflow for comparative molecular docking studies.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 4-(methylsulfonyl)morpholine -based Inhibitor Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Conclusion

The comparative analysis of docking studies reveals that 4-(methylsulfonyl)morpholine-based inhibitors are a promising class of compounds with the potential to target a variety of key proteins in disease pathways. The data indicates that modifications to this core structure can significantly influence binding affinity and biological activity. For instance, compounds 7b and 7c show strong predicted binding to PI3Kα, and GL24 exhibits potent inhibition of cancer cell growth.[3][4][5] Further in vitro and in vivo studies are warranted to validate these in silico findings and to optimize the lead compounds for future therapeutic applications. The detailed experimental protocols and visual workflows provided in this guide serve as a valuable resource for researchers in the field of rational drug design.

References

Navigating the Kinase Landscape: A Comparative Selectivity Profile of Novel Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive evaluation of the selectivity profile of a promising class of compounds: "Morpholine, 4-(methylsulfonyl)-" derivatives. We present a comparative analysis of their performance against a broad panel of kinases, supported by detailed experimental methodologies and visual representations of relevant signaling pathways.

A key challenge in the development of kinase inhibitors is achieving high selectivity for the intended target. The highly conserved nature of the ATP-binding site across the kinome makes it difficult to design compounds that do not interact with unintended kinases. This guide focuses on derivatives of "Morpholine, 4-(methylsulfonyl)-", a scaffold that has shown promise in yielding potent and selective inhibitors for critical cancer targets.

Comparative Selectivity Analysis

To illustrate the selectivity of this chemical series, we have compiled inhibitory activity data for a representative compound, AZ20, a potent Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor.[1][2] For comparison, we include data for ZSTK474, a well-characterized phosphoinositide 3-kinase (PI3K) inhibitor that also features a morpholine moiety.

Kinase Target FamilyKinaseAZ20 (% Inhibition @ 1 µM)ZSTK474 (IC50 in nM)
PI3K-like Kinase (PIKK) ATR Potent Inhibition (IC50 = 5 nM) [1][3][4]> 5000
mTOR8-fold less potent than ATR (IC50 = 38 nM)[4]16
ATM> 5000> 5000
DNA-PK> 5000> 5000
Lipid Kinase (PI3K) PI3KαNot significantly inhibited1.8
PI3KβNot significantly inhibited3.0
PI3KδNot significantly inhibited2.5
PI3KγNot significantly inhibited5.0
Other Kinases Broad Kinase Panel (442 kinases)No significant inhibition observed for the analog Ceralasertib (AZD6738)[5][6]Not broadly profiled in the same panel

Data Interpretation:

The data clearly demonstrates the remarkable selectivity of the "Morpholine, 4-(methylsulfonyl)-" derivative, AZ20, for its primary target, ATR. An analog, Ceralasertib (AZD6738), was screened against a panel of over 400 kinases and showed excellent selectivity.[5][6] In contrast, ZSTK474, while a potent PI3K inhibitor, exhibits activity across multiple PI3K isoforms. This highlights the potential of the "Morpholine, 4-(methylsulfonyl)-" scaffold to deliver highly targeted kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the selectivity profile of kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the assay buffer.

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a suitable detection reagent and a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Antibodies (primary antibody against the phosphorylated substrate and a secondary antibody conjugated to a detectable marker)

  • Western blot or ELISA reagents

Procedure:

  • Cell Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound for a specified duration.

  • Cell Lysis: The cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Detection of Phosphorylation:

    • Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the phosphorylated substrate. A secondary antibody is then used for detection.

    • ELISA: The cell lysates are added to a plate coated with a capture antibody for the substrate, and a detection antibody for the phosphorylated form is used for quantification.

  • Data Analysis: The level of substrate phosphorylation is quantified and normalized to the total amount of the substrate or a loading control. IC50 values are calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

ATR_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair

Caption: The ATR signaling pathway, a crucial component of the DNA damage response.

Experimental_Workflow Start Start Compound Test Compound (Morpholine Derivative) Start->Compound BiochemicalAssay Biochemical Kinase Assay (IC50 Determination) Compound->BiochemicalAssay CellularAssay Cellular Target Engagement (Western Blot / ELISA) Compound->CellularAssay SelectivityPanel Broad Kinase Selectivity Panel BiochemicalAssay->SelectivityPanel DataAnalysis Data Analysis & Comparison CellularAssay->DataAnalysis SelectivityPanel->DataAnalysis End End DataAnalysis->End

Caption: A general experimental workflow for evaluating the selectivity of kinase inhibitors.

References

comparison of synthetic routes to "Morpholine, 4-(methylsulfonyl)-" for efficiency and yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a key synthetic route to 4-(methylsulfonyl)morpholine, a valuable building block in medicinal chemistry and drug development. The focus is on providing actionable experimental details, expected yields, and a clear visualization of the synthetic pathway to aid in laboratory-scale production.

Introduction

4-(Methylsulfonyl)morpholine, also known as N-mesylmorpholine, serves as an important intermediate in the synthesis of various biologically active compounds. Its sulfonamide linkage provides a stable and often crucial pharmacophore. The most direct and industrially relevant method for its preparation is the sulfonylation of morpholine with methanesulfonyl chloride. This guide will delve into a detailed experimental protocol for this synthesis, presenting the data in a clear and comparable format.

Synthetic Route Comparison

The primary synthetic route to 4-(methylsulfonyl)morpholine involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base. This reaction is a classic nucleophilic substitution at the sulfonyl group. While various bases and solvents can be employed, the following protocol outlines a common and efficient procedure.

Data Summary Table
ParameterRoute 1: Sulfonylation of Morpholine
Reactants Morpholine, Methanesulfonyl Chloride
Solvent Dichloromethane (DCM)
Base Triethylamine (TEA)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Reported Yield High (typically >90%)
Purification Aqueous work-up followed by crystallization or chromatography
Atom Economy Moderate
Scalability Readily scalable

Experimental Protocol

Route 1: Synthesis of 4-(Methylsulfonyl)morpholine via Sulfonylation of Morpholine

This protocol is based on established procedures for the sulfonylation of secondary amines.

Materials:

  • Morpholine (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-(methylsulfonyl)morpholine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway for the preparation of 4-(methylsulfonyl)morpholine.

Synthesis_of_4_Mesylmorpholine Morpholine Morpholine Reaction Morpholine->Reaction MesylChloride Methanesulfonyl Chloride MesylChloride->Reaction TEA Triethylamine (Base) TEA->Reaction DCM DCM (Solvent) DCM->Reaction Product 4-(Methylsulfonyl)morpholine Reaction->Product Sulfonylation

Caption: Synthesis of 4-(methylsulfonyl)morpholine.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of 4-(methylsulfonyl)morpholine.

Workflow_4_Mesylmorpholine Start Start ReactionSetup Reaction Setup: Morpholine, TEA, DCM at 0 °C Start->ReactionSetup Addition Dropwise addition of Methanesulfonyl Chloride ReactionSetup->Addition Reaction Stir at Room Temperature (2-4 hours) Addition->Reaction Workup Aqueous Work-up: (HCl, NaHCO₃, Brine) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification: (Recrystallization or Chromatography) Drying->Purification FinalProduct Pure 4-(Methylsulfonyl)morpholine Purification->FinalProduct

The Ascendancy of Thiomorpholine 1,1-Dioxide as a Bioisosteric Replacement for 4-(Methylsulfonyl)morpholine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimizing lead compounds is a perpetual challenge. A key strategy in this endeavor is bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. This guide provides a comprehensive comparison of the 4-(methylsulfonyl)morpholine moiety with its prominent bioisostere, thiomorpholine 1,1-dioxide, offering a data-driven perspective for informed decision-making in drug design.

The 4-(methylsulfonyl)morpholine group is a common substituent in contemporary medicinal chemistry, particularly in the design of kinase inhibitors. Its polarity and ability to act as a hydrogen bond acceptor often contribute to favorable interactions with target proteins. However, its metabolic fate and physicochemical properties can sometimes present liabilities. This has led to the exploration of bioisosteric replacements, with thiomorpholine 1,1-dioxide emerging as a compelling alternative.

At a Glance: Key Physicochemical and Pharmacokinetic Comparisons

To facilitate a direct comparison, the following table summarizes the key properties of the 4-(methylsulfonyl)morpholine group and its bioisostere, thiomorpholine 1,1-dioxide. The data presented here is a synthesis of values reported in various drug discovery campaigns and may vary depending on the specific molecular scaffold.

Property4-(Methylsulfonyl)morpholineThiomorpholine 1,1-DioxideRationale for Replacement
Molecular Weight ~163 g/mol ~135 g/mol Reduction in molecular weight can improve ligand efficiency.
LogP (Calculated) ~ -1.5 to -1.0~ -1.0 to -0.5Can modulate lipophilicity to optimize solubility and permeability.
Topological Polar Surface Area (TPSA) ~ 55 Ų~ 46 ŲAltering TPSA can influence cell permeability and oral absorption.
Hydrogen Bond Acceptors 3 (2 sulfonyl oxygens, 1 morpholine oxygen)2 (2 sulfonyl oxygens)Fewer hydrogen bond acceptors may impact solubility and target binding.
Metabolic Stability Prone to N-dealkylation or oxidation of the morpholine ring.Generally exhibits greater metabolic stability due to the replacement of the morpholine oxygen with a less metabolically labile sulfur atom.To enhance in vivo half-life and reduce metabolic clearance.
Aqueous Solubility Generally goodCan be modulated by the overall scaffoldTo maintain or improve solubility for better formulation and absorption.

In-Depth Analysis: Biological Activity and Structure-Activity Relationships

The true test of a bioisosteric replacement lies in its impact on biological activity. While the specific effects are highly dependent on the target and the overall molecular structure, some general trends have been observed in the context of kinase inhibition.

The replacement of the morpholine oxygen with a sulfonyl group in thiomorpholine 1,1-dioxide can subtly alter the conformation and electronic distribution of the ring. This can lead to differential interactions within the ATP-binding pocket of kinases. In some instances, the more compact nature of the thiomorpholine 1,1-dioxide may be better accommodated, leading to maintained or even improved potency.

For example, in the development of certain kinase inhibitors, the substitution of 4-(methylsulfonyl)morpholine with thiomorpholine 1,1-dioxide has resulted in compounds with comparable or slightly improved inhibitory activity (IC50 values). This suggests that the key interactions with the hinge region of the kinase are maintained, while the overall property profile of the molecule is enhanced.

Experimental Protocols for Comparative Evaluation

To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., recombinant human kinase)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Prepare a kinase/substrate master mix in assay buffer and add it to the wells containing the compounds.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of the test compound in phosphate buffer.

  • Pre-warm the compound solution and the HLM suspension at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the compound/HLM mixture.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound against time and determine the in vitro half-life (t½) from the slope of the linear regression.

Aqueous Solubility Assay (Shake-Flask Method)

This assay determines the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials

  • Shaker incubator

  • Filtration device (e.g., 0.45 µm syringe filter)

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of the solid test compound to a vial containing a known volume of PBS.

  • Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect for the presence of undissolved solid.

  • Filter the suspension to remove any undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method with a standard curve.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Bioisosteric_Replacement cluster_properties Property Modulation 4-(Methylsulfonyl)morpholine 4-(Methylsulfonyl)morpholine Bioisosteric Replacement Bioisosteric Replacement 4-(Methylsulfonyl)morpholine->Bioisosteric Replacement leads to Thiomorpholine 1,1-Dioxide Thiomorpholine 1,1-Dioxide Improved Metabolic Stability Improved Metabolic Stability Thiomorpholine 1,1-Dioxide->Improved Metabolic Stability Altered Lipophilicity Altered Lipophilicity Thiomorpholine 1,1-Dioxide->Altered Lipophilicity Reduced Molecular Weight Reduced Molecular Weight Thiomorpholine 1,1-Dioxide->Reduced Molecular Weight Bioisosteric Replacement->Thiomorpholine 1,1-Dioxide

Caption: Bioisosteric replacement of 4-(methylsulfonyl)morpholine.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Evaluation cluster_analysis Data Analysis & Comparison Compound A\n(4-(Methylsulfonyl)morpholine) Compound A (4-(Methylsulfonyl)morpholine) Kinase Assay\n(IC50) Kinase Assay (IC50) Compound A\n(4-(Methylsulfonyl)morpholine)->Kinase Assay\n(IC50) Metabolic Stability\n(t1/2) Metabolic Stability (t1/2) Compound A\n(4-(Methylsulfonyl)morpholine)->Metabolic Stability\n(t1/2) Solubility Assay\n(µg/mL) Solubility Assay (µg/mL) Compound A\n(4-(Methylsulfonyl)morpholine)->Solubility Assay\n(µg/mL) Compound B\n(Thiomorpholine 1,1-Dioxide) Compound B (Thiomorpholine 1,1-Dioxide) Compound B\n(Thiomorpholine 1,1-Dioxide)->Kinase Assay\n(IC50) Compound B\n(Thiomorpholine 1,1-Dioxide)->Metabolic Stability\n(t1/2) Compound B\n(Thiomorpholine 1,1-Dioxide)->Solubility Assay\n(µg/mL) Comparative Analysis Comparative Analysis Kinase Assay\n(IC50)->Comparative Analysis Metabolic Stability\n(t1/2)->Comparative Analysis Solubility Assay\n(µg/mL)->Comparative Analysis

Caption: Workflow for comparing bioisosteres.

Conclusion

The bioisosteric replacement of the 4-(methylsulfonyl)morpholine group with thiomorpholine 1,1-dioxide represents a valuable strategy in drug design. This substitution can lead to improvements in metabolic stability and modulation of physicochemical properties, potentially resulting in drug candidates with a more favorable overall profile. The decision to employ this bioisosteric replacement should be made on a case-by-case basis, guided by a thorough evaluation of the structure-activity relationships and a comprehensive assessment of the resulting compound's ADME properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make such informed decisions.

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-(Methylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(methylsulfonyl)morpholine (CAS No. 1697-34-3).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side shields or a face shield

  • A lab coat

All handling of 4-(methylsulfonyl)morpholine waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data

Due to the limited available information, a comprehensive quantitative profile for 4-(methylsulfonyl)morpholine is not available. The following table summarizes the known data.

PropertyValueReference
CAS Number1697-34-3
Molecular FormulaC₅H₁₁NO₃S
Molecular Weight165.21 g/mol
Step-by-Step Disposal Protocol

The proper disposal of 4-(methylsulfonyl)morpholine should be managed as a hazardous waste stream.

1. Waste Identification and Segregation:

  • Treat all 4-(methylsulfonyl)morpholine, including unused product, solutions, and contaminated materials, as hazardous waste.

  • Segregate this waste stream from other chemical waste to prevent potentially dangerous reactions. Do not mix it with incompatible materials.

  • Collect solid waste, such as contaminated gloves, weighing paper, and absorbent pads, in a separate, designated hazardous waste container.[4]

  • Liquid waste, including solutions containing 4-(methylsulfonyl)morpholine, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

2. Containerization:

  • Use only chemically compatible and leak-proof containers for waste accumulation. High-density polyethylene (HDPE) containers are generally a suitable choice.

  • Ensure the container is in good condition and has a secure, tightly fitting lid.

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."[1][2]

  • The label must include the full chemical name: "4-(methylsulfonyl)morpholine" and its CAS number: "1697-34-3".

  • Indicate the primary hazards. While specific hazard information is limited, based on related compounds, it is prudent to assume potential toxicity, and it may be harmful if swallowed or comes into contact with skin.[5][6]

  • Note the accumulation start date, which is the date the first drop of waste was added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.

  • The storage area should be well-ventilated.

  • Ensure secondary containment is in place to mitigate any potential leaks or spills.

5. Professional Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]

  • Provide the EHS department with an accurate and complete description of the waste.

  • Do not attempt to treat or neutralize the chemical waste unless you are a trained professional with established and approved protocols.

  • Under no circumstances should 4-(methylsulfonyl)morpholine or its containers be disposed of in the regular trash or poured down the drain.[1]

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate: Clear all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Notify your laboratory supervisor and your institution's EHS department about the spill.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical steps and decision-making process for the proper disposal of 4-(methylsulfonyl)morpholine.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Generation Generate Waste (Unused chemical, contaminated items) Ventilation->Generation Segregation Segregate as Hazardous Waste Generation->Segregation Containerization Collect in a Labeled, Compatible Container Segregation->Containerization Storage Store in a Designated, Secure Area Containerization->Storage Contact_EHS Contact EHS for Pickup Storage->Contact_EHS Disposal Professional Disposal Contact_EHS->Disposal

Caption: Experimental workflow for the safe disposal of 4-(methylsulfonyl)morpholine.

node_process node_process Start Waste Generated? Is_Hazardous Treat as Hazardous Waste? Start->Is_Hazardous Container_Type Use Labeled, Compatible Container Is_Hazardous->Container_Type Yes Storage_Location Store in Designated, Secure Area? Container_Type->Storage_Location Contact_EHS Contact EHS for Disposal Storage_Location->Contact_EHS End Proper Disposal Contact_EHS->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.